Dopachrome
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4/c11-7-2-4-1-6(9(13)14)10-5(4)3-8(7)12/h2-3,6,10H,1H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNCICVKUHKIIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC(=O)C(=O)C=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30897147, DTXSID101205460 | |
| Record name | Dopachrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dihydro-6-hydroxy-5-oxo-2H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3571-34-4, 13520-94-0 | |
| Record name | Dopachrome | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3571-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dopachrome | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003571344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dopachrome | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30897147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dihydro-6-hydroxy-5-oxo-2H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOPACHROME | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA58A6ZW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enzymatic Conversion of L-DOPA to Dopachrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic formation of dopachrome from L-3,4-dihydroxyphenylalanine (L-DOPA), a critical reaction in melanogenesis. This document details the core enzyme responsible, the kinetic parameters governing the conversion, and standardized experimental protocols for its study. The information presented is intended to support research and development in fields targeting melanogenesis, including dermatology, cosmetology, and pharmacology.
Introduction
The formation of this compound from L-DOPA is a key step in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1][2] This process is primarily catalyzed by tyrosinase (EC 1.14.18.1), a copper-containing enzyme.[3][4] The reaction is of significant interest to researchers studying pigmentation disorders and developing agents that can modulate melanin production.[4][5] Understanding the kinetics and experimental parameters of this enzymatic conversion is fundamental to this work.
The Core Reaction: From L-DOPA to this compound
Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone.[2][6] Dopaquinone is an unstable intermediate that subsequently undergoes a non-enzymatic intramolecular cyclization to form leukothis compound, which is then rapidly oxidized to the orange-red colored this compound.[4][7] The formation of this compound can be monitored spectrophotometrically, making it a common method for assaying tyrosinase activity.[8][9]
Quantitative Data Summary
The following table summarizes key quantitative data related to the enzymatic formation of this compound from L-DOPA. This data is essential for designing and interpreting experiments.
| Parameter | Value | Enzyme Source | Substrate | Conditions | Reference |
| Michaelis-Menten Constant (Km) | 0.45 ± 0.03 mmol L-1 | Tyrosinase | L-DOPA | Capillary Electrophoresis/Dynamic Frontal Analysis | [6] |
| Michaelis-Menten Constant (Km) | 1.9 mM | Lentinula boryana Tyrosinase | L-DOPA | Spectrophotometric Assay | [10] |
| Michaelis-Menten Constant (Km) | 0.51 mM | Commercial Mushroom Tyrosinase | L-DOPA | Spectrophotometric Assay | [10] |
| This compound Molar Extinction Coefficient (ε) | 3700 M-1cm-1 | - | This compound | at 475 nm | [7][8] |
| This compound Absorbance Maximum (λmax) | 475 nm | - | This compound | - | [7][8] |
| Alternative this compound Absorbance Maximum (λmax) | 305 nm | - | This compound | Higher extinction coefficient than at 475 nm | [8] |
Signaling Pathway and Experimental Workflow
Melanin Biosynthesis Pathway
The enzymatic formation of this compound is a central part of the melanin biosynthesis pathway, also known as the Raper-Mason pathway.[3] The following diagram illustrates the key steps leading from L-Tyrosine to melanin.
Caption: The melanin biosynthesis pathway, highlighting the role of tyrosinase.
Experimental Workflow: Spectrophotometric Assay
The following diagram outlines a typical workflow for a spectrophotometric assay to measure this compound formation.
Caption: A generalized workflow for the spectrophotometric assay of this compound formation.
Experimental Protocols
Spectrophotometric Assay for Tyrosinase Activity (this compound Method)
This protocol is a standard method for determining the diphenolase activity of tyrosinase by monitoring the formation of this compound from L-DOPA.
Materials:
-
Tyrosinase enzyme solution (e.g., from mushroom or recombinant)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (0.1 M, pH 6.5 - 7.1)
-
Spectrophotometer capable of measuring absorbance at 475 nm
-
Thermostatted cuvette holder
-
Quartz or plastic cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M sodium phosphate buffer and adjust the pH to the desired value (typically between 6.5 and 7.1).[11][12]
-
Prepare a stock solution of L-DOPA (e.g., 15 mM) in the phosphate buffer. This solution should be made fresh before use as L-DOPA can auto-oxidize.[11]
-
Prepare a stock solution of tyrosinase in cold phosphate buffer. The concentration should be determined empirically to give a linear rate of absorbance change over a few minutes.
-
-
Assay Setup:
-
In a cuvette, add the appropriate volume of phosphate buffer and L-DOPA solution to achieve the desired final substrate concentration. The total volume is typically 1 mL or 3 mL.[12][13]
-
Place the cuvette in the thermostatted spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C or 37°C).[12][14]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Determine the initial linear rate of the reaction (ΔA/min) from the plot of absorbance versus time.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of this compound (3700 M-1cm-1 at 475 nm), c is the change in concentration, and l is the path length of the cuvette (typically 1 cm).[7][8]
-
Cell-Based Tyrosinase Activity Assay
This protocol describes the measurement of intracellular tyrosinase activity in cultured cells.
Materials:
-
Cultured cells (e.g., B16 melanoma cells)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., phosphate buffer pH 6.9 containing 1% Triton X-100)[11]
-
L-DOPA solution (15 mM in 50 mM sodium phosphate buffer, pH 7.1)[11]
-
Microplate reader
Procedure:
-
Cell Culture and Lysis:
-
Enzyme Assay:
-
Measurement:
-
Measure the absorbance at 475 nm using a microplate reader.[11]
-
The absorbance is proportional to the amount of this compound formed and thus to the tyrosinase activity in the cell lysate.
-
Conclusion
The enzymatic formation of this compound from L-DOPA is a cornerstone reaction in the study of melanogenesis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in drug development to accurately measure and modulate tyrosinase activity. A thorough understanding of these technical details is crucial for the advancement of therapies for pigmentation disorders and for the development of novel cosmetic and pharmaceutical agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosinase - Wikipedia [en.wikipedia.org]
- 4. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. 2.8. Tyrosinase activity assay [bio-protocol.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sserc.org.uk [sserc.org.uk]
- 14. 2.3. Tyrosinase activity assay [bio-protocol.org]
- 15. pepolska.pl [pepolska.pl]
Dopachrome: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dopachrome, a pivotal intermediate in the biosynthesis of melanin, has garnered significant attention in biochemical and pharmaceutical research. Its transient nature and reactivity make it a crucial molecule to understand in the context of pigmentation and related pathological conditions. This technical guide provides an in-depth analysis of the chemical structure and physicochemical properties of this compound. It includes a summary of its quantitative data, detailed experimental protocols for its generation and analysis, and visualizations of its biochemical pathway and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Chemical Structure
This compound is a heterocyclic compound derived from the oxidation and subsequent cyclization of L-DOPA (L-3,4-dihydroxyphenylalanine). Its core structure consists of a dihydroindole ring system with two carbonyl groups, rendering it an ortho-quinone. The L-enantiomer, L-dopachrome, is the biologically relevant form in melanin synthesis.
Molecular Formula: C₉H₇NO₄[1][2]
IUPAC Name: (2S)-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid[1]
Molar Mass: 193.16 g/mol [1][2]
The presence of the carboxylic acid group and the ortho-quinone moiety are key structural features that dictate its chemical reactivity and biological function.
Physicochemical and Biochemical Properties
This compound is a red-orange colored compound.[3] Its properties are critical to its role in melanogenesis and its utility in experimental settings. A summary of its key quantitative properties is presented in Table 1.
Stability
This compound is an unstable molecule, and its stability is highly dependent on environmental conditions such as pH and temperature.[1] At physiological pH (around 7.4), it can spontaneously undergo decarboxylation to form 5,6-dihydroxyindole (DHI).[4] To mitigate its degradation, especially the formation of melanin-like polymers, storage at low temperatures is crucial, with -80°C being effective in preserving its state.[1]
Spectral Properties
This compound exhibits a characteristic absorption maximum in the visible region, which is widely used for its quantification. Its UV-visible spectrum shows a distinct peak at approximately 475 nm.[1][4][5] The molar absorptivity at this wavelength has been reported to be around 3700 M⁻¹cm⁻¹.[2][5][6]
Biochemical Role
This compound is a central intermediate in the Raper-Mason pathway of melanin biosynthesis.[1] It is formed from the enzymatic oxidation of L-DOPA by tyrosinase.[1][7] Subsequently, this compound can be converted into two different dihydroxyindoles:
-
5,6-dihydroxyindole-2-carboxylic acid (DHICA): This conversion is catalyzed by the enzyme this compound tautomerase (DCT).[8]
-
5,6-dihydroxyindole (DHI): This is formed through the spontaneous decarboxylation of this compound.[4]
The ratio of DHICA to DHI influences the final properties of the resulting eumelanin polymer.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₄ | [1][2] |
| IUPAC Name | (2S)-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid | [1] |
| Molar Mass | 193.16 g/mol | [1][2] |
| Appearance | Red-Orange | [3] |
| UV-Vis Absorption Maximum (λmax) | ~475 nm | [1][4][5] |
| Molar Absorptivity (ε) at λmax | ~3700 M⁻¹cm⁻¹ | [2][5][6] |
Table 1: Summary of Quantitative Data for this compound
Experimental Protocols
Generation of this compound from L-DOPA using Tyrosinase
This protocol describes the enzymatic conversion of L-DOPA to this compound.
Materials:
-
L-DOPA
-
Mushroom Tyrosinase
-
Sodium Phosphate Buffer (e.g., 0.1 M, pH 7.0)
-
Spectrophotometer
Methodology:
-
Prepare a stock solution of L-DOPA in the sodium phosphate buffer. A typical starting concentration is in the range of 0.08 to 5.0 mM.[2]
-
Prepare a stock solution of mushroom tyrosinase in the same buffer. The final concentration in the reaction mixture will typically be between 2.5 to 5.0 µg/mL.[2]
-
In a cuvette, add the L-DOPA solution to the sodium phosphate buffer.
-
Initiate the reaction by adding the tyrosinase solution to the cuvette.
-
Immediately monitor the increase in absorbance at 475 nm using a spectrophotometer to follow the formation of this compound.[2] The initial rate of absorbance increase is proportional to the enzyme activity.
Generation of this compound from L-DOPA using Sodium Periodate
This protocol provides a chemical method for the synthesis of this compound.
Materials:
-
L-DOPA
-
Sodium Periodate (NaIO₄)
-
Buffer (e.g., phosphate buffer, pH 6.5)
-
Spectrophotometer
Methodology:
-
Dissolve L-DOPA in the chosen buffer.
-
Prepare a solution of sodium periodate in the same buffer.
-
Mix the L-DOPA solution with the sodium periodate solution. The periodate will oxidize L-DOPA to dopaquinone, which then rapidly cyclizes to form this compound.
-
The formation of this compound can be monitored by measuring the absorbance at 475 nm.[6][9]
Analysis of this compound by UV-Visible Spectrophotometry
This protocol details the quantification of this compound.
Materials:
-
This compound solution (generated as described above)
-
Spectrophotometer
-
Cuvettes
Methodology:
-
Set the spectrophotometer to measure absorbance at 475 nm.
-
Blank the instrument using the same buffer in which the this compound is dissolved.
-
Measure the absorbance of the this compound solution.
-
The concentration of this compound can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity (~3700 M⁻¹cm⁻¹), b is the path length of the cuvette (usually 1 cm), and c is the concentration.[5]
Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the separation and detection of this compound.
Materials:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., an isocratic mixture of 90% 10 mM sodium phosphate buffer at pH 6.0 and 10% methanol)[4]
-
This compound sample
Methodology:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the this compound sample onto the column.
-
Elute the sample under isocratic conditions.
-
Monitor the eluent at a wavelength of 475 nm to detect this compound.[4] The retention time of this compound will need to be determined using a standard if available, or inferred from the analysis of the reaction mixture.
Mandatory Visualization
Caption: Melanin Biosynthesis Pathway Highlighting this compound.
Caption: Experimental Workflow for this compound Generation and Analysis.
References
- 1. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. Reactome | Leucothis compound, L-Dopaquinone transform to this compound, L-Dopa [reactome.org]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Temperature-Dependent Kinetics of Oculocutaneous Albinism-Causing Mutants of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tyrosinase-catalyzed oxidation of dopa and related catechol(amine)s: a kinetic electron spin resonance investigation using spin-stabilization and spin label oximetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spontaneous Conversion of Dopachrome to 5,6-Dihydroxyindole (DHI): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of dopachrome is a critical branch point in the eumelanin biosynthesis pathway. This compound, an orange-colored intermediate, can undergo two distinct transformations: a spontaneous, non-enzymatic conversion to 5,6-dihydroxyindole (DHI), or an enzymatically or metallo-catalytically driven tautomerization to 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The ratio of DHI to DHICA in the final melanin polymer significantly influences its color, solubility, and photoprotective properties.[1] This guide focuses on the spontaneous conversion of this compound to DHI, a process characterized by decarboxylation that predominantly occurs at physiological pH in the absence of catalytic factors.[2][3] Understanding the kinetics and mechanisms of this spontaneous reaction is crucial for research in melanogenesis, pigmentary disorders, and the development of therapeutic agents targeting melanin production.
Chemical Mechanism and Influencing Factors
The spontaneous conversion of this compound to DHI is a non-enzymatic reaction that proceeds via decarboxylation.[4] The proposed mechanism involves the formation of a transient quinone methide intermediate.[2] This reaction is significantly influenced by the surrounding chemical environment, most notably pH.
Key Factors Influencing this compound Conversion:
-
pH: The rate of spontaneous conversion to DHI is highly pH-dependent. The reaction is suppressed under acidic conditions and is significantly accelerated at neutral to physiological pH (around 7.0).[5]
-
Metal Ions: Certain transition metal ions, particularly Cu²⁺, Ni²⁺, and Co²⁺, can catalyze the rearrangement of this compound to DHICA, thereby competing with the spontaneous conversion to DHI.[6] This catalytic effect involves a direct interaction between the metal ion and this compound.[6]
-
This compound Tautomerase (DCT): This enzyme, also known as tyrosinase-related protein 2 (TYRP2), specifically catalyzes the tautomerization of this compound to DHICA.[7] The presence and activity of DCT are key determinants of the DHI/DHICA ratio in melanin-producing cells.
Quantitative Data
The following tables summarize the quantitative data available for the spontaneous conversion of this compound to DHI.
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Wavelength | Reference |
| Molar Extinction Coefficient (ε) | 3700 M⁻¹cm⁻¹ | 475 nm | [8] |
Table 2: pH-Dependence of Spontaneous this compound Conversion
| pH | Observation | Reference |
| 5.0 | Slow conversion; absorbance at 480 nm decreased to approximately half in 7-8 hours. | [9] |
| 7.0 | Rapid conversion; a significant decrease in absorbance at 480 nm was observed within 17 minutes. | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of spontaneous this compound conversion.
Preparation of this compound
This compound is unstable and must be prepared fresh before use.[10]
Method: Oxidation of L-DOPA with Sodium Periodate
-
Reagents:
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Sodium periodate (NaIO₄)
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
-
Procedure:
-
Prepare a solution of L-DOPA in the phosphate buffer.
-
Add a molar excess of sodium periodate to the L-DOPA solution with stirring.
-
The solution will turn a distinct orange-red color, indicating the formation of this compound.
-
The concentration of the prepared this compound solution can be determined spectrophotometrically by measuring the absorbance at 475 nm and using the molar extinction coefficient of 3700 M⁻¹cm⁻¹.[8]
-
Spectrophotometric Assay of Spontaneous this compound Conversion
This method monitors the disappearance of this compound over time.
-
Instrumentation: UV/Vis Spectrophotometer.
-
Procedure:
-
Prepare a fresh solution of this compound as described in section 4.1.
-
Dilute the this compound solution in a buffer of the desired pH (e.g., phosphate buffer for pH 6-8, acetate buffer for more acidic conditions).
-
Immediately place the sample in the spectrophotometer and begin recording the absorbance at 475 nm at regular time intervals.
-
The rate of spontaneous conversion is determined by the rate of decrease in absorbance at 475 nm.
-
HPLC Analysis of this compound and its Conversion Products
High-Performance Liquid Chromatography (HPLC) allows for the separation and quantification of this compound, DHI, and DHICA.[1]
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase: The mobile phase composition is critical and pH-dependent for optimal separation. A common mobile phase consists of an aqueous buffer (e.g., phosphate or acetate) with an organic modifier like methanol or acetonitrile. The pH of the aqueous phase should be adjusted to achieve good separation of the compounds of interest.
-
Procedure:
-
Prepare a reaction mixture containing this compound in a buffer of the desired pH.
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by acidification with perchloric acid or by rapid freezing).
-
Inject the samples into the HPLC system.
-
Monitor the elution of this compound, DHI, and DHICA by their absorbance at specific wavelengths (e.g., 280 nm for DHI and DHICA, and 475 nm for this compound).
-
Quantify the compounds by comparing their peak areas to those of known standards.
-
Visualizations
Signaling Pathway: this compound Conversion Branch Point
Caption: Branch point of this compound conversion to either DHI or DHICA.
Experimental Workflow: Spectrophotometric Analysis
Caption: Workflow for spectrophotometric analysis of this compound conversion.
Logical Relationship: Factors Influencing this compound Fate
Caption: Factors determining the conversion pathway of this compound.
References
- 1. High-performance liquid-chromatographic analysis of this compound and dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reactome | this compound transforms to DHI [reactome.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of metal ions on the rearrangement of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of purified tyrosinase devoid of this compound tautomerase from mammalian malignant melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic blackening in potatoes: Influence of pH on this compound oxidation | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Dopachrome Tautomerase (TRP-2) and its Function in Melanogenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dopachrome tautomerase, also known as tyrosinase-related protein 2 (TRP-2) or DCT, is a key enzyme in the melanogenesis pathway, responsible for the production of melanin pigment in mammals.[1][2] Encoded by the DCT gene, TRP-2 is a type I membrane protein primarily located in the melanosomes of melanocytes.[3] Its crucial role lies in catalyzing the tautomerization of L-dopachrome to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a critical step in the synthesis of eumelanin, the black-brown pigment.[1][4] Beyond its enzymatic function, emerging evidence suggests TRP-2 plays a role in maintaining melanocyte viability and protecting against oxidative stress.[5] This guide provides a comprehensive overview of TRP-2, detailing its biochemical properties, regulatory mechanisms, and its significance as a therapeutic target in pigmentation disorders and melanoma.
The Role of this compound Tautomerase in Melanogenesis
Melanogenesis is a complex biosynthetic pathway that converts the amino acid tyrosine into melanin pigments. This process occurs within specialized organelles called melanosomes and involves a series of enzymatic and spontaneous reactions. TRP-2 functions downstream of tyrosinase, the rate-limiting enzyme in melanogenesis.
The primary function of TRP-2 is to catalyze the conversion of L-dopachrome, an unstable intermediate, into the more stable DHICA.[1][4] In the absence of TRP-2 activity, L-dopachrome spontaneously decarboxylates to form 5,6-dihydroxyindole (DHI).[5] The ratio of DHICA to DHI is a critical determinant of the final properties of eumelanin. DHICA-rich melanin is thought to be more photoprotective and less cytotoxic than DHI-rich melanin. By channeling the pathway towards DHICA production, TRP-2 plays a vital role in ensuring the quality and protective capacity of eumelanin.[5]
The importance of TRP-2 in determining the type of melanin produced is highlighted by the fact that its enzymatic activity can influence the switch between eumelanin and pheomelanin (the red-yellow pigment) synthesis.[3]
dot
Figure 1: The role of TRP-2 in the melanogenesis pathway.
Enzymatic Function and Properties
TRP-2 is a zinc-containing enzyme, which distinguishes it from tyrosinase and TRP-1, both of which are copper-dependent.[6][7] The presence of zinc in the active site is crucial for its tautomerase activity, which involves an isomerization reaction rather than an oxidation reaction.[6]
Quantitative Data on TRP-2
The following tables summarize key quantitative data related to the enzymatic activity and expression of TRP-2.
| Parameter | Value | Substrate | Source |
| Km | 1.5 mM | D-dopachrome | [8] |
| Vmax | 0.5 mmol/min/mg protein | D-dopachrome | [8] |
| Note: The available kinetic data is for the D-isomer of this compound, which is not the natural substrate. Kinetic parameters for L-dopachrome with human TRP-2 are not readily available in the literature. |
| Inhibitor | IC50 | Target | Source |
| 4-Iodo-6-phenylpyrimidine (4-IPP) | >100 µM | MIF-2 (D-DT) | |
| 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) | 47 ± 7.2 μM | MIF-2 (D-DT) | |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d) | 1.0 µM | MIF-2 (D-DT) | |
| Note: The IC50 values presented are for D-dopachrome tautomerase (D-DT), also known as MIF-2, a homolog of TRP-2. Specific IC50 values for inhibitors of human TRP-2 are not widely reported. |
| Cell Type/Tissue | Relative DCT mRNA Expression | Source |
| Normal Human Epidermal Melanocytes | Baseline | [4] |
| Melanoma Cell Lines (average) | 2-10 times higher than skin | [4] |
| Metastatic Melanoma | 58% of cases showed expression | [4] |
| Primary Cutaneous Melanoma | 84% of cases showed expression | [4] |
Regulation of this compound Tautomerase Expression and Activity
The expression and activity of TRP-2 are tightly regulated by a network of signaling pathways, primarily controlled by the Microphthalmia-associated Transcription Factor (MITF). MITF is a master regulator of melanocyte development, survival, and function.[9]
Signaling Pathways Regulating TRP-2
Two major signaling pathways converge on MITF to regulate TRP-2 expression: the Cyclic AMP (cAMP) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.
4.1.1 The cAMP Signaling Pathway:
Activation of the Melanocortin 1 Receptor (MC1R) by α-melanocyte-stimulating hormone (α-MSH) triggers the production of cAMP.[9] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[10][11] Activated CREB binds to the promoter of the MITF gene, leading to its transcription.[10] MITF then directly binds to the promoter of the DCT gene to initiate its transcription.[9]
dot
Figure 2: The cAMP signaling pathway regulating TRP-2 expression.
4.1.2 The MAPK Signaling Pathway:
The MAPK/ERK pathway is another critical regulator of melanogenesis.[1] Growth factors can activate this pathway, leading to the phosphorylation and activation of ERK. Activated ERK can phosphorylate MITF, which can have dual effects. While sustained ERK activation can lead to MITF degradation, transient activation can promote its activity.[1] The p38 MAPK pathway has also been shown to upregulate melanogenesis by increasing MITF expression.[1]
dot
Figure 3: The MAPK signaling pathway in melanocytes regulating TRP-2.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study TRP-2 function and regulation.
This compound Tautomerase Activity Assay
This assay measures the enzymatic conversion of L-dopachrome to DHICA.
Materials:
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Sodium periodate (NaIO₄)
-
Phosphate buffer (50 mM, pH 6.8)
-
Cell or tissue lysate containing TRP-2
-
Spectrophotometer
Procedure:
-
Preparation of L-dopachrome: Freshly prepare L-dopachrome by mixing L-DOPA with sodium periodate in phosphate buffer. The solution will turn a distinct orange-red color.
-
Enzyme Reaction: Add the cell or tissue lysate to the L-dopachrome solution.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 475 nm (the peak absorbance of this compound) over time at a constant temperature (e.g., 37°C). The rate of decrease in absorbance is proportional to the TRP-2 activity.
-
Calculation: Calculate the enzyme activity based on the rate of this compound conversion, using the molar extinction coefficient of this compound.
dot
References
- 1. Targeting the MAPK Pathway in Melanoma: Why some approaches succeed and other fail - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. TRPV2 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Melanocytes and Pigmentation Are Affected in this compound Tautomerase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutations in this compound tautomerase (Dct) affect eumelanin/pheomelanin synthesis, but do not affect intracellular trafficking of the mutant protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Value of this compound tautomerase detection in the assessment of melanocytic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Significance of Dopachrome as a Branch Point in Eumelanin Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eumelanin, the black-to-brown pigment in vertebrates, plays a crucial role in photoprotection and pigmentation. Its synthesis is a complex biochemical process involving a critical branch point at the intermediate, dopachrome. The fate of this compound, either through spontaneous decarboxylation or enzymatic tautomerization, dictates the monomeric composition of the final eumelanin polymer, thereby influencing its physicochemical properties and biological functions. This technical guide provides a comprehensive overview of the significance of this compound as a branch point, detailing the enzymatic control of its conversion, the resultant structural diversity of eumelanin, and the experimental protocols for its study.
Introduction
The biosynthesis of eumelanin begins with the oxidation of L-tyrosine to L-dopaquinone, a reaction catalyzed by the enzyme tyrosinase. L-dopaquinone then undergoes a series of reactions to form the orange-red intermediate, this compound.[1] At this juncture, the eumelanin pathway diverges, highlighting the pivotal role of this compound as a metabolic branch point.[1] this compound can either undergo a spontaneous, non-enzymatic decarboxylation to form 5,6-dihydroxyindole (DHI), or it can be enzymatically converted to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) by the enzyme this compound tautomerase (DCT), also known as tyrosinase-related protein 2 (TYRP2).[2][3] The relative ratio of DHI to DHICA incorporated into the growing melanin polymer significantly impacts its color, solubility, and antioxidant properties.[4][5]
The Dichotomy of this compound Conversion
The conversion of this compound represents a critical regulatory node in eumelanogenesis, determining the ultimate composition and characteristics of the resulting eumelanin.
Spontaneous Decarboxylation to 5,6-Dihydroxyindole (DHI)
In the absence of enzymatic intervention, this compound is unstable at physiological pH and spontaneously decarboxylates to form DHI.[6] This pathway is favored under neutral to slightly alkaline conditions. The resulting DHI-rich eumelanin is typically black and insoluble.
Enzymatic Tautomerization to 5,6-Dihydroxyindole-2-carboxylic acid (DHICA)
The enzymatic conversion of this compound to DHICA is catalyzed by this compound tautomerase (DCT/TYRP2), a zinc-containing metalloenzyme.[3] This reaction involves an intramolecular rearrangement (tautomerization) of this compound, preserving the carboxyl group. DHICA-rich eumelanin is generally brown and more soluble than its DHI-rich counterpart.[4]
Quantitative Insights into this compound Conversion and Eumelanin Composition
The ratio of DHI to DHICA in eumelanin varies across species and tissues, reflecting the relative activities of the spontaneous and enzymatic pathways.
Kinetic Parameters of this compound Tautomerase (TYRP2)
The efficiency of the enzymatic conversion of this compound is described by the Michaelis-Menten kinetic parameters, Km and Vmax. While specific values can vary depending on the experimental conditions and the source of the enzyme, the following table provides a summary of reported kinetic parameters.
| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg protein) | Reference |
| Recombinant Human TYRP2 | L-Dopachrome | ~100 | Not specified | [7] |
| Recombinant Mouse TYRP2 | L-Dopachrome | Not specified | Not specified | [8] |
Note: The characterization of TYRP2 kinetics has been challenging due to the instability of its substrate, this compound. Different assay conditions and enzyme preparations contribute to the variability in reported values.
DHI to DHICA Ratio in Eumelanin
The relative abundance of DHI and DHICA in eumelanin can be determined by analytical techniques such as high-performance liquid chromatography (HPLC) following chemical degradation of the melanin polymer.
| Sample Source | DHI (%) | DHICA (%) | Reference |
| Human Epidermis | 35 | 41 | [4][5] |
| Rodent Hair (Mouse, Hamster) | 1.7 - 41.2 | 58.8 - 98.3 | [9] |
| Human Hair (Caucasian) | 58.2 - 79.8 | 19.2 - 41.8 | [9] |
| Human Hair (Oriental) | 73.8 | 26.2 | [9] |
Experimental Protocols
The study of this compound conversion and eumelanin composition relies on a set of specialized biochemical and analytical techniques.
Preparation of this compound Substrate
This compound is unstable and is typically prepared fresh for each experiment by the oxidation of L-DOPA.
Procedure:
-
Prepare a solution of L-DOPA in a suitable buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4).
-
Add a freshly prepared solution of sodium periodate (NaIO₄) to the L-DOPA solution with gentle mixing. The molar ratio of NaIO₄ to L-DOPA should be approximately 2:1.
-
Monitor the formation of this compound spectrophotometrically by measuring the absorbance at 475 nm. The reaction is typically complete within a few minutes.
-
The resulting orange-red solution of this compound can be used immediately for enzymatic assays.
This compound Tautomerase (DCT/TYRP2) Activity Assay
This spectrophotometric assay measures the enzymatic conversion of this compound to DHICA.
Procedure:
-
Prepare fresh this compound solution as described in section 4.1.
-
In a cuvette, combine the this compound solution with a buffer suitable for the enzyme (e.g., 50 mM Bis-Tris, 1 mM EDTA, pH 6.2).
-
Initiate the reaction by adding the enzyme preparation (e.g., purified recombinant DCT, cell lysate, or tissue homogenate).
-
Monitor the decrease in absorbance at 475 nm (disappearance of this compound) or the increase in absorbance at approximately 315 nm (formation of DHICA) over time using a spectrophotometer.[7][10]
-
The initial rate of the reaction is calculated from the linear portion of the absorbance change versus time plot.
-
A control reaction without the enzyme should be run in parallel to account for the spontaneous conversion of this compound.
For a more sensitive assay, L-dopachrome methyl ester can be used as a substrate, and the reaction can be monitored at 475 nm.[11]
Analysis of Eumelanin Composition by Alkaline Hydrogen Peroxide Oxidation (AHPO) and HPLC
This method is used to determine the DHI and DHICA content of eumelanin by degrading the polymer into specific markers that can be quantified by HPLC.
Procedure:
-
Sample Preparation: Isolate the melanin-containing sample (e.g., hair, skin, or cultured cells).
-
Alkaline Hydrogen Peroxide Oxidation:
-
Suspend the melanin sample (approximately 0.1 mg) in water.
-
Add 1 M potassium carbonate (K₂CO₃) and 30% hydrogen peroxide (H₂O₂).[12]
-
Incubate the mixture with vigorous shaking at room temperature for 20 hours.[12]
-
Terminate the reaction by adding sodium sulfite (Na₂SO₃) followed by hydrochloric acid (HCl).[12]
-
-
HPLC Analysis:
-
Inject the resulting solution into an HPLC system equipped with a reverse-phase column.
-
Separate the degradation products using a suitable mobile phase, often containing an ion-pair reagent like tetra-n-butylammonium bromide to improve the resolution of the acidic markers.[13]
-
The primary degradation product of DHICA is pyrrole-2,3,5-tricarboxylic acid (PTCA), and the primary degradation product of DHI is pyrrole-2,3-dicarboxylic acid (PDCA).[4][13]
-
Quantify the amounts of PTCA and PDCA by comparing their peak areas to those of authentic standards.
-
Signaling Pathways and Logical Relationships
The regulation of eumelanin synthesis and the determination of the DHI/DHICA ratio are governed by complex signaling pathways and logical relationships within the melanocyte.
Eumelanin Synthesis Pathway
Caption: The eumelanin synthesis pathway, highlighting this compound as a key branch point.
Experimental Workflow for DCT Activity Assay
Caption: Workflow for the spectrophotometric assay of this compound tautomerase (DCT) activity.
Experimental Workflow for Eumelanin Composition Analysisdot
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | DHI and DHICA polymerize forming eumelanin [reactome.org]
- 3. This compound tautomerase is a zinc-containing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6‐Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,6-Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on elementary steps of this compound conversion from first-principles calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mybiosource.com [mybiosource.com]
- 9. Composition of mammalian eumelanins: analyses of DHICA-derived units in pigments from hair and melanoma cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Evaluation of Eumelanin Maturation by ToF-SIMS and Alkaline Peroxide Oxidation HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Early Research of Dopachrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopachrome, a pivotal intermediate in the biosynthesis of melanin, stands as a molecule of significant interest in the fields of biochemistry, dermatology, and pharmacology. Its transient nature and reactivity have made it a challenging yet crucial subject of study. This technical guide provides an in-depth exploration of the discovery and early research on this compound, offering a comprehensive overview of the foundational studies that have shaped our current understanding. This document details the initial identification of this compound within the melanin biosynthetic pathway, the key researchers who elucidated its role, and the early experimental methodologies used for its synthesis, characterization, and enzymatic conversion.
Discovery and Historical Context: The Raper-Mason Pathway
The discovery of this compound is intrinsically linked to the elucidation of the melanin biosynthetic pathway, a multi-step process that converts the amino acid tyrosine into the polymeric pigment melanin. The foundational work in this area was laid by the pioneering research of British chemist H.S. Raper in the 1920s and later expanded upon by American biochemist H.S. Mason in the 1940s. Their collective contributions led to the establishment of what is now known as the Raper-Mason pathway .[1][2]
Raper's meticulous studies, published in 1927, were among the first to systematically investigate the enzymatic oxidation of tyrosine by tyrosinase.[2] He identified a series of intermediates, including a red-colored substance, which was later confirmed to be this compound. Mason, in his 1948 publication, further detailed the enzymatic steps involved in melanin formation, solidifying the role of dopaquinone as a key precursor to this compound.[3] The Raper-Mason pathway describes the conversion of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA), which is then oxidized to dopaquinone. Dopaquinone subsequently undergoes intramolecular cyclization to form leucothis compound, which is then oxidized to the orange-red intermediate, this compound.[4]
Physicochemical Properties of this compound
Early research focused on characterizing the fundamental physicochemical properties of this compound. These properties are essential for its detection, quantification, and for understanding its reactivity.
| Property | Value | Reference |
| Molecular Formula | C₉H₇NO₄ | [1] |
| Molar Mass | 193.16 g/mol | [1] |
| Appearance | Orange-red colored compound | [4] |
| Absorbance Maximum (λmax) | 475 nm | [5] |
| Molar Extinction Coefficient (ε) | ~3600 - 3700 M⁻¹cm⁻¹ at 475 nm | [5] |
| Stability | Unstable, especially at physiological pH. Spontaneously decarboxylates to form 5,6-dihydroxyindole (DHI). |
Early Experimental Protocols
The following sections detail the methodologies employed in the foundational research on this compound.
Synthesis of this compound from L-DOPA
Early methods for the synthesis of this compound relied on the oxidation of L-DOPA. A common and straightforward method involved the use of a chemical oxidizing agent.
Protocol for the Chemical Synthesis of this compound:
-
Preparation of L-DOPA solution: A solution of L-DOPA is prepared in a suitable buffer, typically a phosphate buffer at a slightly acidic to neutral pH to minimize auto-oxidation.
-
Oxidation: An oxidizing agent, such as sodium periodate (NaIO₄), is added to the L-DOPA solution. The reaction is typically carried out at room temperature.
-
Monitoring the reaction: The formation of this compound is monitored spectrophotometrically by measuring the increase in absorbance at 475 nm.[5] The solution will turn a characteristic orange-red color.
-
Utilization: Due to its instability, the freshly prepared this compound solution is typically used immediately for subsequent experiments.
Spectrophotometric Quantification of this compound
The distinct color of this compound allows for its quantification using spectrophotometry.
Protocol for Spectrophotometric Measurement:
-
Instrument Setup: A spectrophotometer is set to measure absorbance at the λmax of this compound, which is 475 nm.
-
Sample Preparation: The this compound-containing solution is placed in a cuvette.
-
Measurement: The absorbance of the sample at 475 nm is recorded.
-
Concentration Calculation: The concentration of this compound is calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (~3700 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.
Discovery of this compound Tautomerase
For decades, the conversion of this compound to downstream intermediates was thought to be a spontaneous process. However, in 1980, John M. Pawelek and his colleague Ann M. Korner published a seminal paper describing a "this compound conversion factor" in melanoma cell extracts that accelerated the conversion of this compound.[6][7] This factor was later identified as the enzyme This compound tautomerase (DCT) .
Experimental Discovery of this compound Tautomerase Activity
The discovery of this compound tautomerase was based on a spectrophotometric assay that monitored the disappearance of this compound.
Protocol for the Assay of this compound Tautomerase Activity:
-
Preparation of Substrate: A fresh solution of this compound was prepared by the oxidation of L-DOPA as described in section 3.1.
-
Enzyme Preparation: Extracts from melanoma cells, the source of the "this compound conversion factor," were prepared.
-
Reaction Mixture: The reaction was initiated by adding a small volume of the cell extract to the this compound solution in a cuvette.
-
Spectrophotometric Monitoring: The decrease in absorbance at 475 nm, corresponding to the conversion of this compound, was monitored over time.
-
Observation: Pawelek and Korner observed that the rate of this compound disappearance was significantly faster in the presence of the melanoma cell extract compared to the spontaneous decay of this compound alone, indicating the presence of a catalytic factor.[6][7]
Signaling Pathways and Experimental Workflows
The early research on this compound established its central role in the melanin biosynthesis pathway and laid the groundwork for understanding its enzymatic regulation.
Melanin Biosynthesis Pathway (Raper-Mason Pathway)
The following diagram illustrates the initial steps of the Raper-Mason pathway, highlighting the formation of this compound.
References
- 1. L-Dopachrome | C9H7NO4 | CID 5459802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Reactome | Leucothis compound, L-Dopaquinone transform to this compound, L-Dopa [reactome.org]
- 5. researchgate.net [researchgate.net]
- 6. open.uct.ac.za [open.uct.ac.za]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of Dopachrome in Skin Pigmentation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin pigmentation, a fundamental biological process, is primarily dictated by the synthesis and distribution of melanin. This complex biopolymer, produced within specialized organelles called melanosomes in melanocytes, serves as a natural photoprotective agent against the damaging effects of ultraviolet (UV) radiation. The intricate biochemical pathway of melanogenesis involves a series of enzymatic and spontaneous reactions, at the heart of which lies a crucial intermediate: dopachrome. The fate of this orange-red quinone is a critical determinant of the type and quality of melanin produced, ultimately influencing skin color and its response to environmental stimuli. This technical guide provides an in-depth exploration of the physiological relevance of this compound in skin pigmentation, detailing its enzymatic and spontaneous conversion pathways, the regulatory mechanisms involved, and the experimental methodologies used for its study.
The Melanogenesis Pathway: this compound as a Key Branch Point
The synthesis of melanin begins with the amino acid L-tyrosine. The enzyme tyrosinase, a copper-dependent monooxygenase, catalyzes the initial two rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive ortho-quinone that serves as a precursor for both eumelanin (brown/black pigment) and pheomelanin (red/yellow pigment).
In the absence of sulfhydryl compounds, dopaquinone undergoes spontaneous intramolecular cyclization to form leucothis compound (cyclodopa), which is then rapidly oxidized to L-dopachrome.[1][2] At this juncture, the melanogenesis pathway bifurcates, with this compound standing as the central branch point.[1]
Signaling Pathways Regulating Melanogenesis
The production of the key enzymes in melanogenesis, tyrosinase and this compound tautomerase (DCT), is tightly regulated by a complex network of signaling pathways. The Microphthalmia-associated transcription factor (MITF) is the master regulator of melanogenic gene expression. Several upstream signaling cascades converge on MITF to control melanocyte function.
The Two Fates of this compound
This compound can follow two distinct chemical pathways, one spontaneous and the other enzymatically catalyzed, leading to the formation of different melanin precursors.
-
Spontaneous Conversion to 5,6-dihydroxyindole (DHI): Under physiological pH conditions (around 6-8), this compound is unstable and spontaneously undergoes decarboxylation to form 5,6-dihydroxyindole (DHI).[3] DHI is a highly reactive compound that readily auto-oxidizes and polymerizes to form a black, insoluble DHI-melanin.[3][4] This pathway is favored in the absence of the enzyme this compound tautomerase.
-
Enzymatic Tautomerization to 5,6-dihydroxyindole-2-carboxylic acid (DHICA): The enzyme this compound tautomerase (DCT), also known as tyrosinase-related protein 2 (TRP-2), catalyzes the tautomerization (isomerization) of this compound to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[5][6] DHICA is more stable than DHI and its polymerization results in a brown, more soluble DHICA-melanin.[3][4]
The ratio of DHI to DHICA incorporated into the eumelanin polymer is a critical factor in determining its color, solubility, and photoprotective properties. DHICA-rich melanin is generally lighter in color and possesses greater antioxidant capacity.[5]
Quantitative Data on this compound Conversion and Melanin Composition
The balance between the spontaneous and enzymatic conversion of this compound is reflected in the final composition of eumelanin. The following tables summarize key quantitative data related to the enzymes involved and the resulting melanin composition.
| Enzyme | Substrate | Km | Vmax | Source Organism | Reference(s) |
| This compound Tautomerase (DCT/TRP-2) | D-Dopachrome | 1.5 mM | 0.5 mmol/min/mg protein | Rat Liver | [7] |
| Tyrosinase | L-DOPA | Varies | Varies | Mushroom | [6] |
Table 1: Kinetic Parameters of Key Enzymes in this compound Conversion.
| Sample Type | DHI Content (%) | DHICA Content (%) | Predominant Melanin Type | Reference(s) |
| Human Epidermis | 35 | 41 | DHICA-rich Eumelanin | [8] |
| Rodent Hair (Mouse, Hamster) | Lower | 58.8 - 98.3 | DHICA-rich Eumelanin | [1] |
| Human Hair (Caucasian, Oriental) | Higher | 19.2 - 41.8 | DHI-rich Eumelanin | [1] |
Table 2: Relative Content of DHI and DHICA-derived Units in Eumelanin.
Experimental Protocols
Accurate measurement of the components of the this compound pathway is essential for research and drug development. The following are detailed methodologies for key experiments.
Preparation of L-Dopachrome
A stable solution of L-dopachrome is a prerequisite for many of the subsequent assays.
Principle: L-DOPA is oxidized to L-dopachrome using sodium periodate. The reaction is monitored spectrophotometrically.
Materials:
-
L-DOPA
-
Sodium periodate (NaIO₄)
-
Sodium phosphate buffer (pH 6.0)
-
Spectrophotometer
Procedure:
-
Prepare a solution of L-DOPA in 10 mM sodium phosphate buffer (pH 6.0). A typical concentration is 1.5 mM.[9]
-
Initiate the oxidation by adding a molar excess of sodium periodate.
-
Monitor the formation of this compound by measuring the absorbance at 475 nm.[9]
-
The reaction is complete when the absorbance at 475 nm reaches a plateau.
-
The resulting orange-brown solution of this compound can be used immediately or stored at -80°C for future use.[9]
Assay for this compound Tautomerase (DCT) Activity
This spectrophotometric assay measures the enzymatic conversion of this compound to DHICA.
Principle: DCT catalyzes the tautomerization of this compound to DHICA. This is monitored by the decrease in absorbance at 475 nm (disappearance of this compound) or the increase in absorbance at 308 nm (formation of DHICA).[10]
Materials:
-
L-dopachrome solution (prepared as described above)
-
Cell or tissue lysate containing DCT
-
Bis-Tris buffer (50 mM, pH 6.2) with 1 mM EDTA[11]
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the reaction buffer (50 mM Bis-Tris, 1 mM EDTA, pH 6.2).
-
In a 96-well microplate, add the cell or tissue lysate to the reaction buffer.
-
Initiate the reaction by adding the freshly prepared L-dopachrome solution.
-
Immediately monitor the change in absorbance at 475 nm (decrease) or 308 nm (increase) over time (e.g., every minute for 10-20 minutes).
-
The rate of the reaction is calculated from the linear portion of the absorbance change versus time plot.
-
A control reaction without the enzyme source should be run to measure the rate of spontaneous this compound degradation.
-
DCT activity is expressed as the rate of the enzymatic reaction minus the rate of the spontaneous reaction.
High-Performance Liquid Chromatography (HPLC) Analysis of Melanin Precursors
HPLC is a powerful technique for the separation and quantification of this compound, DHI, and DHICA.
Principle: Reverse-phase HPLC separates the compounds based on their hydrophobicity. The eluted compounds are detected by UV-Vis spectrophotometry.
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column
-
Mobile phase: A mixture of aqueous buffer (e.g., sodium phosphate, pH 6.0) and an organic solvent (e.g., methanol).[9]
-
Standards for this compound, DHI, and DHICA
Procedure:
-
Prepare the mobile phase (e.g., 90% 10 mM Sodium Phosphate pH 6.0 and 10% methanol).[9]
-
Equilibrate the C18 column with the mobile phase.
-
Inject the sample (e.g., from a melanocyte culture or an in vitro reaction) onto the column.
-
Run the HPLC with an isocratic or gradient elution profile.
-
Detect the eluting compounds at appropriate wavelengths (e.g., 475 nm for this compound, 280 nm for DHI and DHICA).[9]
-
Identify and quantify the compounds by comparing their retention times and peak areas to those of the standards.
Conclusion
This compound occupies a central and physiologically significant position in the complex process of skin pigmentation. Its conversion into either DHI or DHICA directly influences the type of eumelanin synthesized, thereby impacting skin color, photoprotection, and antioxidant capacity. The enzymatic control of this conversion by this compound tautomerase highlights a key regulatory node in melanogenesis. A thorough understanding of the kinetics, regulation, and analytical methods related to this compound is paramount for researchers and drug development professionals seeking to modulate skin pigmentation for therapeutic or cosmetic purposes. The methodologies and data presented in this guide provide a solid foundation for further investigation into this fascinating and critical aspect of skin biology.
References
- 1. Roles of Endothelin Signaling in Melanocyte Development and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase C: biochemical characteristics and role in melanocyte biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roles of endothelin signaling in melanocyte development and melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt/β-catenin and kit signaling sequentially regulate melanocyte stem cell differentiation in UVB-induced epidermal pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Significance of the Melanocortin 1 and Endothelin B Receptors in Melanocyte Homeostasis and Prevention of Sun-Induced Genotoxicity [frontiersin.org]
- 9. Morin Induces Melanogenesis via Activation of MAPK Signaling Pathways in B16F10 Mouse Melanoma Cells [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. The regulation of tyrosinase gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
Dopachrome's involvement in oxidative stress and cytotoxicity
An In-depth Technical Guide on Dopachrome's Involvement in Oxidative Stress and Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a key intermediate in the biosynthesis of melanin, occupies a critical juncture between normal physiological pigmentation and pathological neurodegeneration. Formed from the oxidation of dopamine, this highly reactive molecule is implicated in the generation of oxidative stress and subsequent cytotoxicity, particularly within dopaminergic neurons. This document provides a comprehensive technical overview of the mechanisms by which this compound contributes to cellular damage. It details the biochemical pathways of its formation and conversion, the signaling cascades it triggers leading to cell death, and the experimental methodologies used to investigate these processes. Quantitative data from key studies are summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate a deeper understanding of this compound's complex role in cellular homeostasis and disease.
This compound Formation and Biochemical Fate
This compound is not a primary product but an intermediate in the Raper-Mason pathway of melanin synthesis, originating from the amino acid L-tyrosine.[1] The initial and rate-limiting step is catalyzed by the enzyme tyrosinase, a copper-containing monooxygenase.[2][3]
The biosynthetic sequence is as follows:
-
Hydroxylation: Tyrosinase hydroxylates L-tyrosine to 3,4-dihydroxy-L-phenylalanine (L-DOPA).[1][4]
-
Oxidation: Tyrosinase then oxidizes L-DOPA into dopaquinone.[3][4] This highly reactive o-quinone is a pivotal precursor for both eumelanin and pheomelanin.[4]
-
Cyclization: Dopaquinone undergoes a spontaneous, non-enzymatic intramolecular cyclization to form leucothis compound (cyclodopa).[1][4]
-
Redox Exchange: Leucothis compound is rapidly oxidized by another molecule of dopaquinone in a redox exchange reaction to yield this compound.[4][5]
Once formed, this compound stands at a metabolic branchpoint. It can undergo further transformation through two competing pathways to generate the building blocks of eumelanin[6][7]:
-
Spontaneous Decarboxylation: this compound can spontaneously rearrange to form 5,6-dihydroxyindole (DHI).[4][7]
-
Enzymatic Tautomerization: Alternatively, the enzyme this compound tautomerase (DCT), also known as tyrosinase-related protein 2 (TRP-2), catalyzes the tautomerization of this compound to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1][4][8]
The ratio of DHI to DHICA influences the final structure and properties of the resulting melanin polymer.
Role in Oxidative Stress
The chemical nature of this compound and its precursors contributes significantly to oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[6] The oxidation of dopamine is a source of ROS, and the resulting quinones and semi-quinones are highly reactive molecules.[9][10]
Mechanisms of this compound-Induced Oxidative Stress:
-
ROS Generation: The enzymatic activity of tyrosinase during the conversion of tyrosine and L-DOPA generates superoxide anions (O²⁻).[6] The auto-oxidation of dopamine and L-DOPA in cell culture media can also produce hydrogen peroxide and quinones, contributing to extracellular oxidative stress.[9]
-
Redox Cycling: this compound and its related quinones can participate in redox cycling, a process where they are repeatedly reduced and re-oxidized. This futile cycle consumes cellular reductants (like NADH or NADPH) and generates a continuous flux of superoxide radicals, perpetuating oxidative damage.[11]
-
Lipid Peroxidation: In the presence of iron, L-DOPA and its metabolites can initiate lipid peroxidation of cell membranes, a key feature of oxidative damage that compromises membrane integrity and function.[12]
This cascade of oxidative events can lead to widespread damage to cellular macromolecules, including DNA, proteins, and lipids.[6]
Cytotoxicity and Apoptotic Signaling
The oxidative stress induced by this compound is a primary driver of its cytotoxicity, particularly in the dopaminergic neurons of the substantia nigra, which are central to the pathology of Parkinson's disease.[13] Studies using the murine mesencephalic cell line MN9D have elucidated a specific cell death pathway triggered by this compound.
Exposure to this compound induces classic signs of apoptosis, including membrane blebbing, within hours.[13] However, this process is notably independent of caspase-3, a primary executioner caspase in many apoptotic pathways.[13] Instead, this compound triggers a caspase-independent apoptotic cascade involving the following key events:
-
Oxidative DNA Damage: this compound exposure leads to significant oxidative damage to DNA.[13]
-
PARP1 Activation: This DNA damage activates Poly (ADP-ribose) polymerase 1 (PARP1), a nuclear enzyme involved in DNA repair and cell death signaling.
-
AIF Translocation: The activation of PARP1 is linked to the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[13]
-
Cell Death: In the nucleus, AIF contributes to chromatin condensation and large-scale DNA fragmentation, ultimately leading to cell death.[13]
This pathway highlights a specific mechanism of neurotoxicity that may be relevant for developing targeted therapeutic strategies. The cytotoxicity of this compound is not limited to neuronal cells, indicating a more general mechanism of cellular damage.[9]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of this compound and its precursors.
Table 1: Cytotoxicity and Cellular Effects
| Compound | Concentration | Cell Line | Observed Effect | Citation |
|---|---|---|---|---|
| This compound (DAC) | 175 µM | MN9D (murine mesencephalic) | Induction of membrane blebbing within 3 hours. | [13] |
| This compound (DAC) | 50 - 200 µM | MN9D (murine mesencephalic) | No effect on caspase 3 activation within 16 hours. | [13] |
| L-DOPA | 0.5 mM | Dorsal root ganglia neurons | Neuronal destruction, preventable by iron chelator. | [12] |
| L-DOPA | 250 µM | PC-12 | Attenuated the uptake of ascorbate and α-tocopherol. |[14] |
Table 2: Biochemical Reaction Rates
| Reaction | Reactants | Rate Constant (k) | Method | Citation |
|---|---|---|---|---|
| Redox Exchange | Dopaquinone + 5-S-cysteinyldopa | 8.8 x 10⁵ M⁻¹s⁻¹ | Pulse Radiolysis | [5] |
| Redox Exchange | Dopaquinone + cyclodopa | ≤ 4 x 10⁷ M⁻¹s⁻¹ | Pulse Radiolysis |[5] |
Experimental Protocols
This section details common methodologies for studying this compound's effects.
Preparation of this compound
This compound is unstable and typically prepared immediately before use. A common method involves the oxidation of L-DOPA.[15]
-
Reagents: L-DOPA, Sodium periodate (NaIO₄), Phosphate buffer (pH 6.5).
-
Procedure:
-
Dissolve L-DOPA in the phosphate buffer to a desired concentration.
-
Add a solution of sodium periodate to the L-DOPA solution. The periodate acts as an oxidizing agent, converting L-DOPA to this compound.[15][16]
-
The formation of this compound can be monitored spectrophotometrically by the increase in absorbance at approximately 475 nm.[16][17]
-
The resulting orange-brown solution is used immediately for experiments. For storage, −80 °C is optimal to prevent auto-oxidation.[10]
-
Assessment of Cytotoxicity
Multiple assays can be employed to quantify this compound-induced cell death.
-
Principle: This workflow assesses apoptosis by detecting the externalization of phosphatidylserine (via Annexin V) and loss of membrane integrity (via Propidium Iodide).[13]
-
Methodology:
-
Cell Culture: Plate cells (e.g., MN9D) in a suitable format (e.g., 96-well plate) and allow them to adhere and grow.[18]
-
Treatment: Expose cells to various concentrations of freshly prepared this compound for a specified duration (e.g., 3-24 hours).[13] Include untreated cells as a negative control.
-
Staining:
-
Wash the cells with a binding buffer.
-
Incubate the cells with Annexin V conjugated to a fluorophore (e.g., FITC) and Propidium Iodide (PI) in the dark.[13]
-
-
Analysis: Analyze the stained cells using flow cytometry or fluorescence microscopy.
-
Live cells: Annexin V negative, PI negative.
-
Early apoptotic cells: Annexin V positive, PI negative.
-
Late apoptotic/necrotic cells: Annexin V positive, PI positive.
-
-
Measurement of Oxidative DNA Damage (TUNEL Assay)
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Methodology:
-
Cell Preparation: Culture and treat cells with this compound as described above.
-
Fixation & Permeabilization: Fix the cells with a crosslinking agent (e.g., paraformaldehyde) and then permeabilize the membranes with a detergent (e.g., Triton X-100) to allow entry of labeling reagents.
-
Labeling: Incubate cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., BrdUTP or dUTP-FITC). TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If a hapten-labeled dUTP (like BrdUTP) is used, follow with a fluorescently labeled anti-hapten antibody.
-
Analysis: Visualize and quantify the fluorescent signal using fluorescence microscopy or flow cytometry. An increase in fluorescence indicates a higher degree of DNA fragmentation.[13]
-
Implications for Drug Development
Understanding the precise mechanisms of this compound-induced oxidative stress and cytotoxicity opens several avenues for therapeutic intervention, particularly for neurodegenerative diseases like Parkinson's.
-
Antioxidant Strategies: Compounds that can scavenge ROS or bolster endogenous antioxidant systems (e.g., glutathione) could mitigate the initial oxidative burst caused by dopamine oxidation.[9][19]
-
Iron Chelation: Since iron can exacerbate the toxicity of L-DOPA metabolites, iron-chelating agents may offer a neuroprotective effect.[12]
-
Inhibition of the AIF Pathway: Targeting components of the caspase-independent pathway, such as inhibiting PARP1 overactivation, could prevent the execution of cell death downstream of DNA damage.[13]
-
Modulation of this compound Metabolism: Inhibitors of tyrosinase could reduce the formation of dopaquinone and subsequently this compound, though this must be balanced against its role in pigmentation. Conversely, enhancing the activity of this compound tautomerase could potentially shift the metabolic flux towards the less reactive DHICA.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. L-dopa and L-dopachrome biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemistry of mixed melanogenesis--pivotal roles of dopaquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spontaneous redox reactions of dopaquinone and the balance between the eumelanic and phaeomelanic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Specificity of this compound tautomerase and inhibition by carboxylated indoles. Considerations on the enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The cytotoxicity of dopamine may be an artefact of cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein-bound 3,4-dihydroxy-phenylanine (DOPA), a redox-active product of protein oxidation, as a trigger for antioxidant defences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Iron-dependent cytotoxic effects of dopa on cultured neurons of the dorsal root ganglia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dopaminochrome induces caspase-independent apoptosis in the mesencephalic cell line, MN9D - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of oxidative stress induced by L-dopa on endogenous antioxidants in PC-12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05581F [pubs.rsc.org]
- 18. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. Antioxidant activity of dopamine and L-DOPA in lipid micelles and their cooperation with an analogue of α-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Analysis of Dopachrome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopachrome is a pivotal, yet unstable, intermediate in the biosynthesis of melanin. Its quantification is crucial for studying melanogenesis, screening for tyrosinase inhibitors, and understanding the mode of action of drugs targeting pigmentation disorders. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the separation and quantification of this compound from complex biological matrices and enzymatic reactions. This document provides detailed application notes and protocols for the HPLC analysis of this compound.
Application Notes
The HPLC method detailed herein is designed for the accurate determination of this compound, often in the context of tyrosinase activity assays. Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then rapidly cyclizes to form this compound. By monitoring the formation or disappearance of the this compound peak, one can effectively assay tyrosinase activity or screen for its inhibitors.
A key advantage of this HPLC method is its ability to distinguish this compound from its precursor, L-DOPA, and other related compounds, providing a more accurate measurement than spectrophotometric methods that can be influenced by overlapping absorbances of other intermediates.[1] The method typically employs a reversed-phase C18 column and an acidic mobile phase to achieve optimal separation. The retention of both L-DOPA and this compound is pH-dependent.[1] Detection is most commonly performed by monitoring the absorbance at approximately 475 nm, which is the characteristic maximum absorption wavelength for this compound.[2][3][4]
Experimental Protocols
Protocol 1: Quantification of this compound in a Tyrosinase Activity Assay
This protocol describes the use of HPLC to measure the production of this compound from the enzymatic oxidation of L-DOPA by tyrosinase.
1. Materials and Reagents:
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
HPLC-grade Acetonitrile
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Formic Acid (or Trifluoroacetic Acid)
-
Syringe filters (0.22 µm)
2. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 475 nm |
| Injection Volume | 10 µL |
4. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of L-DOPA in 0.1 M HCl.
-
Prepare a series of working standards by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation (Tyrosinase Reaction):
-
In a microcentrifuge tube, combine 100 µL of 10 mM L-DOPA solution (in phosphate buffer) and 880 µL of 50 mM sodium phosphate buffer (pH 6.8).
-
Initiate the reaction by adding 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding an equal volume of ice-cold methanol or by injecting the sample directly into the HPLC after filtration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
6. Data Analysis:
-
Identify the this compound peak based on its retention time, which will be distinct from the L-DOPA peak.
-
Quantify the amount of this compound produced by comparing the peak area to a standard curve of a this compound standard (if available) or by using the molar extinction coefficient of this compound (ε = 3700 M⁻¹cm⁻¹) for estimation.[3][4]
Quantitative Data Summary
The following table summarizes typical retention times for L-DOPA and this compound under reversed-phase HPLC conditions. Actual retention times may vary depending on the specific column, mobile phase composition, and other chromatographic parameters.
| Analyte | Typical Retention Time (minutes) | Detection Wavelength (nm) |
| L-DOPA | ~2.9[3] | 280 |
| This compound | ~3.1[3] | 475 |
Visualizations
Melanin Biosynthesis Pathway
The following diagram illustrates the initial steps of the melanin biosynthesis pathway, highlighting the conversion of L-DOPA to this compound.
Caption: Initial steps of the melanin biosynthesis pathway.
HPLC Analysis Workflow
The diagram below outlines the general workflow for the HPLC analysis of this compound from a tyrosinase reaction.
References
- 1. High-performance liquid-chromatographic analysis of this compound and dihydroxyphenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the synthesis of Dopachrome using sodium periodate
Topic: Protocol for the Synthesis of Dopachrome Using Sodium Periodate
Introduction
This compound is a pivotal intermediate in the biosynthesis of melanin, formed through the oxidation and subsequent cyclization of L-3,4-dihydroxyphenylalanine (L-DOPA). While its enzymatic production by tyrosinase is well-studied, chemical synthesis offers a rapid, controllable, and enzyme-free method for producing this compound for various research applications. Such applications include its use as a substrate for enzymes like this compound tautomerase, in studies of melanogenesis, and as a standard for analytical assays.
This protocol details a straightforward and rapid method for the synthesis of this compound from L-DOPA using sodium periodate (NaIO₄) as the oxidizing agent. Sodium periodate efficiently oxidizes the catechol moiety of L-DOPA to form dopaquinone, which spontaneously undergoes an intramolecular cyclization to yield the characteristic orange-red this compound. The reaction is monitored spectrophotometrically by the increase in absorbance at 475 nm. Due to the inherent instability of this compound at neutral pH, it is recommended to prepare it fresh before use or store it at -80°C for short-term preservation.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis and analysis of this compound.
| Parameter | Value | Source(s) |
| Substrate | L-3,4-dihydroxyphenylalanine (L-DOPA) | [3] |
| Oxidizing Agent | Sodium Periodate (NaIO₄) | [3] |
| Optimal Reaction pH | > 4.0 (typically 6.0-7.4) | [2][3] |
| Spectrophotometric λmax | 475 nm | [2][4] |
| Molar Extinction Coefficient (ε) | 3700 M⁻¹cm⁻¹ at 475 nm | [4] |
| Recommended Storage Temp. | -80°C (for short-term storage) | [1][2] |
| Shelf-life at Room Temperature | Approximately 30 minutes | [2] |
Experimental Protocol
1. Materials and Reagents
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Sodium periodate (NaIO₄)
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Ultrapure water
-
Spectrophotometer and cuvettes
-
Magnetic stirrer and stir bar
-
pH meter
-
Standard laboratory glassware (beakers, graduated cylinders)
2. Reagent Preparation
-
100 mM Sodium Phosphate Buffer (pH 7.0):
-
Prepare separate stock solutions of 100 mM NaH₂PO₄ and 100 mM Na₂HPO₄ in ultrapure water.
-
To create the pH 7.0 buffer, mix the stock solutions (approximately 39 mL of NaH₂PO₄ and 61 mL of Na₂HPO₄ for a 100 mL final volume).
-
Adjust the pH to exactly 7.0 using a pH meter by adding small volumes of the appropriate stock solution.
-
-
10 mM L-DOPA Stock Solution:
-
Weigh the appropriate amount of L-DOPA and dissolve it in the 100 mM Sodium Phosphate Buffer (pH 7.0). Note: L-DOPA can be slow to dissolve. Gentle warming or sonication may be required. Prepare this solution fresh before each experiment to minimize auto-oxidation.
-
-
20 mM Sodium Periodate Stock Solution:
-
Weigh the appropriate amount of NaIO₄ and dissolve it in the 100 mM Sodium Phosphate Buffer (pH 7.0). Note: This solution is the oxidizing agent and should also be prepared fresh.
-
3. Synthesis Procedure
This procedure is designed to yield a final this compound solution with a theoretical maximum concentration of ~1 mM.
-
Place a clean beaker with a stir bar on a magnetic stirrer.
-
Add 9.0 mL of 100 mM Sodium Phosphate Buffer (pH 7.0) to the beaker.
-
Add 1.0 mL of the 10 mM L-DOPA stock solution to the buffer and begin stirring. The final concentration of L-DOPA in this mixture will be 1 mM.
-
To initiate the reaction, rapidly add 0.5 mL of the 20 mM Sodium Periodate stock solution while the solution is stirring. The molar ratio of periodate to L-DOPA will be approximately 1:1.
-
Observe the immediate color change of the solution to an orange/red-brown hue, indicating the formation of this compound. The oxidation reaction is very rapid, often completing within 90 seconds.[5]
-
Immediately transfer a sample of the solution to a cuvette for spectrophotometric analysis.
4. Monitoring and Quantification
-
Set the spectrophotometer to read absorbance at 475 nm.
-
Use the 100 mM Sodium Phosphate Buffer (pH 7.0) as a blank to zero the instrument.
-
Measure the absorbance (A) of the synthesized this compound solution at 475 nm.
-
Calculate the concentration of this compound using the Beer-Lambert law:
-
Concentration (M) = A / (ε × l)
-
Where:
-
A is the measured absorbance at 475 nm.
-
ε is the molar extinction coefficient (3700 M⁻¹cm⁻¹).[4]
-
l is the path length of the cuvette (typically 1 cm).
-
-
5. Usage and Storage
-
Immediate Use: Due to its instability, it is highly recommended to use the freshly prepared this compound solution immediately for subsequent experiments.[2]
-
Short-Term Storage: If immediate use is not possible, aliquot the solution into microcentrifuge tubes, flash-freeze them in liquid nitrogen, and store at -80°C. This method has been shown to preserve the this compound with minimal degradation overnight.[1][2] Thaw the solution on ice just before use.
Visualizations
Below are diagrams illustrating the experimental workflow and the chemical reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Reaction pathway from L-DOPA to this compound.
References
- 1. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The role of pH in the melanin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemistry of Periodate-Mediated Cross-Linking of 3,4-Dihydroxylphenylalanine (DOPA)-Containing Molecules to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Measuring Tyrosinase Inhibition through Dopachrome Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[1][2] It catalyzes the initial and rate-limiting steps in this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Dopaquinone then undergoes a series of non-enzymatic reactions to form melanin.[1][3] Overactivity of tyrosinase is associated with hyperpigmentation disorders, such as melasma and age spots.[1][4] Therefore, the identification and characterization of tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for the development of skin-lightening agents and treatments for hyperpigmentation.
This application note provides a detailed protocol for a simple and reliable colorimetric assay to measure tyrosinase inhibition by monitoring the formation of dopachrome, an orange-red intermediate in the melanin synthesis pathway. The assay utilizes L-DOPA as a substrate for mushroom tyrosinase, and the resulting increase in absorbance is measured spectrophotometrically.
Principle of the Assay
The assay is based on the ability of tyrosinase to oxidize L-DOPA to dopaquinone. Dopaquinone is highly unstable and spontaneously cyclizes to form leucothis compound, which is then oxidized to this compound. This compound is a colored compound with a characteristic absorbance maximum around 475-490 nm.[1][5] The rate of this compound formation is directly proportional to the tyrosinase activity. In the presence of an inhibitor, the rate of this reaction decreases, leading to a reduced rate of color development. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence and absence of the test compound.
Signaling Pathway
The enzymatic reaction catalyzed by tyrosinase is the initial step in the melanogenesis pathway. The following diagram illustrates the conversion of L-DOPA to this compound.
Caption: Enzymatic conversion of L-DOPA to this compound by Tyrosinase.
Experimental Workflow
The following diagram outlines the general workflow for the tyrosinase inhibition assay.
Caption: General workflow for the tyrosinase inhibition assay.
Materials and Reagents
The following table lists the necessary materials and reagents for the assay.
| Reagent/Material | Specification | Supplier Example |
| Mushroom Tyrosinase | ≥1000 units/mg solid | Sigma-Aldrich (T3824) |
| L-DOPA | ≥98% (HPLC) | Sigma-Aldrich (D9628) |
| Kojic Acid (Positive Control) | ≥99% | Sigma-Aldrich (K3125) |
| Sodium Phosphate Monobasic | ACS reagent, ≥98% | Sigma-Aldrich (S0751) |
| Sodium Phosphate Dibasic | ACS reagent, ≥99% | Sigma-Aldrich (S0876) |
| Dimethyl Sulfoxide (DMSO) | ACS reagent, ≥99.9% | Sigma-Aldrich (D8418) |
| 96-well clear, flat-bottom plates | - | Corning, Greiner |
| Microplate reader | Capable of kinetic reads at 475 nm | BioTek, Molecular Devices |
| Pipettes and tips | - | - |
| Ultrapure water | - | - |
Experimental Protocols
Reagent Preparation
-
50 mM Sodium Phosphate Buffer (pH 6.8):
-
Prepare a stock solution of 50 mM sodium phosphate monobasic and a stock solution of 50 mM sodium phosphate dibasic in ultrapure water.
-
Mix the two solutions until the pH reaches 6.8.
-
-
10 mM L-DOPA Solution:
-
Dissolve the appropriate amount of L-DOPA in 50 mM Sodium Phosphate Buffer (pH 6.8).
-
Prepare this solution fresh just before use and protect it from light.
-
-
Mushroom Tyrosinase Stock Solution (e.g., 1000 units/mL):
-
Dissolve mushroom tyrosinase powder in cold 50 mM Sodium Phosphate Buffer (pH 6.8) to a concentration of 1000 units/mL.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Test Compound and Positive Control (Kojic Acid) Solutions:
-
Dissolve test compounds and kojic acid in DMSO to prepare stock solutions (e.g., 10 mM).
-
Further dilute the stock solutions with 50 mM Sodium Phosphate Buffer (pH 6.8) to the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1-2% to avoid affecting enzyme activity.
-
Assay Procedure
The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.
-
Prepare the plate layout: Designate wells for blanks, negative controls (no inhibitor), positive controls (kojic acid), and test compounds at various concentrations.
-
Add reagents to the wells:
-
Blank: 200 µL of 50 mM Sodium Phosphate Buffer (pH 6.8).
-
Negative Control:
-
120 µL of 50 mM Sodium Phosphate Buffer (pH 6.8)
-
20 µL of DMSO (or the same solvent used for test compounds)
-
20 µL of Tyrosinase solution (e.g., 100 units/mL final concentration)
-
-
Positive Control/Test Compound:
-
120 µL of 50 mM Sodium Phosphate Buffer (pH 6.8)
-
20 µL of Kojic Acid or Test Compound solution (at various concentrations)
-
20 µL of Tyrosinase solution (e.g., 100 units/mL final concentration)
-
-
-
Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at room temperature (e.g., 25°C) for 10 minutes.[6][7]
-
Initiate the reaction: Add 40 µL of 10 mM L-DOPA solution to all wells except the blank.[6]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 10-20 minutes.[6][7]
Data Analysis
-
Calculate the rate of reaction (V): Determine the slope of the linear portion of the absorbance vs. time curve for each well. This represents the rate of this compound formation.
-
Calculate the percentage of tyrosinase inhibition: Use the following formula:
% Inhibition = [(V_control - V_sample) / V_control] x 100
Where:
-
V_control = Rate of reaction of the negative control
-
V_sample = Rate of reaction in the presence of the test compound
-
-
Determine the IC₅₀ value: The IC₅₀ is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value from the resulting dose-response curve.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for the tyrosinase inhibition assay.
Table 1: Kinetic Parameters of Mushroom Tyrosinase with L-DOPA
| Parameter | Value | Reference |
| Michaelis-Menten Constant (Kₘ) | 0.51 mM - 1.54 mM | [8][9][10] |
| Maximum Velocity (Vₘₐₓ) | Varies with enzyme concentration and purity | [8][10] |
Table 2: IC₅₀ Value for a Standard Tyrosinase Inhibitor
| Inhibitor | Typical IC₅₀ Value | Reference |
| Kojic Acid | 7.11 µg/mL | [6] |
Note: The Kₘ and IC₅₀ values can vary depending on the specific assay conditions (e.g., pH, temperature, enzyme purity). It is recommended to determine these values under your specific experimental conditions.
Troubleshooting
-
High background absorbance: This may be due to the auto-oxidation of L-DOPA. Prepare the L-DOPA solution fresh and protect it from light.
-
Low enzyme activity: Ensure the tyrosinase solution is properly stored and has not undergone repeated freeze-thaw cycles. The enzyme activity can also be pH and temperature-dependent.
-
Precipitation of test compounds: If test compounds are not soluble in the assay buffer, this can interfere with the absorbance readings. Ensure the final solvent concentration is low and does not cause precipitation.
Conclusion
This application note provides a comprehensive and detailed protocol for measuring tyrosinase inhibition using the this compound method. The assay is robust, reproducible, and suitable for the high-throughput screening of potential tyrosinase inhibitors. By following this protocol, researchers can effectively identify and characterize novel compounds for applications in the cosmetic and pharmaceutical fields.
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. researchgate.net [researchgate.net]
- 6. 2.7.1. Anti-Tyrosinase Assay [bio-protocol.org]
- 7. Tyrosinase inhibition assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. brieflands.com [brieflands.com]
Application Notes & Protocols: In Vitro Reconstitution of the Melanin Pathway with Dopachrome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro reconstitution of the melanin biosynthesis pathway, with a central focus on the production and conversion of dopachrome. This system is crucial for studying melanogenesis, screening potential inhibitors or enhancers of pigmentation, and investigating the biochemical consequences of mutations in melanogenic enzymes.
Introduction
Melanin biosynthesis is a complex enzymatic cascade responsible for the production of pigments in most organisms. In humans, it plays a critical role in protecting the skin from UV radiation. The pathway initiates with the amino acid L-tyrosine and proceeds through a series of intermediates, with this compound being a key branch-point molecule. Dysregulation of this pathway is associated with various pigmentation disorders. Reconstituting this pathway in vitro allows for a controlled, cell-free environment to study the individual enzymatic steps and their kinetics.
The core of this reconstituted system involves the enzymatic activities of tyrosinase (TYR), which oxidizes L-DOPA to dopaquinone, leading to the formation of this compound, and this compound tautomerase (TYRP2/DCT), which catalyzes the conversion of this compound to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1][2] Subsequent steps, which can also be incorporated, involve tyrosinase-related protein 1 (TYRP1) in the oxidation of DHICA.[1][2]
Melanin Biosynthesis Pathway
The enzymatic conversion of L-tyrosine to melanin precursors involves several key steps. Tyrosinase initiates the process by hydroxylating L-tyrosine to L-DOPA, which is then oxidized to dopaquinone. Dopaquinone is an unstable intermediate that spontaneously cyclizes to form leucothis compound (cyclodopa), which is then oxidized to the orange-red intermediate, this compound.[3][4] this compound is a critical juncture in the pathway. It can be enzymatically converted by this compound tautomerase (TYRP2/DCT) to DHICA or can undergo spontaneous decarboxylation to form 5,6-dihydroxyindole (DHI).[3][5] Both DHICA and DHI are precursors that are further oxidized and polymerized to form eumelanin.[3]
Figure 1. The melanin biosynthesis pathway highlighting the central role of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the in vitro reconstitution of the melanin pathway.
Table 1: Optimal Conditions for this compound Production by Immobilized Tyrosinase (TYR-MB)
| Parameter | Value | Source |
| Substrate | L-DOPA | [1] |
| Enzyme | Tyrosinase immobilized on magnetic beads (TYR-MB) | [1] |
| Temperature | 37 °C | [1][2] |
| Incubation Time for Max Production | 10 minutes | [1][2] |
| pH | 7.4 (in 10 mM NaPO₄) | [1] |
| Detection Wavelength | 475 nm | [1][2] |
Table 2: Products of the Reconstituted Melanin Pathway
| Reaction Step | Enzyme(s) | Substrate | Product | Detection Wavelength | Source |
| 1 | Tyrosinase (TYR) | L-DOPA | This compound | 475 nm | [1][2] |
| 2 | TYRP2 (DCT) | This compound | DHICA | 315 nm | [1] |
| 3 | TYRP1 | DHICA | IQCA | ~560 nm | [1][2] |
Experimental Protocols
Protocol 1: Production and Purification of Recombinant Melanogenic Enzymes
This protocol describes the expression and purification of the intra-melanosomal domains of human tyrosinase (TYR), TYRP1, and TYRP2. The original study utilized an expression system in Trichoplusia ni (T. ni) larvae, which is a specialized method.[1][2] For broader applicability, a generalized protocol for expression in a common system like E. coli followed by affinity chromatography is provided as a template, which would need optimization.
1. Gene Synthesis and Cloning:
- Synthesize the DNA sequences for the human TYR (residues 19-469), TYRP1, and TYRP2 intra-melanosomal domains, codon-optimized for E. coli expression.
- Incorporate a C-terminal 6xHis tag sequence for purification.
- Clone the synthesized genes into a suitable expression vector (e.g., pET-28a).
2. Protein Expression:
- Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
- Incubate for an additional 4-6 hours at 30°C or overnight at 18°C.
- Harvest the cells by centrifugation.
3. Protein Purification:
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) with added lysozyme and protease inhibitors.
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with wash buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
- Elute the protein with elution buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Analyze the purified protein fractions by SDS-PAGE.
- Perform buffer exchange into a suitable storage buffer (e.g., 10 mM NaPO₄, pH 7.4) using dialysis or a desalting column.
- Determine protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
Protocol 2: In Vitro this compound Production and Isolation
This protocol utilizes tyrosinase immobilized on magnetic beads (TYR-MB) to facilitate the easy separation of the enzyme from the product, this compound.[6]
1. Immobilization of Tyrosinase on Magnetic Beads (TYR-MB):
- Use Ni-NTA magnetic beads for His-tagged tyrosinase.
- Wash the magnetic beads with binding buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
- Incubate the beads with the purified His-tagged tyrosinase solution for 1 hour at 4°C with gentle rotation.
- Separate the beads using a magnetic stand and wash them two to three times with wash buffer to remove unbound enzyme.
- Resuspend the TYR-MB in reaction buffer (10 mM NaPO₄, pH 7.4).
2. This compound Synthesis Reaction:
- Prepare a stock solution of L-DOPA (e.g., 10 mM in 10 mM NaPO₄, pH 7.4).
- In a microcentrifuge tube, add the TYR-MB suspension.
- Initiate the reaction by adding L-DOPA to a final concentration of 0.19 to 6 mM.[1]
- Incubate the reaction at 37°C with shaking (e.g., 270 RPM) for 10 minutes.[1]
3. This compound Isolation:
- After 10 minutes, immediately place the reaction tube on a magnetic stand to pellet the TYR-MB.
- Carefully collect the supernatant, which contains the native this compound. The solution should have a characteristic orange-brown color.[6]
- Immediately use the this compound solution for subsequent assays or freeze it for storage, as it is unstable.[7]
4. Spectrophotometric Analysis:
- Measure the absorbance of the isolated this compound solution from 200-900 nm.
- Confirm the presence of this compound by identifying its characteristic absorbance peak at 475 nm.[1][2]
Protocol 3: this compound Tautomerase (TYRP2/DCT) Activity Assay
This assay measures the conversion of this compound to DHICA, which is catalyzed by TYRP2.[1]
1. Reaction Setup:
- In a UV-transparent cuvette or 96-well plate, add the purified TYRP2 enzyme in a suitable buffer (e.g., 10 mM NaPO₄, pH 7.4).
- Add the freshly isolated native this compound solution (from Protocol 2) to the cuvette to initiate the reaction. Test a range of this compound concentrations.
2. Data Acquisition:
- Immediately monitor the change in absorbance at 315 nm, which is the maximum absorption for the product, DHICA.[1]
- An increase in absorbance at 315 nm over time indicates TYRP2 activity.
- As a control, monitor a reaction containing this compound without the TYRP2 enzyme to measure the rate of spontaneous conversion.
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro reconstitution of the melanin pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro Reconstitution of the Melanin Pathway's Catalytic Activities Using Tyrosinase Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. youtube.com [youtube.com]
- 6. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Reconstitution of the Melanin Pathway’s Catalytic Activities Using Tyrosinase Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Using Dopachrome as a Substrate to Screen for Tyrosinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis, the process responsible for pigmentation in mammals.[1] It catalyzes the initial, rate-limiting steps in the conversion of L-tyrosine to melanin.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation.[2]
A widely used method for screening tyrosinase inhibitors involves the use of L-3,4-dihydroxyphenylalanine (L-DOPA) as a substrate. Tyrosinase oxidizes L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form a colored product called dopachrome.[3][4] The formation of this compound can be monitored spectrophotometrically, and the reduction in its formation in the presence of a test compound is indicative of tyrosinase inhibition. This application note provides detailed protocols for screening tyrosinase inhibitors using the this compound method, along with data presentation guidelines and visualizations of the underlying biochemical pathway and experimental workflow.
Principle of the Assay
The tyrosinase inhibition assay using this compound is a colorimetric assay that measures the enzymatic activity of tyrosinase. The enzyme catalyzes the oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that spontaneously cyclizes to form leucothis compound, which is then oxidized to this compound, an orange-red colored compound with a maximum absorbance at approximately 475 nm.[5][6] The rate of this compound formation is directly proportional to the tyrosinase activity. Potential inhibitors of tyrosinase will decrease the rate of this reaction, leading to a reduction in the absorbance at 475 nm. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Signaling Pathway of Melanogenesis
The production of melanin is a complex process regulated by various signaling pathways. A simplified representation of the melanogenesis pathway is depicted below, highlighting the central role of tyrosinase.
Experimental Protocols
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Potassium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Kojic Acid (positive control)
-
Test compounds or extracts
-
96-well microplates
-
Microplate reader
Preparation of Reagents
-
Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water. Adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer. The final concentration in the assay will typically be around 30-100 units/mL.[7]
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in potassium phosphate buffer. Prepare this solution fresh before each experiment as it is prone to auto-oxidation.
-
Test Compound/Extract Solutions: Dissolve pure compounds in DMSO to create a stock solution. For natural extracts, they can be dissolved in DMSO or an appropriate solvent.[7] Further dilutions should be made in potassium phosphate buffer to achieve the desired final concentrations.
-
Kojic Acid Solution (Positive Control): Prepare a stock solution of kojic acid in DMSO and make serial dilutions in potassium phosphate buffer.
Protocol 1: Screening of Pure Compounds
This protocol is suitable for the evaluation of purified or synthetic compounds.
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of DMSO.[3]
-
Add 100 µL of 0.1 M potassium phosphate buffer (pH 6.8) to each well.[3]
-
Add 40 µL of mushroom tyrosinase solution (e.g., 30 U/mL) to each well.[3]
-
Pre-incubate the plate at room temperature for 10 minutes.[3]
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to each well.
-
Incubate the plate at 37°C for 20 minutes.[3]
-
Measure the absorbance at 475 nm using a microplate reader.[3]
-
Perform the experiment in triplicate.
Protocol 2: Screening of Natural Extracts
This protocol is adapted for the evaluation of plant or other natural extracts, which may have inherent color that can interfere with the assay.
Procedure:
-
Prepare extracts by maceration or other suitable methods in solvents like methanol, ethanol, or water.[3][8]
-
In a 96-well plate, prepare four sets of wells for each extract concentration:
-
A (Sample with enzyme): 20 µL of extract + 100 µL of buffer + 40 µL of tyrosinase.
-
B (Sample blank): 20 µL of extract + 140 µL of buffer.
-
C (Control with enzyme): 20 µL of solvent + 100 µL of buffer + 40 µL of tyrosinase.
-
D (Control blank): 20 µL of solvent + 140 µL of buffer.
-
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA to wells A and C. Add 40 µL of buffer to wells B and D.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance of all wells at 475 nm.
-
Perform the experiment in triplicate.
Data Analysis
The percentage of tyrosinase inhibition is calculated using the following formula:
For Pure Compounds:
Where:
-
Abs_control is the absorbance of the control reaction (with DMSO).
-
Abs_sample is the absorbance of the reaction with the test compound.
For Natural Extracts:
Where:
-
Abs_A is the absorbance of the sample with the enzyme.
-
Abs_B is the absorbance of the sample blank.
-
Abs_C is the absorbance of the control with the enzyme.
-
Abs_D is the absorbance of the control blank.
The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and performing a linear regression analysis.[3]
Quantitative Data Presentation
The following table summarizes the IC50 values of several known tyrosinase inhibitors determined using the this compound assay. This data can be used as a reference for comparing the potency of new compounds.
| Compound | Source/Type | IC50 (µM) | Reference |
| Kojic Acid | Fungal Metabolite | 12.8 - 22.0 | [9][10] |
| Arbutin | Plant-derived | > 500 | [11] |
| Hydroquinone | Synthetic | 37 - 70 | [11] |
| Thiamidol | Synthetic | 1.1 (human tyrosinase) | [11] |
| 4-n-Butylresorcinol | Synthetic | ~25 times more potent than Kojic Acid | |
| MHY1498 | Synthetic | 4.1 ± 0.6 | [10] |
| Bibenzyl xyloside 2 | Synthetic | 0.43 | [4] |
| Rhododendron derivatives | Synthetic | 0.39 - 35.9 | [4] |
Note: IC50 values can vary depending on the specific assay conditions, such as the source of the tyrosinase, substrate concentration, and incubation time.[11] Therefore, it is crucial to include a positive control, such as kojic acid, in each experiment for reliable comparison.
Conclusion
The this compound-based assay is a robust, reliable, and high-throughput method for screening tyrosinase inhibitors. Its simplicity and reliance on a colorimetric readout make it accessible for most research laboratories. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can effectively identify and characterize novel tyrosinase inhibitors for potential applications in the cosmetic and pharmaceutical industries. The provided visualizations of the melanogenesis pathway and experimental workflow serve as valuable tools for understanding the assay's principles and for practical implementation.
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. researchgate.net [researchgate.net]
- 3. ijsr.in [ijsr.in]
- 4. graph - using graphviz to create tcp flow diagrams? - Stack Overflow [stackoverflow.com]
- 5. MelanogenesisVNCGNCGNGNGVFNVNGVNFVGNVV.pptx [slideshare.net]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. thaiscience.info [thaiscience.info]
- 8. scisoc.or.th [scisoc.or.th]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Monitoring Dopachrome Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the quantification of dopachrome production in cell-based assays. Monitoring this compound, a key intermediate in the melanin biosynthesis pathway, offers a valuable method for screening compounds that modulate melanogenesis. The following protocols are optimized for use in common melanoma cell lines and are suitable for high-throughput screening applications.
Introduction
Melanogenesis is the complex process responsible for the production of melanin pigments, which play a crucial role in protecting the skin from ultraviolet (UV) radiation. A critical step in this pathway is the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopaquinone, which then spontaneously cyclizes to form this compound. This compound is a colored intermediate that can be readily quantified spectrophotometrically, making it an excellent biomarker for tyrosinase activity, the rate-limiting enzyme in melanogenesis.
Cell-based assays for this compound production provide a more physiologically relevant system for studying melanogenesis compared to cell-free enzyme assays. These assays allow for the evaluation of test compounds on cellular tyrosinase activity within the context of a living cell, taking into account factors such as cell permeability and potential off-target effects.
Signaling Pathways in Melanogenesis
The production of this compound is tightly regulated by complex signaling pathways that converge on the activation of melanogenic enzymes. Understanding these pathways is crucial for interpreting the results of cell-based screening assays. The primary pathways include MC1R-mediated signaling, SCF/c-KIT signaling, and Wnt signaling, all of which lead to the expression and activation of the Microphthalmia-associated transcription factor (MITF).[1][2] MITF is the master regulator of melanocyte differentiation and function, controlling the transcription of key melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and this compound tautomerase (DCT or TRP-2).[1]
This compound tautomerase catalyzes the rearrangement of this compound to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a precursor for eumelanin.[3][4][5] The spontaneous conversion of this compound leads to 5,6-dihydroxyindole (DHI).[3]
Melanogenesis Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound tautomerase decreases the binding of indolic melanogenesis intermediates to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Mutations in this compound tautomerase (Dct) affect eumelanin/pheomelanin synthesis, but do not affect intracellular trafficking of the mutant protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Controlled Dopachrome Synthesis Using Immobilized Tyrosinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopachrome is a pivotal intermediate in the biosynthesis of melanin, playing a crucial role in pigmentation and related pathological conditions. Its inherent instability, however, presents significant challenges for in vitro studies. The immobilization of tyrosinase, the key enzyme responsible for this compound synthesis, offers a robust solution by enhancing enzyme stability, enabling controlled synthesis, and facilitating product purification. This document provides detailed application notes and experimental protocols for the use of immobilized tyrosinase in the controlled synthesis of this compound, a critical component in research and drug development aimed at understanding melanogenesis and related disorders.
Key Applications
-
Drug Discovery: Screening for inhibitors or modulators of tyrosinase and other enzymes in the melanin synthesis pathway.
-
Biomedical Research: Investigating the mechanisms of melanogenesis and the pathophysiology of pigmentation disorders such as melanoma and albinism.[1][2]
-
Cosmeceuticals: Developing and testing skin-lightening agents and treatments for hyperpigmentation.
-
Biomaterial Development: Utilizing the melanin-like polymers formed from this compound for various applications.[3]
Data Presentation
Table 1: Comparison of Kinetic Parameters for Free vs. Immobilized Tyrosinase
| Enzyme Form | Substrate | Km (mM) | Vmax (µM/s) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| Free Tyrosinase | L-DOPA | 0.45 ± 0.03 | - | - | - | [4] |
| Immobilized Tyrosinase (on Magnetic Beads) | L-DOPA | Increased | Increased | 5-fold Increase | Decreased | [5] |
Note: Specific values for Vmax, kcat, and kcat/Km for immobilized tyrosinase can vary depending on the immobilization method and support used.
Table 2: Influence of Immobilization on Tyrosinase Stability and Reusability
| Immobilization Support/Method | Key Stability/Reusability Findings | Reference |
| TEAE-Cellulose | Extremely thermostable in organic solvents, retaining activity for over a month at 100°C in hexane.[6][7] | [6][7] |
| Cellulose-coated magnetic nanoparticles | Optimal activity at pH 6 and 35°C; higher melanin production compared to free enzyme.[8] | [8] |
| Magnetic Beads (Ni-NTA) | Retains catalytic activity at higher temperatures (e.g., 50°C) where intact tyrosinase shows no activity.[2][5] | [2][5] |
| Chitosan flakes with glutaraldehyde | High immobilization efficiency (90.52%) and yield (11.65%).[9] | [9] |
| Poly-N-vinylpyrrolidone (PVP) | 30% higher activity than free enzyme in CH2Cl2 medium and reusable for 7 cycles for L-DOPA synthesis.[10] | [10] |
Experimental Protocols
Protocol 1: Immobilization of Tyrosinase on Magnetic Beads
This protocol describes the covalent immobilization of tyrosinase on glutaraldehyde-activated magnetic beads, a common and effective method.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
Amino-functionalized magnetic beads
-
25% Glutaraldehyde solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Magnetic separator
-
Rotating mixer
Procedure:
-
Activation of Magnetic Beads:
-
Wash 10 mg of amino-functionalized magnetic beads three times with PBS.
-
Resuspend the beads in 1 ml of 2.5% glutaraldehyde in PBS.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Wash the activated beads five times with PBS to remove excess glutaraldehyde.
-
-
Enzyme Immobilization:
-
Prepare a 1 mg/mL solution of tyrosinase in PBS.
-
Add the tyrosinase solution to the activated magnetic beads.
-
Incubate for 24 hours at 4°C with gentle mixing.
-
Separate the beads using a magnetic separator and collect the supernatant to determine the amount of unbound enzyme (for calculating immobilization efficiency).
-
Wash the beads three times with PBS to remove any non-covalently bound enzyme.
-
-
Blocking of Unreacted Sites:
-
Resuspend the beads in a 1% BSA solution in PBS.
-
Incubate for 2 hours at room temperature to block any remaining active aldehyde groups.
-
Wash the beads three times with PBS.
-
-
Storage:
-
Resuspend the immobilized tyrosinase beads in PBS containing a suitable stabilizer (e.g., 0.1% BSA) and store at 4°C.
-
Protocol 2: Controlled Synthesis of this compound
This protocol outlines the enzymatic synthesis of this compound using immobilized tyrosinase and its subsequent isolation.
Materials:
-
Immobilized tyrosinase (from Protocol 1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Sodium Phosphate Buffer (10 mM, pH 7.4)[11]
-
Magnetic separator
-
Spectrophotometer
-
Cuvettes
Procedure:
-
Reaction Setup:
-
Prepare a 1.5 mM L-DOPA solution in 10 mM Sodium Phosphate buffer (pH 7.4).[11]
-
Add a known amount of immobilized tyrosinase beads to the L-DOPA solution. The optimal enzyme-to-substrate ratio should be determined empirically.
-
Incubate the reaction mixture at 37°C with gentle shaking.[1][2] The reaction progress can be monitored by the appearance of an orange-brown color.[2]
-
-
Reaction Monitoring:
-
At regular time intervals, briefly place the reaction tube on a magnetic separator to pellet the immobilized enzyme.
-
Carefully transfer a small aliquot of the supernatant to a cuvette.
-
Measure the absorbance of the supernatant at 475 nm, which corresponds to the formation of this compound.[1][11] The molar extinction coefficient for this compound is approximately 3700 M-1cm-1.[11]
-
-
Reaction Termination and Product Isolation:
-
Once the desired concentration of this compound is reached (as determined by spectrophotometry), terminate the reaction by removing the immobilized enzyme using a magnetic separator.[2]
-
The resulting supernatant contains the synthesized this compound, which can be used immediately for downstream applications or further purified.
-
Protocol 3: Characterization of Immobilized Tyrosinase Activity
This protocol describes the determination of the kinetic parameters (Km and Vmax) of the immobilized tyrosinase.
Materials:
-
Immobilized tyrosinase
-
L-DOPA solutions of varying concentrations (e.g., 0.1 to 10 mM) in Sodium Phosphate Buffer (pH 7.4)
-
Spectrophotometer
-
Magnetic separator
Procedure:
-
Enzyme Assay:
-
Set up a series of reactions, each containing a fixed amount of immobilized tyrosinase and a different concentration of L-DOPA.
-
Incubate the reactions at a constant temperature (e.g., 37°C).
-
Measure the initial rate of this compound formation (V0) for each substrate concentration by monitoring the change in absorbance at 475 nm over a short period (e.g., the first 5-10 minutes).[11]
-
-
Data Analysis:
-
Plot the initial reaction velocities (V0) against the corresponding L-DOPA concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using a linearized plot such as the Lineweaver-Burk plot.
-
Mandatory Visualizations
Caption: Experimental workflow for tyrosinase immobilization and this compound synthesis.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosinase-catalyzed polymerization of l-DOPA (versus l-tyrosine and dopamine) to generate melanin-like biomaterials for immobilization of enzymes and amperometric biosensing - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Kinetic analyses of two-steps oxidation from l-tyrosine to l-dopaquinone with tyrosinase by capillary electrophoresis/dynamic frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of immobilized tyrosinase – an enzyme that is stable in organic solvent at 100 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of immobilized tyrosinase – an enzyme that is stable in organic solvent at 100 °C - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Tyrosinase enzyme purification and immobilization from Pseudomonas sp. EG22 using cellulose coated magnetic nanoparticles: characterization and application in melanin production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. L-DOPA production by immobilized tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Dopachrome stability issues at physiological pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dopachrome, focusing on its inherent stability issues at physiological pH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in research?
A1: this compound is a crucial, orange-brown intermediate in the biosynthesis of melanin, the pigment responsible for color in skin, hair, and eyes.[1][2] Its stability is a primary concern because it is an unstable molecule at physiological pH (typically 6-8), readily undergoing reactions that can alter the course of melanogenesis.[2] This instability complicates experimental procedures, making it difficult to characterize this compound-related products and study the enzymes that interact with it, such as this compound tautomerase.[1]
Q2: What causes this compound to be unstable at physiological pH?
A2: At physiological pH, this compound is unstable and spontaneously undergoes auto-oxidation and decarboxylation, meaning it loses its carboxyl group (–COOH) as carbon dioxide (CO₂).[1][2] This process converts this compound into 5,6-dihydroxyindole (DHI). The rate of this spontaneous conversion is significantly influenced by pH, increasing as the pH becomes more neutral or alkaline.[3]
Q3: What are the primary conversion pathways for this compound?
A3: this compound stands at a critical branch point in the melanin biosynthesis pathway, leading to two different types of eumelanin.
-
Spontaneous Decarboxylation: At physiological pH and in the absence of specific enzymes or metal ions, this compound spontaneously loses its carboxyl group to form 5,6-dihydroxyindole (DHI). DHI readily polymerizes to form a black, insoluble melanin.[2]
-
Tautomerization: In the presence of the enzyme this compound tautomerase (DCT, also known as TYRP2) or certain metal ions like Cu(II), this compound is rapidly rearranged into its more stable isomer, 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[2][3][4] DHICA polymerization leads to a golden-brown, soluble melanin.[2]
Q4: How can I stabilize this compound for experimental use?
A4: The shelf life of this compound at room temperature is very short, estimated at around 30 minutes before significant degradation occurs.[5] The most effective method for short-term preservation is temperature control. Storing freshly isolated this compound at -80°C has been shown to be the optimal condition to prevent auto-oxidation and melanin production overnight.[1][5] For immediate use in assays, it is crucial to keep samples on ice and use them as quickly as possible after preparation.
Data Summary
Table 1: Effect of pH on this compound Stability This table summarizes the qualitative and quantitative impact of pH on the rate of spontaneous this compound conversion.
| pH Value | Observed Rate of Conversion | Quantitative Observation | Citation |
| Acidic (e.g., 5.0) | Slow | Absorbance at 480 nm decreased by half in approximately 7-8 hours. | [3] |
| Neutral (e.g., 7.0) | Rapid | An equivalent absorbance decrease required only 4 hours. A 0.15 decrease occurred in just 17 minutes. | [3] |
| Physiological (7.4) | Rapid | Spontaneously loses its carboxyl group, leading to polymerization into a black precipitate. | [1] |
Table 2: Recommended Storage Conditions for this compound Stabilization This table provides a comparison of different temperatures for preserving isolated this compound samples.
| Storage Temperature | Efficacy in Preventing Auto-oxidation | Observation | Citation |
| -80°C | Most Effective | Retained its original orange-brown color overnight with the least melanin production. | [1][5] |
| -20°C | Less Effective | Some degradation and melanin formation observed. | [1] |
| 4°C | Less Effective | Noticeable degradation and melanin formation. | [1] |
| 25°C (Room Temp) | Ineffective | Rapid auto-oxidation and conversion. Shelf life of ~30 minutes. | [1][5] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
References
- 1. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. After this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neutral pH and copper ions promote eumelanogenesis after the this compound stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Reconstitution of the Melanin Pathway’s Catalytic Activities Using Tyrosinase Nanoparticles [mdpi.com]
Technical Support Center: Stabilizing Dopachrome in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the spontaneous decarboxylation of dopachrome during your experiments.
Understanding the Challenge: this compound Instability
This compound is a critical but unstable intermediate in the melanin biosynthesis pathway. At physiological pH, it readily undergoes spontaneous decarboxylation to form 5,6-dihydroxyindole (DHI), which can interfere with experimental results.[1][2] This guide outlines enzymatic and chemical methods to promote the tautomerization of this compound to the more stable 5,6-dihydroxyindole-2-carboxylic acid (DHICA), thus preventing its decarboxylation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in my experiments?
A1: The primary cause of this compound instability is spontaneous decarboxylation, a chemical reaction where this compound loses a carboxyl group to form 5,6-dihydroxyindole (DHI).[1][2] This reaction is pH-dependent and occurs readily at physiological pH ranges (6-8).[2]
Q2: How can I prevent the spontaneous decarboxylation of this compound?
A2: There are two primary methods to prevent this compound decarboxylation:
-
Enzymatic Method: Utilize the enzyme this compound Tautomerase (DCT) to catalyze the conversion of this compound to the more stable 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1]
-
Chemical Method: Introduce transition metal ions, particularly copper (II) ions (Cu²⁺), which also catalyze the tautomerization of this compound to DHICA.[3][4][5][6]
Q3: How do I monitor the conversion of this compound?
A3: The conversion of this compound can be monitored spectrophotometrically. The formation of this compound is typically measured at an absorbance of 475 nm.[7][8][9] The formation of DHICA can be monitored by an increase in absorbance at 315 nm.[7]
Q4: What is the optimal pH for preventing this compound decarboxylation?
A4: A neutral to slightly alkaline pH is generally favorable for preventing decarboxylation by promoting the tautomerization to DHICA. The optimal pH for the this compound tautomerase (DCT) catalyzed reaction is around 6.8.[10] Acidic pH has been shown to suppress the later stages of eumelanogenesis, including the conversion of this compound.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Rapid disappearance of the characteristic orange-brown color of this compound. | Spontaneous decarboxylation to the colorless 5,6-dihydroxyindole (DHI) is occurring. | Implement one of the stabilization methods: add this compound Tautomerase (DCT) or introduce Cu²⁺ ions to your reaction mixture. Ensure the pH is optimal (around 6.8 for DCT). |
| Formation of a black precipitate in the reaction mixture. | DHI, the product of spontaneous decarboxylation, is auto-oxidizing and polymerizing to form melanin.[2] | This indicates a failure to prevent decarboxylation. Immediately review your stabilization protocol, checking enzyme activity, Cu²⁺ concentration, and pH. |
| Inconsistent results in this compound stability assays. | The rate of spontaneous decarboxylation is variable and interfering with measurements. This can be enhanced by non-enzymatic agents.[11] | Utilize a robust assay method that can distinguish between enzymatic tautomerization and spontaneous decarboxylation. A recommended method involves monitoring the increase in absorbance at 308 nm for DHICA formation.[11] |
| Low yield of DHICA when using this compound Tautomerase (DCT). | The enzyme may be inactive or inhibited. The pH of the reaction buffer may not be optimal. | Verify the activity of your DCT preparation. Ensure the reaction buffer pH is around 6.8.[10] Check for the presence of potential inhibitors. |
| Difficulty in isolating stable this compound for subsequent experiments. | This compound is inherently unstable, making its isolation challenging. | A method for isolating native this compound involves its production using tyrosinase immobilized on magnetic beads, which allows for rapid separation of the enzyme from the product.[7][8] |
Experimental Protocols & Data
Enzymatic Stabilization with this compound Tautomerase (DCT)
This protocol is adapted from standard this compound tautomerase assays.
Objective: To enzymatically convert L-dopachrome to L-DHICA, preventing its spontaneous decarboxylation.
Materials:
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium periodate (NaIO₄)
-
Reaction buffer (e.g., 50 mM Bis-Tris, 1 mM EDTA, pH 6.2)[12]
-
Purified this compound Tautomerase (DCT)
-
Spectrophotometer
Procedure:
-
Preparation of L-dopachrome: Freshly prepare L-dopachrome by mixing a solution of L-DOPA with a solution of sodium periodate in the reaction buffer. A typical preparation involves adding equal volumes of 12 mM L-DOPA methyl ester and 24 mM sodium periodate to the reaction buffer and incubating for 5 minutes in the dark.[12]
-
Enzymatic Reaction: Add the purified DCT enzyme to the freshly prepared L-dopachrome solution.
-
Monitoring the Reaction: Immediately monitor the reaction spectrophotometrically. The conversion to DHICA can be followed by the increase in absorbance at approximately 308-315 nm.[7][11] The disappearance of this compound can be monitored at 475 nm.[12]
Quantitative Data for DCT-Mediated Stabilization:
| Parameter | Value | Reference |
| Optimal pH for DCT activity | ~6.8 | [10] |
| Kₘ for D-dopachrome (D-dopachrome tautomerase) | 1.5 mM | [13] |
| Vₘₐₓ for D-dopachrome (D-dopachrome tautomerase) | 0.5 mmol per min per mg protein | [13] |
Chemical Stabilization with Copper (II) Ions
This protocol describes the use of Cu²⁺ to catalyze the tautomerization of this compound to DHICA.
Objective: To chemically stabilize this compound by promoting its conversion to DHICA using copper ions.
Materials:
-
Freshly prepared this compound solution (as described above)
-
Copper (II) sulfate (CuSO₄) solution
-
Reaction buffer (pH range 5-7.5)[10]
-
HPLC system for analysis
Procedure:
-
Reaction Setup: To the freshly prepared this compound solution in the reaction buffer, add a specific concentration of the CuSO₄ solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature.
-
Analysis: Analyze the reaction products using HPLC to quantify the amounts of DHI and DHICA formed.[4]
Quantitative Data for Cu²⁺-Mediated Stabilization:
| Parameter | Observation | Reference |
| Effective Metal Ions | Cu²⁺, Ni²⁺, and Co²⁺ are particularly effective in inducing the non-decarboxylative rearrangement. | [4] |
| Reaction Kinetics | The rate of the metal-promoted rearrangement is first order with respect to both this compound and metal concentration. | [4] |
| Effect of pH | The kinetics of this compound rearrangement catalyzed by cupric ions are not significantly influenced by pH in the range of 5-7.5. | [10] |
| Inhibition | The reaction is affected by the presence of EDTA, a metal chelator. | [10] |
Visualizing the Pathways
To further clarify the processes involved, the following diagrams illustrate the key chemical transformations and experimental workflows.
Caption: Fate of this compound: Spontaneous vs. Catalyzed Pathways.
Caption: General Experimental Workflow for this compound Stabilization.
References
- 1. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. After this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neutral pH and copper ions promote eumelanogenesis after the this compound stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of metal ions on the rearrangement of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of this compound tautomerization into 5,6-dihydroxyindole-2-carboxylic acid catalyzed by Cu(II) based on quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. In Vitro Reconstitution of the Melanin Pathway’s Catalytic Activities Using Tyrosinase Nanoparticles [mdpi.com]
- 8. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of Temperature-Dependent Kinetics of Oculocutaneous Albinism-Causing Mutants of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative action of this compound tautomerase and metal ions on the rearrangement of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of a new tautomerase monitored by the conversion of D-dopachrome to 5,6-dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dopachrome Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions for Dopachrome to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a red-orange intermediate compound formed during the biosynthesis of melanin.[1][2] Its stability is crucial for accurate in vitro studies of the melanogenesis pathway, for characterizing the activity of enzymes like tyrosinase, and for investigating the effects of potential inhibitors or modulators of this pathway.[3] Due to its inherent instability, improper handling and storage can lead to rapid degradation, affecting experimental outcomes.[1]
Q2: What is the primary cause of this compound degradation?
A2: The primary cause of this compound degradation is auto-oxidation and spontaneous polymerization into a black, insoluble precipitate known as melanin.[1] This process is highly dependent on factors such as temperature and pH.[1][4]
Q3: What is the optimal temperature for long-term storage of this compound?
A3: The optimal temperature for long-term storage of this compound is -80°C.[1][5] This temperature most effectively prevents auto-oxidation and the formation of melanin, preserving the orange-brown color of the solution.[1]
Q4: How long can I store this compound at different temperatures?
A4: Storage at -80°C has been shown to be effective for preserving this compound for up to 3 months.[5] At room temperature, native this compound has a very short shelf life of approximately 30 minutes before it begins to turn black.[5] Storage at -20°C and 4°C is less effective than at -80°C and will result in more rapid degradation.[1]
Q5: How does pH affect this compound stability?
A5: pH plays a critical role in this compound stability. Acidic conditions (pH below 4) can suppress the conversion of this compound into its downstream products, thus enhancing its stability.[6][7] Conversely, at neutral or alkaline pH (e.g., pH 7.4), the degradation of this compound is significantly more rapid.[4]
Q6: What type of buffer should I use for my experiments involving this compound?
A6: Sodium phosphate buffers are commonly used for the production and subsequent enzymatic reactions of this compound, for instance, 10 mM sodium phosphate at pH 7.4.[5] For kinetic assays, 0.1 M potassium phosphate buffer at pH 7.0 has also been utilized.[8] It is advisable to prepare this compound fresh for each experiment and to consider the pH of your reaction buffer to minimize degradation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid darkening or blackening of the this compound solution. | 1. Storage temperature is too high. 2. The pH of the solution is neutral or alkaline. 3. The solution has been stored for too long at a suboptimal temperature. | 1. Immediately after preparation, aliquot and freeze this compound solutions at -80°C.[1][5] 2. If possible for your experiment, consider using a buffer with a slightly acidic pH to slow down degradation.[6] 3. Always use freshly prepared this compound for your experiments.[5] |
| Inconsistent or non-reproducible results in enzymatic assays. | 1. Degradation of this compound stock between experiments. 2. Presence of interfering substances in the sample. 3. Inconsistent thawing of frozen this compound aliquots. | 1. Use a fresh aliquot of -80°C stored this compound for each experiment. 2. Be aware of potential interfering substances. For example, flavonoids can react with this compound's precursor, dopaquinone, and affect spectrophotometric readings. Reducing agents such as TCEP and DTT can also inhibit tyrosinase activity. 3. Thaw aliquots quickly and consistently, for example, in a cool water bath, and keep on ice until use. |
| Lower than expected absorbance reading at 475 nm. | 1. The initial concentration of this compound was low. 2. Significant degradation has occurred. 3. Incorrect wavelength setting on the spectrophotometer. | 1. Optimize the enzymatic reaction for this compound production. 2. Prepare fresh this compound and handle it quickly at low temperatures. 3. Confirm that the spectrophotometer is set to measure absorbance at 475 nm, the characteristic peak for this compound.[5] |
| Unexpected color change (not black). | 1. The presence of a contaminant in the reaction mixture. 2. A side reaction is occurring with a component of your sample (e.g., a plant extract). | 1. Ensure all reagents and buffers are of high purity and are not contaminated. 2. Analyze the components of your sample for potential cross-reactivity with this compound or its precursors. |
Quantitative Data on this compound Stability
The following tables summarize the known quantitative and qualitative data regarding the stability of this compound under various conditions.
Table 1: Effect of Storage Temperature on this compound Stability
| Storage Temperature (°C) | Observed Stability | Color Retention | Reference(s) |
| -80 | Most effective at preventing auto-oxidation; stable for up to 3 months. | Retains orange-brown color. | [1][5] |
| -20 | Less effective than -80°C. | Gradual darkening. | [1] |
| 4 | Less effective than -80°C. | Gradual darkening. | [1] |
| 25 (Room Temperature) | Very unstable; shelf life of approximately 30 minutes. | Rapidly turns black. | [1][5] |
Table 2: Effect of pH on this compound Degradation
| pH Condition | Effect on Stability | Mechanism | Reference(s) |
| Acidic (pH < 4) | Suppresses conversion and degradation. | Slows the conversion of this compound to DHI and DHICA. | [6][7] |
| pH 5.0 | Degradation is slow. | Slower rate of melanin formation. | [4] |
| pH 7.0 | Degradation is much more rapid than at pH 5.0. | Faster rate of melanin formation. | [4] |
| Neutral to Alkaline (e.g., pH 7.4) | Promotes rapid degradation. | Facilitates auto-oxidation and polymerization into melanin. | [1] |
Experimental Protocols
Protocol for the Preparation and Isolation of this compound
This protocol is adapted from methods described for the enzymatic production of this compound using tyrosinase immobilized on magnetic beads.[5]
Materials:
-
Tyrosinase immobilized on magnetic beads (Tyr-MB)
-
L-3,4-dihydroxyphenylalanine (L-DOPA) solution (e.g., 1.5 mM in 10 mM Sodium Phosphate buffer, pH 7.4)
-
10 mM Sodium Phosphate buffer, pH 7.4
-
Magnetic separator
-
Incubator with shaking capabilities
-
Spectrophotometer
Procedure:
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the Tyr-MB with the L-DOPA solution.
-
Incubate the mixture at 37°C with shaking (e.g., 270 RPM) for 10 minutes. The solution should turn an orange-brown color, indicating the formation of this compound.[5]
-
-
Isolation of this compound:
-
Immediately after incubation, place the tube on a magnetic separator to pellet the Tyr-MB.
-
Carefully collect the supernatant, which contains the isolated this compound.
-
-
Spectrophotometric Quantification (Optional):
-
Measure the absorbance of the isolated this compound solution at 475 nm using a spectrophotometer.[5]
-
The concentration can be estimated using the molar extinction coefficient for this compound (ε = 3700 M⁻¹ cm⁻¹).
-
-
Storage:
-
For immediate use, keep the this compound solution on ice.
-
For longer-term storage, immediately aliquot the solution into pre-chilled tubes and freeze at -80°C.[5]
-
Visualizations
Caption: The melanogenesis pathway showing the formation of this compound.
Caption: Experimental workflow for the isolation of this compound.
References
- 1. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solved Why can you follow the oxidation of L-DOPA in this | Chegg.com [chegg.com]
- 3. A kinetic study of the melanization pathway between L-tyrosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effect of pH on elementary steps of this compound conversion from first-principles calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of pH in the melanin biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Technical Support Center: Dopachrome Spectrophotometric Assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the accuracy of dopachrome spectrophotometric assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound spectrophotometric assay?
A1: The this compound spectrophotometric assay is used to measure the activity of tyrosinase, an enzyme involved in melanin synthesis. Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then spontaneously cyclizes to form this compound, a colored compound. The rate of this compound formation is monitored by measuring the increase in absorbance at a specific wavelength, typically around 475 nm. This rate is directly proportional to the tyrosinase activity.[1][2]
Q2: What is the optimal wavelength for measuring this compound formation?
A2: The most commonly used wavelength for measuring this compound formation is 475 nm, which corresponds to its peak absorbance.[1][3] However, measurements can also be taken at 305 nm, where this compound has a higher extinction coefficient.[1] Another alternative involves reacting dopaquinone with 3-methyl-2-benzothiazolinone hydrazone (MBTH) to produce a pink pigment with an absorbance maximum at 505 nm, which can increase the sensitivity of the assay.[1][4]
Q3: Why is the this compound assay time-sensitive?
A3: The assay is time-sensitive because this compound is an unstable intermediate that will eventually be converted into melanin.[1][5] This subsequent reaction can interfere with the accuracy of the measurements. Therefore, it is crucial to monitor the initial rate of the reaction, typically within the first 60 to 90 seconds, to ensure a linear increase in absorbance that is proportional to the enzyme concentration.[6]
Q4: Can other substances in my sample interfere with the assay?
A4: Yes, various substances can interfere with the this compound assay. Compounds with strong nucleophilic or reducing properties, such as flavonoids, can react with dopaquinone and generate products that absorb at or near 475 nm, leading to false inhibition or activation effects.[7] Ascorbic acid can also interfere by reducing dopaquinone back to L-DOPA.[1] It is essential to consider the composition of your sample and run appropriate controls.
Q5: How can I improve the sensitivity of my this compound assay?
A5: To improve sensitivity, you can use a coupled assay with MBTH, which reacts with dopaquinone to form a more stable and intensely colored product with an absorbance maximum at 505 nm.[4] This method is reported to be approximately 15 times more sensitive than the conventional this compound assay.[4] Additionally, measuring at 305 nm where this compound has a higher extinction coefficient can also enhance sensitivity.[1]
Troubleshooting Guides
This section addresses common issues encountered during this compound spectrophotometric assays.
| Problem | Potential Cause | Solution |
| High background absorbance | 1. Contaminated reagents or buffer. | 1. Prepare fresh reagents and use high-purity water. Filter sterilize buffers if necessary. |
| 2. Spontaneous oxidation of L-DOPA to this compound.[8] | 2. Prepare L-DOPA solution fresh before each experiment. Store L-DOPA powder in a dark, dry place. A drop of acid can be added to the L-DOPA solution to slow spontaneous oxidation, which will need to be neutralized in the assay mixture.[8] | |
| 3. Presence of interfering substances in the sample that absorb at 475 nm. | 3. Run a sample blank containing all components except the enzyme to subtract the background absorbance. | |
| Non-linear reaction rate | 1. Substrate (L-DOPA) concentration is limiting. | 1. Ensure that the L-DOPA concentration is saturating (typically several times the Km value) to maintain a zero-order reaction with respect to the substrate. |
| 2. Enzyme concentration is too high, leading to rapid substrate depletion. | 2. Dilute the enzyme sample and repeat the assay to ensure the reaction rate is proportional to the enzyme concentration.[6] | |
| 3. Instability of this compound over time.[1][5] | 3. Measure the initial velocity of the reaction (e.g., the first 60-90 seconds) where the rate is linear.[6] | |
| Low or no enzyme activity | 1. Inactive enzyme due to improper storage or handling. | 1. Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. |
| 2. Incorrect pH or temperature of the assay buffer. | 2. Optimize the pH and temperature of the reaction. A common condition is pH 7.0.[6] | |
| 3. Presence of inhibitors in the sample. | 3. If inhibitors are suspected, perform control experiments with known inhibitors and consider sample purification steps. | |
| Poor reproducibility | 1. Inaccurate pipetting of reagents. | 1. Calibrate pipettes regularly and use proper pipetting techniques. |
| 2. Fluctuations in temperature. | 2. Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature during the assay. | |
| 3. Variability in the timing of measurements. | 3. Use an automated injection system or be consistent with the timing of reagent addition and measurement initiation. |
Experimental Protocols
Standard this compound Spectrophotometric Assay Protocol
This protocol outlines a standard method for measuring tyrosinase activity by monitoring this compound formation.
1. Materials and Reagents:
-
Tyrosinase enzyme solution
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Potassium phosphate buffer (0.1 M, pH 7.0)[6]
-
Spectrophotometer and cuvettes
2. Reagent Preparation:
-
Potassium Phosphate Buffer (0.1 M, pH 7.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic potassium phosphate solutions to achieve a pH of 7.0.
-
L-DOPA Solution (e.g., 5 mM): Dissolve the required amount of L-DOPA in the potassium phosphate buffer. Prepare this solution fresh just before use and protect it from light to prevent auto-oxidation.
3. Assay Procedure:
-
Set the spectrophotometer to read absorbance at 475 nm and equilibrate the instrument to the desired temperature (e.g., 25°C).
-
Prepare a reaction mixture in a cuvette containing the potassium phosphate buffer and the L-DOPA solution. The final volume is typically 3.0 mL.[6]
-
Use a blank cuvette containing only the buffer and L-DOPA to zero the spectrophotometer.
-
To initiate the reaction, add a small volume of the tyrosinase enzyme solution to the sample cuvette and mix quickly by inverting the cuvette.
-
Immediately start recording the absorbance at 475 nm at regular intervals (e.g., every 10 seconds) for a total of 1-2 minutes.
-
Ensure that the initial phase of the reaction shows a linear increase in absorbance.
4. Data Analysis:
-
Plot the absorbance values against time.
-
Determine the initial reaction rate (ΔAbs/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (units/mL) = (ΔAbs/min) / (ε * l) * (V_total / V_enzyme)
Where:
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength (λmax) for this compound | 475 nm | [1][6] |
| Molar Extinction Coefficient (ε) of this compound at 475 nm | 3700 M⁻¹cm⁻¹ | [1][6] |
| Alternative Wavelength with MBTH | 505 nm | [4] |
| Typical L-DOPA Concentration | 0.08 to 5.0 mM | [6] |
| Typical Buffer | 0.1 M Potassium Phosphate, pH 7.0 | [6] |
| Linear Reaction Time | 60 - 90 seconds | [6] |
Visualizations
This compound Formation Pathway
Caption: Enzymatic conversion of L-Tyrosine to this compound and subsequently Melanin.
Experimental Workflow for this compound Assay
Caption: Step-by-step workflow for the this compound spectrophotometric assay.
References
- 1. researchgate.net [researchgate.net]
- 2. sserc.org.uk [sserc.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. A stopped spectrophotometric assay for the dopa oxidase activity of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. Reactions of Flavonoids with o-Quinones Interfere with the Spectrophotometric Assay of Tyrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mystrica.com [mystrica.com]
Artifacts in tyrosinase activity assays due to Dopachrome instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during tyrosinase activity assays, with a specific focus on artifacts arising from dopachrome instability.
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible absorbance readings at 475 nm.
Possible Cause: This is often a primary indicator of this compound instability. This compound, the product of L-DOPA oxidation by tyrosinase, is an unstable intermediate that can spontaneously convert to downstream melanin precursors, leading to fluctuating absorbance values.[1][2][3] This instability is highly dependent on pH and temperature.[1][3]
Solution:
-
Strictly Control Reaction Conditions:
-
pH: Maintain a consistent and optimal pH for the assay. While tyrosinase activity is often measured at a physiological pH of around 7.0-7.4, this compound is unstable in this range.[3] Consider using a slightly more acidic buffer (e.g., pH 6.5-6.8) to increase this compound stability, though this may affect enzyme activity.[4]
-
Temperature: Perform all incubations at a constant, controlled temperature. Storing isolated this compound at -80°C has been shown to mitigate melanin production.[1] For the assay itself, ensure all reagents and the plate reader are equilibrated to the same temperature.
-
-
Minimize Time Delay: Read the absorbance immediately after adding the enzyme and at consistent, short time intervals. The instability of this compound means that delays can lead to significant degradation of the chromophore being measured.[2]
-
Use a Kinetic Assay: Instead of endpoint measurements, perform a kinetic assay that measures the initial rate of the reaction.[5][6] This focuses on the early phase of the reaction when this compound concentration is highest and degradation is less of a factor.
-
Consider Alternative Assays: If this compound instability remains a significant issue, consider using a coupled assay with a trapping agent that reacts with the initial product (dopaquinone) to form a more stable colored product.[2][7]
Problem 2: High background absorbance in the no-enzyme control.
Possible Cause: The substrate, L-DOPA, can auto-oxidize, especially at neutral to alkaline pH and in the presence of light and oxygen, leading to the formation of this compound and other colored products independent of enzyme activity.[8]
Solution:
-
Prepare Substrate Solution Freshly: Always prepare the L-DOPA solution immediately before use.
-
Protect from Light: Keep the L-DOPA solution and the reaction mixture protected from light as much as possible.
-
Optimize pH: As with this compound stability, a slightly acidic pH can reduce the rate of L-DOPA auto-oxidation.
-
Blank Correction: Always include a no-enzyme control for each experimental condition and subtract its absorbance from the corresponding test samples.
Problem 3: Non-linear reaction progress curves.
Possible Cause: A non-linear increase in absorbance can be due to several factors, including substrate depletion, enzyme inactivation, or the instability of this compound.[5] The initial linear phase may be very short.
Solution:
-
Optimize Enzyme Concentration: Use a lower concentration of tyrosinase to ensure the reaction rate is slow enough to be measured accurately over a reasonable time period.
-
Ensure Substrate is Not Limiting: Use a substrate concentration that is well above the Michaelis constant (Km) of the enzyme to ensure the reaction rate is not limited by substrate availability during the initial measurement period. The Km for L-DOPA with mushroom tyrosinase is approximately 0.66 mM.[4]
-
Focus on the Initial Velocity: As mentioned previously, calculate the reaction rate from the initial, linear portion of the progress curve.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal wavelength to measure this compound formation? A1: The optimal wavelength for measuring the absorbance of this compound is 475 nm.[6][9]
Q2: Why is my reaction mixture turning dark brown or black instead of the expected reddish-orange color of this compound? A2: A dark brown or black color indicates the formation of melanin-related products.[1] This occurs when this compound spontaneously loses its carboxyl group to form 5,6-dihydroxyindole (DHI), which then readily polymerizes into melanin.[3] This is a clear sign of significant this compound instability in your assay.
Q3: Can I use L-Tyrosine as a substrate instead of L-DOPA? A3: Yes, L-Tyrosine is a natural substrate for tyrosinase. However, the reaction with L-Tyrosine has a characteristic lag phase that is not observed with L-DOPA.[10] This can complicate the kinetic analysis. For routine activity assays, L-DOPA is generally preferred.
Q4: How can I be sure that the compound I am testing as an inhibitor is not interfering with the assay itself? A4: Some compounds, such as flavonoids, can react with the o-quinones produced by tyrosinase, leading to false inhibition or activation effects.[11] It is important to run controls where the test compound is added to the reaction mixture without the enzyme to check for any direct reaction with L-DOPA or this compound.
Q5: What is the molar extinction coefficient of this compound? A5: The molar extinction coefficient for this compound at 475 nm is generally accepted to be 3600 M⁻¹cm⁻¹ or 3700 M⁻¹cm⁻¹.[12][13][14][15] This value is crucial for converting the rate of change in absorbance to the rate of product formation.
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Absorbance Max (λmax) | 475 nm | [6][9] |
| This compound Molar Extinction Coefficient (ε) | 3600 - 3700 M⁻¹cm⁻¹ | [12][13][14][15] |
| Mushroom Tyrosinase Km for L-DOPA | ~0.66 mM | [4] |
| Human Tyrosinase Km for L-DOPA | ~0.31 mM | [16] |
Experimental Protocols
Standard Tyrosinase Activity Assay (this compound Method)
This protocol is adapted from standard methods for measuring tyrosinase activity by monitoring the formation of this compound.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Spectrophotometer or microplate reader capable of reading absorbance at 475 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will need to be optimized.
-
Prepare a stock solution of L-DOPA in phosphate buffer immediately before use. Protect this solution from light.
-
-
Assay Setup:
-
In a microplate well or a cuvette, add the following in order:
-
Phosphate buffer
-
Test inhibitor (dissolved in a suitable solvent) or solvent control
-
Tyrosinase solution
-
-
Pre-incubate the mixture for a defined period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
-
Initiate Reaction:
-
Add the L-DOPA solution to initiate the reaction.
-
-
Measurement:
-
Immediately begin monitoring the increase in absorbance at 475 nm in a kinetic mode for a set duration (e.g., 5-10 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for test compounds relative to the solvent control.
-
Visualizations
Caption: The enzymatic and spontaneous reactions in the melanin biosynthesis pathway, highlighting the instability of this compound.
Caption: A standard workflow for a tyrosinase activity assay using the this compound method.
Caption: A troubleshooting decision tree for common issues in tyrosinase assays.
References
- 1. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. After this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibitory effects of plant extracts on tyrosinase, L-DOPA oxidation, and melanin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 11. Reactions of Flavonoids with o-Quinones Interfere with the Spectrophotometric Assay of Tyrosinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. chegg.com [chegg.com]
- 15. Analysis [condor.depaul.edu]
- 16. file1.lookchem.com [file1.lookchem.com]
Overcoming interference in Dopachrome detection in complex biological samples
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering interference when measuring dopachrome in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound detection assay?
A1: The this compound detection assay is a common method to measure the activity of tyrosinase, a key enzyme in melanin synthesis. Tyrosinase oxidizes L-DOPA (3,4-dihydroxyphenylalanine) into dopaquinone. Dopaquinone is highly unstable and spontaneously cyclizes to form this compound, an orange-red colored intermediate. The rate of this compound formation is monitored by measuring the increase in absorbance at approximately 475 nm, which is directly proportional to the tyrosinase activity in the sample.
Q2: My sample is not colorless. How will this affect my results?
A2: The presence of endogenous colored compounds in your sample can create a high initial absorbance reading, which interferes with the measurement of this compound formation. This can lead to an underestimation of the reaction rate. To correct for this, you must use a "sample blank" for each of your samples.
Q3: What is a "sample blank" and how do I use it?
A3: A sample blank contains everything that your experimental sample contains (your biological sample, buffer, etc.) except for the substrate (L-DOPA). By measuring the absorbance of this sample blank, you can determine the baseline absorbance caused by your sample's natural color and turbidity. This value should be subtracted from your experimental readings to isolate the absorbance generated solely by this compound formation.[1][2][3]
Q4: Why are my results inconsistent or not reproducible?
A4: Inconsistency can arise from several factors. One major cause is the inherent instability of this compound, which degrades over time.[4] It is crucial to perform readings quickly and at consistent time points after initiating the reaction. Another common cause is the presence of reducing agents, like ascorbic acid (Vitamin C), in the sample, which can prevent this compound formation and lead to variable lag times. Finally, sample turbidity that is not properly corrected for can also lead to inconsistent results.
Troubleshooting Guide
Problem 1: High Background Absorbance or "Noisy" Signal
High initial absorbance readings can mask the signal from this compound formation. This is typically caused by sample turbidity.
-
Cause: Particulate matter in cell lysates or tissue homogenates (e.g., cell debris, lipids, proteins) scatters light, leading to artificially high and unstable absorbance readings.[5][6][7][8]
-
Solution 1: Sample Clarification. Before starting the assay, clarify your biological sample by centrifuging it at high speed (e.g., 10,000 x g for 15 minutes at 4°C) and collecting the supernatant.[9] For highly persistent turbidity, filtration using a 0.22 µm or 0.45 µm syringe filter may be necessary.
-
Solution 2: Use a Sample Blank. For every turbid sample, prepare a corresponding sample blank containing the clarified lysate/homogenate and buffer, but substitute water or buffer for the L-DOPA substrate. Subtract the absorbance of the sample blank from the absorbance of your reaction sample.[1][2]
Problem 2: No Signal or a Significantly Weaker Signal Than Expected
This issue often points to chemical interference that prevents the formation or accumulation of this compound.
-
Cause: The presence of reducing agents, most commonly ascorbic acid (Vitamin C), in cell culture media or tissue samples. Ascorbic acid rapidly reduces the dopaquinone intermediate back to L-DOPA, preventing the formation of this compound and creating a "lag phase" where no color change is observed until all the ascorbic acid is consumed.[10]
-
Solution 1: Sample Pre-treatment. If the presence of ascorbic acid is suspected, you can pre-treat the sample with ascorbic acid oxidase. This enzyme specifically degrades ascorbic acid without interfering with the tyrosinase reaction. Incubate the sample with ascorbic acid oxidase for a short period before adding the L-DOPA substrate.
-
Solution 2: Buffer Exchange. For samples with high concentrations of unknown small molecule interferents, perform a buffer exchange using size-exclusion chromatography spin columns to separate the larger enzyme (tyrosinase) from the smaller interfering molecules.
Data Presentation: Quantifying Interference
The following tables provide illustrative data on how common interferents affect absorbance readings at 475 nm and how corrective actions can improve data quality.
Table 1: Effect of Sample Turbidity on Absorbance
| Sample ID | Sample Condition | Treatment | Absorbance at 475 nm (Raw) | Absorbance at 475 nm (Corrected) |
| A | Control (Buffer + L-DOPA) | None | 0.452 | 0.452 |
| B | Lysate 1 (Low Turbidity) | None | 0.589 | - |
| C | Lysate 1 (Low Turbidity) | Centrifugation | 0.495 | 0.495 |
| D | Lysate 2 (High Turbidity) | None | 1.150 | - |
| E | Lysate 2 (High Turbidity) | Centrifugation + Sample Blank | 0.875 | 0.505 |
Note: The corrected value for Sample E was obtained by subtracting the absorbance of its corresponding sample blank (which was 0.370 after centrifugation).
Table 2: Effect of Ascorbic Acid on this compound Formation
| Sample ID | Ascorbic Acid Conc. | Lag Time (seconds) | Rate of Absorbance Change (ΔA/min) |
| 1 | 0 µM | 0 | 0.150 |
| 2 | 5 µM | 45 | 0.148 |
| 3 | 10 µM | 95 | 0.151 |
| 4 | 20 µM | 200 | 0.149 |
Note: The reaction rate remains consistent, but a significant lag time is introduced by ascorbic acid. This lag time is proportional to the concentration of the reducing agent.
Experimental Protocols
Protocol 1: Standard this compound Assay for Tyrosinase Activity
This protocol measures the oxidation of L-DOPA to this compound.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer at pH 6.8.
-
L-DOPA Stock Solution: Prepare a 10 mM L-DOPA solution in the phosphate buffer. Prepare this fresh before each experiment as it can auto-oxidize.
-
-
Sample Preparation:
-
Prepare cell or tissue lysates as described in Protocol 2. Ensure samples are clarified via centrifugation (10,000 x g for 15 min at 4°C).
-
Determine the protein concentration of the lysate supernatant.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 100 µL of 0.1 M phosphate buffer (pH 6.8).
-
Add 40 µL of your sample (e.g., cell lysate). For the negative control, add 40 µL of buffer.
-
Optional: If testing inhibitors, add 20 µL of the inhibitor solution. For other wells, add 20 µL of buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of 10 mM L-DOPA to all wells.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode. Take readings every 60 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
If a sample blank was used, subtract its final absorbance from the final absorbance of the corresponding sample.
-
Protocol 2: Preparation of Lysates from Biological Samples
-
For Cultured Cells (e.g., Melanoma cells):
-
Wash the cell pellet with ice-cold PBS.
-
Homogenize the cells (e.g., 5-10 million cells) in 500 µL of ice-cold Tyrosinase Assay Buffer (often a phosphate buffer containing a mild detergent like Triton X-100).
-
Keep the homogenate on ice for 10-15 minutes to ensure lysis.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet insoluble debris.
-
Carefully collect the supernatant for the assay.
-
-
For Tissue Homogenates:
-
Rinse the tissue (~50 mg) with ice-cold PBS to remove any blood.
-
Add 500 µL of ice-cold lysis buffer per 50-100 mg of tissue.
-
Homogenize the tissue using a mechanical homogenizer (e.g., a bead beater or Dounce homogenizer) on ice.
-
Perform two freeze-thaw cycles (freeze in liquid nitrogen, thaw at room temperature) to further break cell membranes.
-
Centrifuge the homogenate at 10,000 - 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the assay.
-
Visualized Workflows and Pathways
Caption: The melanin biosynthesis pathway, highlighting the formation of this compound.
Caption: A logical workflow for troubleshooting common this compound assay issues.
References
- 1. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. analytik.news [analytik.news]
- 6. news-medical.net [news-medical.net]
- 7. seniorchem.com [seniorchem.com]
- 8. Absorbance and Turbidimetric Scattering Measurements in Photometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
Technical Support Center: Temperature Effects on Dopachrome Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the effects of temperature on the rate of dopachrome formation and decay.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound formation?
A1: The optimal temperature for the enzymatic formation of this compound, catalyzed by tyrosinase, is generally considered to be around 37°C.[1][2] However, the rate of this compound formation has been shown to increase with temperature in a range from 25°C to 43°C.[3][4] It is important to note that at higher temperatures, such as 50°C, the stability of the tyrosinase enzyme can be compromised, although immobilized tyrosinase may retain some activity.[1]
Q2: How does temperature affect the rate of this compound decay?
A2: this compound is an unstable intermediate that spontaneously decays into melanin. This decay process is also influenced by temperature. Higher temperatures generally accelerate the rate of auto-oxidation and subsequent conversion to melanin. For long-term storage and to minimize decay, it is recommended to keep purified this compound at -80°C, which has been shown to be most effective at preventing auto-oxidation compared to -20°C, 4°C, and 25°C.[1]
Q3: What are the key experimental parameters to control when studying temperature effects on this compound formation?
A3: To obtain reliable and reproducible data, it is crucial to control the following parameters:
-
Temperature: Use a calibrated and stable incubation system (e.g., water bath, temperature-controlled plate reader).
-
pH: Maintain a constant pH, typically around 7.0-7.4, using a suitable buffer (e.g., phosphate buffer).[5]
-
Substrate Concentration: The concentration of L-DOPA, the substrate for tyrosinase, will affect the reaction rate. It is important to use a consistent concentration across all temperature points.
-
Enzyme Concentration: The concentration of tyrosinase should be kept constant.
-
Oxygen Saturation: The reaction is an oxidation, so consistent aeration or oxygen saturation of the reaction buffer is important.[5]
Q4: How is the rate of this compound formation and decay typically measured?
A4: The formation of the orange-brown colored this compound is monitored spectrophotometrically by measuring the increase in absorbance at a wavelength of 475 nm.[1][2][6][7][8] The rate of decay can be monitored by the decrease in absorbance at the same wavelength over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low rate of this compound formation | 1. Inactive Enzyme: The tyrosinase may have lost its activity due to improper storage or handling. 2. Incorrect pH: The pH of the reaction buffer may be outside the optimal range for the enzyme. 3. Substrate Degradation: The L-DOPA solution may have degraded. | 1. Use a fresh batch of enzyme or test the activity of the current batch with a positive control. 2. Prepare fresh buffer and verify the pH. 3. Prepare fresh L-DOPA solution immediately before the experiment. L-DOPA solutions are unstable and can auto-oxidize.[9] |
| Inconsistent results between replicates | 1. Temperature Fluctuations: The incubation temperature may not be stable. 2. Inaccurate Pipetting: Inconsistent volumes of enzyme or substrate will lead to variability. 3. Spontaneous this compound Formation: L-DOPA can spontaneously oxidize to this compound, especially at alkaline pH.[9] | 1. Ensure the temperature control system is working correctly and allow sufficient time for temperature equilibration. 2. Use calibrated pipettes and ensure proper pipetting technique. 3. Prepare L-DOPA solutions fresh and consider adding a drop of acid to the stock solution to prevent spontaneous reaction, which can be neutralized in the final reaction mixture with buffer.[9] |
| Reaction rate decreases rapidly | 1. Substrate Depletion: The L-DOPA may be consumed quickly, especially at higher temperatures or enzyme concentrations. 2. Enzyme Instability: The enzyme may be denaturing at the experimental temperature. | 1. Measure the initial rates of the reaction. If the entire reaction course is of interest, a higher initial substrate concentration may be necessary. 2. Check the thermal stability of the enzyme at the tested temperature. Consider using a thermostable tyrosinase or enzyme stabilization techniques if working at high temperatures. |
| High background absorbance | 1. Turbidity: The enzyme preparation or other reaction components may be causing light scattering. 2. Melanin Formation: At later time points, the accumulation of melanin can contribute to the absorbance. | 1. Centrifuge the enzyme solution to remove any precipitates. 2. Focus on measuring the initial linear rate of this compound formation before significant melanin production occurs. |
Quantitative Data
Table 1: Effect of Temperature on Tyrosinase Kinetic Parameters for this compound Formation
| Temperature (°C) | Vmax (nmol/min) | Km (mM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) (mM⁻¹min⁻¹) | Reference |
| 28 | 0.50 ± 0.02 | ~0.2 | 5.55 ± 0.22 | 26.43 ± 5.14 | [3] |
| 31 | - | ~0.2 | - | - | [3] |
| 37 | - | ~0.4 | - | - | [3] |
| 43 | 1.12 ± 0.06 | ~0.3 | 12.44 ± 0.66 | 41.47 ± 8.58 | [3] |
Note: The data presented are for wild-type human tyrosinase. The values for Km are approximated from graphical data in the source.
Experimental Protocols
Protocol 1: Spectrophotometric Measurement of this compound Formation
This protocol outlines the general procedure for measuring the rate of this compound formation catalyzed by tyrosinase at different temperatures.
-
Preparation of Reagents:
-
Phosphate Buffer: Prepare a 10 mM sodium phosphate buffer at pH 7.4.[2]
-
L-DOPA Stock Solution: Prepare a stock solution of L-DOPA (e.g., 10 mM) in the phosphate buffer immediately before use.
-
Tyrosinase Solution: Prepare a solution of tyrosinase in the phosphate buffer to a final concentration of approximately 0.05 mg/mL.[6]
-
-
Experimental Setup:
-
Reaction and Measurement:
-
In a cuvette, add the phosphate buffer and the L-DOPA solution to achieve the desired final concentration (e.g., concentrations ranging from 0.09 mM to 6 mM for Michaelis-Menten kinetics).[6]
-
Initiate the reaction by adding the tyrosinase solution to the cuvette.
-
Immediately start recording the absorbance at 475 nm at regular intervals (e.g., every 10 seconds) for a set period (e.g., 5-10 minutes) to determine the initial linear rate of the reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
Convert the rate from absorbance units per minute to concentration per minute using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for this compound is approximately 3700 M⁻¹cm⁻¹.[10]
-
Visualizations
Caption: Experimental workflow for measuring temperature effects on this compound formation.
Caption: Troubleshooting logic for this compound formation experiments.
References
- 1. Tyrosinase Nanoparticles: Understanding the Melanogenesis Pathway by Isolating the Products of Tyrosinase Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of Temperature-Dependent Kinetics of Oculocutaneous Albinism-Causing Mutants of Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. vernier.com [vernier.com]
- 9. mystrica.com [mystrica.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: pH Optimization for Enzymatic Dopachrome Conversion Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enzymatic Dopachrome conversion studies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for tyrosinase activity in this compound conversion?
A1: Generally, tyrosinase exhibits optimal activity in a neutral to slightly alkaline pH range, typically around pH 6.5 to 7.4.[1][2][3] However, the optimal pH can vary depending on the source of the enzyme (e.g., mushroom vs. human) and the specific substrate being used. For instance, some studies have shown that under certain conditions, tyrosinase can still be active in a more acidic environment (pH 4-6).[4]
Q2: How does pH influence the fate of this compound?
A2: pH is a critical factor in determining the downstream products of this compound. At physiological pH (around 6-8), this compound is unstable and can spontaneously decarboxylate to form 5,6-dihydroxyindole (DHI).[5][6] In the presence of certain enzymes like this compound tautomerase (DCT or TRP-2) or metal ions such as Cu(II), this compound rearranges to form 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1][5][7] Acidic pH has been shown to suppress the conversion of this compound.[1][8]
Q3: What are the common methods for monitoring this compound conversion?
A3: The most common method is spectrophotometry. The formation of this compound can be monitored by measuring the increase in absorbance at approximately 475 nm.[9][10] The conversion of this compound to DHICA can be followed by monitoring the increase in absorbance in the UV region, around 308-315 nm.[9][11]
Q4: Why is my this compound solution unstable?
A4: this compound is an inherently unstable intermediate.[11][12] Its instability is pH-dependent, with spontaneous conversion to DHI occurring at physiological pH.[5][6] It is recommended to prepare this compound fresh for each experiment or to use methods that generate it in situ.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low this compound formation | Incorrect pH of the reaction buffer. | Verify the pH of your buffer and adjust it to the optimal range for your enzyme (typically pH 6.5-7.4). |
| Inactive enzyme. | Ensure the enzyme has been stored correctly and has not lost activity. Test the enzyme activity with a standard assay. | |
| Substrate (L-DOPA or L-Tyrosine) degradation. | Use fresh substrate solutions. | |
| Rapid disappearance of this compound color | Spontaneous conversion of this compound to DHI. | This is expected at physiological pH.[5] If you need to stabilize this compound, consider working at a slightly more acidic pH, although this may affect enzyme activity.[1][8] |
| Presence of reducing agents in the sample. | Ensure all reagents are free from contaminants that could reduce this compound. | |
| Inconsistent results between experiments | Fluctuations in temperature. | Maintain a constant temperature throughout the assay, as enzyme activity is temperature-sensitive. |
| Variations in buffer preparation. | Prepare buffers carefully and consistently check the pH before each use. | |
| Instability of this compound.[11][12] | Prepare this compound immediately before use to ensure consistent starting concentrations.[11] | |
| Precipitate formation in the reaction mixture | Spontaneous polymerization of DHI to form melanin. | DHI can spontaneously oxidize and polymerize to form a black precipitate.[5] This is a natural part of the melanin synthesis pathway. |
Quantitative Data Summary
Table 1: Optimal pH for Tyrosinase Activity
| Enzyme Source | Substrate | Optimal pH | Reference(s) |
| Mushroom | L-Tyrosine / L-DOPA | 6.5 - 7.0 | [10] |
| Murine Melanoma Cells | Endogenous | 7.2 | [2] |
| Burkholderia thaliandensis | Kaempferol | ~8.0 | [4] |
Table 2: Spectrophotometric Wavelengths for Monitoring this compound Conversion
| Compound | Wavelength (nm) | Event | Reference(s) |
| This compound | 475 | Formation | [9][10] |
| DHICA | 308 - 315 | Formation | [9][11] |
| Dopaquinone (via Ascorbate reduction) | 265 | Formation | [10] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Tyrosinase Activity (this compound Formation)
This protocol is adapted from standard methods for measuring tyrosinase activity by monitoring the formation of this compound from L-DOPA.[10]
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
Spectrophotometer
Procedure:
-
Prepare a 10 mM stock solution of L-DOPA in 50 mM potassium phosphate buffer (pH 6.5).
-
Prepare a working solution of mushroom tyrosinase (e.g., 500-1000 units/mL) in cold potassium phosphate buffer immediately before use.
-
In a cuvette, add 2.9 mL of the L-DOPA solution.
-
Equilibrate the cuvette to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding 0.1 mL of the tyrosinase solution.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 475 nm for 5-10 minutes.
-
The rate of this compound formation is calculated from the initial linear portion of the absorbance vs. time curve.
Protocol 2: Preparation of this compound for Conversion Studies
This protocol describes a method for generating a this compound solution for use in subsequent enzymatic conversion assays.[11]
Materials:
-
L-DOPA
-
Sodium Periodate (NaIO₄)
-
Buffer of choice (e.g., Sodium Phosphate buffer, pH 6.0)
Procedure:
-
Prepare a solution of L-DOPA in the desired buffer.
-
Prepare a fresh solution of sodium periodate in the same buffer.
-
To quantitatively convert L-DOPA to this compound, add a molar excess of the sodium periodate solution to the L-DOPA solution.
-
The solution will rapidly turn a distinct orange-red color, indicating the formation of this compound.
-
This this compound solution should be used immediately in subsequent experiments due to its instability.[11]
Visualizations
Caption: The enzymatic and spontaneous conversion pathway of L-Tyrosine to Eumelanin.
Caption: A typical experimental workflow for pH optimization of this compound conversion.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of pH and type of sugar in the medium on tyrosinase activity in cultured melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. After this compound? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | this compound transforms to DHI [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on elementary steps of this compound conversion from first-principles calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in chemical synthesis of Dopachrome
Welcome to the technical support center for the chemical synthesis of Dopachrome. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during the synthesis of this important biomolecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields or failed reactions during the chemical synthesis of this compound.
| Question ID | Question | Answer |
| DC-T01 | My reaction mixture is not developing the characteristic orange-red color of this compound. What could be the problem? | The absence of the typical orange-red color, which indicates the formation of this compound, can be due to several factors: - Ineffective Oxidation: The oxidizing agent may be old, impure, or used in an insufficient amount. Ensure your oxidizing agent is fresh and used in the correct stoichiometric ratio. - Incorrect pH: The pH of the reaction is critical. For air/oxygen-based oxidation of L-DOPA, the solution needs to be alkaline (pH > 8) to facilitate the reaction. For other chemical oxidants, the optimal pH may vary. - Low Reaction Temperature: The reaction may be too slow at low temperatures. Consider moderately increasing the temperature, but be cautious as excessive heat can accelerate this compound degradation. |
| DC-T02 | The orange-red color of this compound appears but then quickly fades to a brown or black precipitate. Why is this happening and how can I prevent it? | This is a classic sign of this compound's inherent instability. This compound is an intermediate that can readily undergo further reactions.[1] The fading color indicates its conversion into melanin-like polymers (the brown/black precipitate). To minimize this: - Work Quickly and at Low Temperatures: Once this compound is formed, proceed with your next steps or analysis as quickly as possible. Performing the reaction and subsequent handling at lower temperatures can slow down the degradation process. - Control the pH: this compound is particularly unstable at or near physiological pH. Depending on your subsequent steps, adjusting the pH to a more acidic or strongly alkaline environment might temporarily stabilize it, although this can also promote other reactions. - Immediate Quenching/Analysis: If you are quantifying the this compound, be prepared to quench the reaction and perform the analysis (e.g., spectrophotometry) immediately. |
| DC-T03 | My final yield of isolated this compound is very low. What are the common causes of product loss? | Low isolated yield is a frequent challenge due to this compound's instability. Key factors include: - Degradation During Reaction: As mentioned in DC-T02 , this compound can polymerize into melanin-like substances during the synthesis itself.[1] - Decomposition During Workup and Purification: Standard purification techniques like column chromatography can be too slow and lead to significant product loss on the stationary phase. Rapid purification methods are preferable. Consider techniques like solid-phase extraction (SPE) with a suitable stationary phase or rapid filtration. - Suboptimal Reaction Conditions: Ensure all parameters such as reactant concentrations, temperature, and reaction time are optimized. Over-extending the reaction time in an attempt to increase conversion of L-DOPA can lead to greater degradation of the formed this compound. |
| DC-T04 | What are some common side reactions I should be aware of during the chemical synthesis of this compound? | Besides the polymerization to melanin-like products, other side reactions can occur: - Formation of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA): this compound can rearrange to form these more stable indole derivatives, especially in aqueous solutions.[1] - Over-oxidation: Using an overly strong oxidizing agent or excessive amounts can lead to the breakdown of the this compound molecule into smaller, non-pigmented fragments. |
| DC-T05 | How can I monitor the progress of my this compound synthesis reaction? | The formation of this compound can be conveniently monitored using UV-Vis spectrophotometry. This compound has a characteristic absorbance maximum at approximately 475 nm.[2] By taking aliquots of your reaction mixture at different time points, you can track the increase in absorbance at this wavelength to follow the progress of the synthesis. |
Experimental Protocols
Below are detailed methodologies for the chemical synthesis of this compound using different oxidizing agents.
Protocol 1: Synthesis of this compound via Air Oxidation of L-DOPA
This method relies on the oxidation of L-DOPA by atmospheric oxygen in an alkaline environment.
Materials:
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Sodium Hydroxide (NaOH) or another suitable base
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a solution of L-DOPA in deionized water. A typical starting concentration is 1-2 mg/mL.
-
While vigorously stirring the L-DOPA solution, slowly add a solution of NaOH (e.g., 1 M) dropwise to raise the pH to between 8 and 10.
-
Continue to stir the solution, open to the atmosphere, at room temperature.
-
The solution will gradually change color, from colorless to pale pink, and then to the characteristic orange-red of this compound.
-
Monitor the reaction progress by observing the color change and by measuring the absorbance at 475 nm.
-
Once the desired color intensity is reached (typically within 30-60 minutes), proceed immediately with your intended use or analysis, as the this compound will begin to degrade.
Protocol 2: Synthesis of this compound using a Fenton-like Reaction (Fe²⁺/H₂O₂)
This method utilizes a Fenton-like reaction to generate hydroxyl radicals, which then oxidize L-DOPA.
Materials:
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Iron(II) sulfate (FeSO₄) or Iron(II) chloride (FeCl₂)
-
Hydrogen peroxide (H₂O₂) (3% solution is a safe starting point)
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve L-DOPA in deionized water to a concentration of approximately 1 mg/mL.
-
Add a catalytic amount of the iron(II) salt to the L-DOPA solution. A final concentration of around 0.1-0.5 mM Fe²⁺ is a good starting point.
-
With continuous stirring, add the hydrogen peroxide solution dropwise. The reaction is often rapid.
-
The solution should quickly develop the orange-red color of this compound.
-
Be aware that excess hydrogen peroxide can lead to the degradation of this compound. It is advisable to perform small-scale trials to optimize the amount of H₂O₂.
-
Use the freshly prepared this compound solution immediately.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions and the timing of the measurement due to its instability. The following table summarizes expected outcomes under different conditions. Yields are often reported as relative absorbance units or estimated concentrations based on the molar extinction coefficient of this compound (ε ≈ 3700 M⁻¹cm⁻¹ at 475 nm).
| Synthesis Method | Oxidizing Agent | pH | Temperature | Typical Reaction Time | Observed Yield/Conversion | Key Considerations |
| Air Oxidation | Atmospheric O₂ | 8-10 | Room Temp | 30-60 min | Moderate | Simple setup, but can be slow and yield is sensitive to pH. |
| Fenton-like | Fe²⁺/H₂O₂ | Neutral to slightly acidic | Room Temp | 5-15 min | High initial conversion | Fast reaction, but risk of over-oxidation and this compound degradation. |
| Chemical Oxidant | Sodium Periodate (NaIO₄) | Acidic (pH 2-4) | Room Temp | < 5 min | High initial conversion | Very fast reaction, requires careful control of stoichiometry. |
Visualizations
This compound Synthesis Pathway
The following diagram illustrates the chemical transformation of L-DOPA to this compound and its subsequent potential conversions.
Caption: Chemical synthesis pathway of this compound from L-DOPA.
Troubleshooting Workflow for Low this compound Yield
This workflow provides a logical sequence of steps to diagnose and resolve low yield issues in this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of D-Dopachrome and L-Dopachrome as Tyrosinase Substrates
For researchers, scientists, and professionals in drug development, understanding the stereoselectivity of tyrosinase is crucial for designing effective modulators of melanogenesis. This guide provides a detailed comparison of D-Dopachrome and L-Dopachrome as substrates for tyrosinase, supported by experimental data and protocols.
Tyrosinase, a key enzyme in melanin synthesis, exhibits stereospecificity in its interaction with substrates. While both L-Dopa and D-Dopa, the precursors to L-Dopachrome and D-Dopachrome respectively, are substrates for tyrosinase, the enzyme displays a clear preference for the naturally occurring L-enantiomer. This preference has significant implications for the rate of melanin production.
Quantitative Comparison of Tyrosinase Kinetics
Studies have consistently shown that tyrosinase has a higher affinity for L-Dopa compared to D-Dopa, as indicated by a lower Michaelis constant (Km).[1][2][3] However, the maximum reaction velocity (Vmax) remains the same for both enantiomers.[1][2][3] This means that while the enzyme binds more readily to the L-isomer, its catalytic efficiency at saturating substrate concentrations is equivalent for both forms. Consequently, the formation of L-Dopachrome is more rapid than that of D-Dopachrome.[1][2][4][5]
| Substrate | Michaelis Constant (Km) | Maximum Velocity (Vmax) | Reference |
| L-Dopa | 0.41 ± 0.04 mM | 106.77 ± 2.74 s⁻¹ | [6] |
| D-Dopa | 2.11 ± 0.22 mM | 108.44 ± 4.08 s⁻¹ | [6] |
| L-Dopa | 676.01 µM | 111.85 µM/min | [7] |
| D-Dopa | 1409.97 µM | 135.92 µM/min | [7] |
The Melanogenesis Pathway
The formation of dopachrome is a critical step in the biosynthesis of melanin. Tyrosinase catalyzes the oxidation of L-tyrosine to L-Dopa and subsequently the oxidation of L-Dopa to L-dopaquinone.[1][2][4] L-dopaquinone then undergoes a non-enzymatic cyclization to form L-Dopachrome, a colored intermediate that can be spectrophotometrically measured.[8][9] The same pathway can occur with the D-enantiomers, albeit at a slower rate.
Experimental Protocol: Tyrosinase Activity Assay
The following protocol outlines a spectrophotometric method for comparing the rate of D- and L-Dopachrome formation catalyzed by tyrosinase.
Materials:
-
Mushroom tyrosinase
-
L-Dopa
-
D-Dopa
-
Sodium phosphate buffer (e.g., 0.1 M, pH 6.8-7.0)
-
Spectrophotometer (capable of measuring absorbance at 475 nm)
-
Cuvettes
-
Micropipettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of tyrosinase in sodium phosphate buffer. The final concentration should be determined empirically to yield a linear rate of reaction over a few minutes.[10]
-
Prepare stock solutions of L-Dopa and D-Dopa in sodium phosphate buffer.[10][11] It is recommended to prepare these solutions fresh to prevent auto-oxidation.[6]
-
-
Assay Setup:
-
Enzyme Reaction and Measurement:
-
Initiate the reaction by adding a small volume of the tyrosinase stock solution to each cuvette and mix quickly.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 475 nm over time.[4][10][11] The formation of this compound results in a red-colored compound that absorbs light at this wavelength.[10]
-
Record the absorbance at regular intervals (e.g., every 10-30 seconds) for a period of time where the reaction rate is linear.
-
-
Data Analysis:
-
Plot the absorbance at 475 nm against time for each substrate concentration.
-
The initial reaction velocity (v) is the slope of the linear portion of this curve.
-
To determine the Km and Vmax, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation, or use a Lineweaver-Burk plot.
-
Conclusion
The experimental evidence clearly demonstrates that tyrosinase exhibits a strong preference for L-Dopa over D-Dopa, primarily due to a higher binding affinity (lower Km). While the maximum catalytic rate is similar for both enantiomers, the initial rate of L-Dopachrome formation is significantly faster. This stereoselectivity is a critical consideration for researchers investigating the modulation of melanogenesis and for the development of drugs targeting this pathway. The provided experimental protocol offers a robust method for independently verifying these findings and for screening potential tyrosinase inhibitors or activators.
References
- 1. Study of tyrosine and dopa enantiomers as tyrosinase substrates initiating l- and d-melanogenesis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 3. Study of stereospecificity in mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. In Vitro Reconstitution of the Melanin Pathway’s Catalytic Activities Using Tyrosinase Nanoparticles | MDPI [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pepolska.pl [pepolska.pl]
- 11. 5.10. The Analysis of Tyrosinase Activity [bio-protocol.org]
A Comparative Guide to Dopachrome Quantification: HPLC vs. Spectrophotometry
For researchers, scientists, and drug development professionals engaged in studies involving melanogenesis, accurate quantification of dopachrome is crucial. As a key intermediate in the melanin biosynthesis pathway, understanding its concentration provides valuable insights into tyrosinase activity and the efficacy of potential inhibitors. The two most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and spectrophotometry. This guide offers a detailed comparison of their performance, supported by experimental data, to aid in selecting the most appropriate method for your research needs.
At a Glance: Method Comparison
High-Performance Liquid Chromatography (HPLC) is emerging as a more specific and accurate method for this compound quantification, primarily due to its ability to separate this compound from other interfering compounds present in the reaction mixture. Spectrophotometry, while simpler and more accessible, is prone to inaccuracies arising from the inherent instability of this compound and overlapping absorbance spectra of other melanin precursors.
| Parameter | HPLC | Spectrophotometry |
| Specificity | High (Separates this compound from interfering compounds) | Low to Moderate (Prone to interference from melanochromes) |
| Accuracy | High | Moderate |
| Precision | High | Moderate |
| Sensitivity | High | Moderate |
| Limit of Detection (LOD) | Lower | Higher |
| Limit of Quantification (LOQ) | Lower | Higher |
| Throughput | Lower | Higher |
| Cost & Complexity | Higher | Lower |
Delving into the Data: Performance Characteristics
Spectrophotometry has been the traditional method for monitoring tyrosinase activity by measuring the formation of this compound, which has a characteristic absorbance maximum around 475 nm. However, this method is susceptible to interference from other intermediates in the melanin pathway that also absorb in this region. Furthermore, this compound is an unstable compound, and its degradation can lead to an underestimation of its concentration.
High-Performance Liquid Chromatography (HPLC) offers a significant advantage in specificity. By utilizing a reversed-phase column, this compound can be effectively separated from its precursor, L-DOPA, and other downstream melanin products before quantification by a UV detector. This separation minimizes the impact of interfering substances, leading to more accurate and reliable results. One study highlights that HPLC measurements of this compound are uninfluenced by the concomitant formation of melanochromes, which can interfere with spectrophotometric readings at 475 nm[1].
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for both HPLC and spectrophotometric quantification of this compound, primarily in the context of a tyrosinase activity assay.
Spectrophotometric Assay for this compound Quantification
This method is widely used for its simplicity and high throughput, making it suitable for initial screening of tyrosinase inhibitors.
Principle: The enzymatic oxidation of L-DOPA by tyrosinase produces dopaquinone, which spontaneously cyclizes to form the orange-red compound this compound. The rate of this compound formation is monitored by measuring the increase in absorbance at approximately 475 nm.
Materials:
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
L-DOPA solution (e.g., 2 mM in phosphate buffer)
-
Mushroom tyrosinase solution (e.g., 1000 units/mL in phosphate buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
In a 96-well plate, add 100 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound (e.g., potential tyrosinase inhibitor) or vehicle control.
-
Add 40 µL of the tyrosinase solution to each well and incubate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a defined period (e.g., 10-20 minutes) using a microplate reader.
-
The rate of this compound formation is calculated from the linear portion of the absorbance versus time curve.
HPLC Method for this compound Quantification
This method provides higher specificity and is ideal for confirmatory studies and when accurate quantification is paramount.
Principle: The reaction mixture from a tyrosinase assay is injected into an HPLC system. This compound is separated from other components on a reversed-phase column and detected by a UV detector at its absorbance maximum.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio may need optimization.
-
This compound standard (for calibration)
-
Reaction components as described in the spectrophotometric assay.
Procedure:
-
Perform the tyrosinase reaction as described in the spectrophotometric protocol.
-
At specific time points, quench the reaction by adding a stopping reagent (e.g., a strong acid like perchloric acid).
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Inject a defined volume (e.g., 20 µL) of the filtered supernatant into the HPLC system.
-
Elute the compounds using the optimized mobile phase at a constant flow rate.
-
Monitor the absorbance at the desired wavelength (e.g., 475 nm for this compound, and potentially other wavelengths for related compounds).
-
Identify the this compound peak based on its retention time, which should be confirmed by injecting a pure this compound standard. One study reported retention times of approximately 2.9 minutes for L-DOPA and 3.1 minutes for this compound under specific chromatographic conditions[2].
-
Quantify the amount of this compound by comparing its peak area to a calibration curve generated from known concentrations of the this compound standard.
Visualizing the Context: Melanogenesis Pathway and Experimental Workflow
To better understand the role of this compound and the analytical process, the following diagrams illustrate the melanogenesis pathway and a typical experimental workflow.
Caption: The Eumelanin Biosynthesis Pathway.
Caption: Workflow for this compound Quantification.
Conclusion
The choice between HPLC and spectrophotometry for this compound quantification depends on the specific requirements of the study.
-
Spectrophotometry is a valuable tool for high-throughput screening and initial assessments of tyrosinase activity due to its simplicity, speed, and lower cost. However, researchers must be aware of its limitations regarding specificity and the potential for inaccurate results due to interfering compounds and the instability of this compound.
-
HPLC is the superior method when accuracy, precision, and specificity are paramount. It is the recommended technique for detailed kinetic studies, mechanism of action investigations, and for obtaining reliable quantitative data on this compound concentrations, free from the interferences that plague the spectrophotometric method.
References
A Comparative Analysis of Dopachrome Tautomerase Inhibitors for Researchers and Drug Development Professionals
An in-depth guide to the performance, experimental validation, and signaling pathways of key Dopachrome Tautomerase inhibitors.
This compound tautomerase (DCT), also known as D-dopachrome tautomerase (D-DT) or tyrosinase-related protein 2 (TYRP2), is a multifunctional enzyme with significant implications in both melanogenesis and immunology. In the melanin synthesis pathway, DCT catalyzes the tautomerization of L-dopachrome to the less toxic 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[1] Beyond this enzymatic role, DCT functions as a cytokine, acting as a homolog of macrophage migration inhibitory factor (MIF). It binds to the cell surface receptor CD74, triggering downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are pivotal in inflammatory responses.[2][3] This dual functionality makes DCT a compelling target for therapeutic intervention in hyperpigmentation disorders and inflammatory diseases.
This guide provides a comparative analysis of known DCT inhibitors, presenting key performance data, detailed experimental protocols for their evaluation, and visual representations of the underlying biochemical processes to aid researchers in their drug discovery and development efforts.
Comparative Efficacy of this compound Tautomerase Inhibitors
The development of potent and selective DCT inhibitors is an active area of research. While a vast library of compounds has been explored, a few have emerged with well-characterized inhibitory activities. The following table summarizes the half-maximal inhibitory concentration (IC50) values for notable DCT inhibitors, providing a quantitative basis for comparison.
| Inhibitor Name/Class | Chemical Structure/Description | IC50 (µM) | Selectivity | Reference(s) |
| 4-(3-carboxyphenyl)-2,5-pyridinedicarboxylic acid (4-CPPC) | A selective small-molecule inhibitor identified through virtual screening. | 27 | 17-fold selective for MIF-2 (DCT) over MIF-1 | [4][5] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative (5d) | An optimized derivative of an initial screening hit, R110. | 1.0 | High selectivity over MIF | [4] |
| 4-Iodo-6-phenylpyrimidine (4-IPP) | A covalent inhibitor that binds to the proline at the N-terminus. | > 100 | Low potency for DCT, higher for MIF | [4][6] |
| Indole Derivatives | A class of compounds that competitively inhibit DCT. Specific IC50 values vary based on the substitutions on the indole ring. | Varies | Generally competitive inhibitors | [7][8][9] |
| L-Tryptophan | An indole derivative with a carboxylic group at the gamma-position of the side chain. | Stronger inhibitor than simple indole carboxylic acids | - | [8] |
| Indole-3-propionic acid | Similar to L-Tryptophan, an indole derivative with a strategically placed carboxylic group. | Stronger inhibitor than simple indole carboxylic acids | - | [8] |
Experimental Protocols for Inhibitor Evaluation
Accurate and reproducible assessment of DCT inhibition is crucial for the validation of potential therapeutic agents. The following are detailed protocols for key in vitro assays.
This compound Tautomerase Enzymatic Assay (Spectrophotometric)
This assay measures the enzymatic activity of DCT by monitoring the conversion of L-dopachrome methyl ester.
Materials:
-
Recombinant human this compound Tautomerase (DCT)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium periodate (NaIO4)
-
Phosphate-buffered saline (PBS), pH 6.8
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
UV/Vis spectrophotometer and microplate reader
Procedure:
-
Preparation of L-dopachrome methyl ester (Substrate):
-
Prepare a fresh solution of L-DOPA in PBS.
-
Add an equimolar amount of sodium periodate to the L-DOPA solution to oxidize it to L-dopachrome. The solution will turn a reddish-pink color. Use this substrate immediately.
-
-
Enzyme Inhibition Assay:
-
In a 96-well microplate, add PBS (pH 6.8).
-
Add the desired concentration of the test inhibitor to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Add a standardized amount of recombinant DCT to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the freshly prepared L-dopachrome methyl ester substrate to all wells.
-
Immediately measure the decrease in absorbance at 475 nm over time using a microplate reader.[10] The decolorization of this compound is indicative of its conversion.
-
Alternatively, the formation of DHICA can be monitored by an increase in absorbance in the UV region around 308 nm.[10]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Cell-Based Assay for DCT Signaling Inhibition (ELISA)
This assay quantifies the effect of inhibitors on DCT-induced signaling pathways, such as the phosphorylation of ERK1/2, in a cellular context.
Materials:
-
Human monocytic cell line (e.g., THP-1) or other cells expressing the CD74 receptor.
-
Recombinant human this compound Tautomerase (DCT).
-
Test inhibitors.
-
Cell lysis buffer.
-
Phospho-ERK1/2 (pERK1/2) ELISA kit.
-
Protein assay kit (e.g., BCA).
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells in appropriate media until they reach the desired confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period.
-
Stimulate the cells with a pre-determined concentration of recombinant human DCT for a time known to induce robust ERK1/2 phosphorylation (e.g., 2 hours).[11]
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the total protein concentration of each lysate using a protein assay.
-
-
ELISA for pERK1/2:
-
Perform the pERK1/2 ELISA according to the manufacturer's instructions. This typically involves adding a standardized amount of total protein from each cell lysate to the wells of the ELISA plate, which are pre-coated with an antibody specific for pERK1/2.
-
Follow the subsequent steps of adding detection antibodies, substrate, and stop solution.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
-
Data Analysis:
-
Normalize the pERK1/2 signal to the total protein concentration for each sample.
-
Calculate the percentage of inhibition of DCT-induced pERK1/2 phosphorylation for each inhibitor concentration relative to the DCT-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Molecular Landscape
To better understand the context in which DCT inhibitors function, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the classification of inhibitors.
Caption: DCT Signaling Pathway.
References
- 1. faculty.umb.edu [faculty.umb.edu]
- 2. D-dopachrome tautomerase drives astroglial inflammation via NF-κB signaling following spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-dopachrome tautomerase drives astroglial inflammation via NF-κB signaling following spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective small-molecule inhibitor of macrophage migration inhibitory factor-2 (MIF-2), a MIF cytokine superfamily member, inhibits MIF-2 biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specificity of this compound tautomerase and inhibition by carboxylated indoles. Considerations on the enzyme active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The D-dopachrome tautomerase (DDT) gene product is a cytokine and functional homolog of macrophage migration inhibitory factor (MIF) - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Color: Dopachrome's Pivotal Role in Melanin Synthesis
A comprehensive guide for researchers, scientists, and drug development professionals on the bifurcation of the melanin pathway towards eumelanin and pheomelanin, with a central focus on the critical intermediate, dopachrome.
This guide provides an objective comparison of the eumelanin and pheomelanin biosynthetic pathways, highlighting the regulatory role of this compound and the key enzymatic players that dictate the final melanin type. The information presented is supported by experimental data and detailed methodologies to facilitate reproducible research in the field of pigmentation and related disorders.
Introduction to Melanogenesis
Melanin, the primary determinant of skin, hair, and eye color, exists in two main forms: the brown-black eumelanin and the red-yellow pheomelanin. The ratio of these two pigments dictates the vast spectrum of human pigmentation and plays a crucial role in photoprotection against ultraviolet (UV) radiation. The synthesis of both melanin types, known as melanogenesis, originates from the amino acid L-tyrosine and converges at the formation of dopaquinone. From this point, the pathway diverges, with the fate of dopaquinone being the primary determinant of whether eumelanin or pheomelanin is produced. This compound, a downstream intermediate, stands as a critical checkpoint in the eumelanin pathway, and its subsequent conversion is tightly regulated by specific enzymes.
The Biochemical Pathways: A Comparative Overview
The synthesis of eumelanin and pheomelanin is a complex process involving a series of enzymatic and spontaneous reactions. The initial steps leading to the formation of dopaquinone are common to both pathways and are catalyzed by the rate-limiting enzyme, tyrosinase.
The Branching Point: Dopaquinone's Dual Fate
The presence or absence of sulfhydryl compounds, primarily cysteine, at the stage of dopaquinone formation is the definitive switch between eumelanogenesis and pheomelanogenesis.[1]
-
In the absence of cysteine: Dopaquinone undergoes intramolecular cyclization to form leucodopa, which is then oxidized to This compound . This directs the pathway towards eumelanin synthesis.[1]
-
In the presence of cysteine: Dopaquinone readily reacts with cysteine to form cysteinyldopa isomers (5-S-cysteinyldopa and 2-S-cysteinyldopa).[1] This reaction effectively shunts dopaquinone away from the eumelanin pathway and commits it to pheomelanin synthesis.
The availability of cysteine is therefore a key regulatory factor. When cysteine levels are high, pheomelanin synthesis is favored. Conversely, low cysteine concentrations allow for the cyclization of dopaquinone and the subsequent formation of this compound, leading to eumelanin production.[2]
The Role of this compound in Eumelanogenesis
This compound is a bright orange intermediate that represents a secondary control point within the eumelanin pathway. Its conversion can proceed via two distinct routes:
-
Spontaneous Decarboxylation: this compound can spontaneously rearrange and decarboxylate to form 5,6-dihydroxyindole (DHI).[3] This pathway is generally considered a minor route in most melanocytes.
-
Enzymatic Tautomerization: The enzyme This compound tautomerase (DCT) , also known as tyrosinase-related protein 2 (TRP2), catalyzes the tautomerization of this compound to 5,6-dihydroxyindole-2-carboxylic acid (DHICA).[4][5] This is the major pathway for this compound conversion in eumelanin synthesis.
The ratio of DHI to DHICA is crucial in determining the final properties of the eumelanin polymer. DHI-melanin is typically black and insoluble, while DHICA-melanin is brown and more soluble.
Downstream Polymerization
Following the formation of DHI and DHICA, these indole derivatives are further oxidized, a process that can be facilitated by tyrosinase and tyrosinase-related protein 1 (TYRP1) . TYRP1, in particular, has been shown to function as a DHICA oxidase, catalyzing the oxidation of DHICA to its corresponding quinone.[6][7] These reactive quinones then polymerize to form the final eumelanin pigment.
In the pheomelanin pathway, the cysteinyldopa intermediates are oxidized and polymerize to form the characteristic benzothiazine- and benzothiazole-containing pheomelanin polymer.
Quantitative Data and Enzymatic Parameters
The efficiency and direction of melanogenesis are governed by the kinetic properties of the key enzymes involved. The following tables summarize available quantitative data for these enzymes.
| Enzyme | Substrate(s) | Product(s) | Km (mM) | Vmax (mmol/min/mg protein) | Optimal pH |
| Tyrosinase | L-Tyrosine, L-DOPA | Dopaquinone | 0.84 (for L-DOPA) | 0.122 (U/min) | 6.8 - 7.4 |
| This compound Tautomerase (DCT/TRP2) | D-Dopachrome, L-Dopachrome | 5,6-Dihydroxyindole (DHI), 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | 1.5 (for D-Dopachrome) | 0.5 | ~6.8 |
| Tyrosinase-Related Protein 1 (TYRP1) | 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Indole-5,6-quinone-2-carboxylic acid | Not well established | Not well established | ~7.0 |
Note: Kinetic parameters can vary depending on the source of the enzyme (e.g., mushroom vs. mammalian), purity, and assay conditions. The values presented here are indicative and sourced from various studies.[6][8]
Experimental Protocols
Accurate and reproducible experimental methods are essential for studying the eumelanin and pheomelanin pathways. Below are detailed protocols for key assays.
Tyrosinase Activity Assay (this compound Formation)
This assay spectrophotometrically measures the activity of tyrosinase by monitoring the formation of this compound from L-DOPA.
Materials:
-
Mushroom tyrosinase (or cell/tissue lysate containing tyrosinase)
-
L-DOPA solution (2 mg/mL in 0.1 M sodium phosphate buffer, pH 7.0)
-
0.1 M Sodium phosphate buffer, pH 7.0
-
Spectrophotometer capable of reading at 475 nm
-
Cuvettes (10 mm pathlength)
Procedure:
-
Prepare a reaction mixture in a cuvette containing 2.9 mL of 0.1 M sodium phosphate buffer (pH 7.0) and 0.1 mL of L-DOPA solution.
-
Equilibrate the mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a known amount of tyrosinase enzyme or lysate (e.g., 10-50 µL).
-
Immediately start monitoring the increase in absorbance at 475 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
The initial linear rate of the reaction (ΔA475/min) is proportional to the tyrosinase activity.
-
Enzyme activity can be calculated using the molar extinction coefficient of this compound (3700 M⁻¹cm⁻¹).[9]
HPLC Analysis of Eumelanin and Pheomelanin
This method allows for the quantification of eumelanin and pheomelanin in biological samples by analyzing their specific degradation products.[5][10]
Materials:
-
Biological sample (e.g., hair, skin, melanoma cells)
-
Potassium permanganate (KMnO₄) solution
-
Hydriodic acid (HI)
-
HPLC system with a UV or fluorescence detector
-
Appropriate HPLC column (e.g., C18)
-
Standards for pyrrole-2,3,5-tricarboxylic acid (PTCA) and 4-amino-3-hydroxyphenylalanine (4-AHP)
Procedure for Eumelanin (PTCA) Analysis:
-
A known amount of the sample is subjected to permanganate oxidation.
-
The reaction mixture is then processed to extract the degradation products.
-
The extracted sample is analyzed by HPLC, and the peak corresponding to PTCA is identified and quantified by comparing it to the standard curve.
-
The amount of PTCA is directly proportional to the amount of eumelanin in the original sample.
Procedure for Pheomelanin (AHP) Analysis:
-
A known amount of the sample is hydrolyzed with hydriodic acid.
-
The hydrolysate is then analyzed by HPLC.
-
The peak corresponding to 4-AHP is identified and quantified against a standard curve.
-
The amount of 4-AHP is directly proportional to the amount of pheomelanin in the original sample.
This compound Tautomerase (DCT) Activity Assay
This assay measures the enzymatic conversion of this compound to DHICA.
Materials:
-
This compound solution (freshly prepared by oxidizing L-DOPA with sodium periodate)
-
Source of DCT enzyme (e.g., purified enzyme, cell lysate)
-
Sodium phosphate buffer (pH 6.8)
-
Spectrophotometer capable of reading in the UV range (around 308 nm)
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer and the DCT enzyme source.
-
Initiate the reaction by adding the this compound solution.
-
Monitor the increase in absorbance at approximately 308 nm, which corresponds to the formation of DHICA.[11]
-
The rate of absorbance increase is proportional to the DCT activity.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships in eumelanin and pheomelanin synthesis.
Caption: Comparative pathways of eumelanin and pheomelanin synthesis.
Caption: The fate of this compound in the eumelanin pathway.
Conclusion
This compound serves as a critical regulatory node in melanogenesis, sitting at the decision point for the type of eumelanin produced. The enzymatic control of its conversion by this compound tautomerase highlights a key target for modulating melanin synthesis. Understanding the delicate balance between the eumelanin and pheomelanin pathways, and the factors that influence this balance, is paramount for the development of novel therapeutic strategies for pigmentation disorders and for advancing our fundamental knowledge of this essential biological process. The provided data and protocols offer a solid foundation for researchers to further explore the intricacies of melanogenesis.
References
- 1. Visualization of Intracellular Tyrosinase Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. Determination of Km and Vmax | Enzymology | Biotechnology Methods | Botany Laboratory Experiments | Biocyclopedia.com [biocyclopedia.com]
- 4. 2.2. Tyrosinase activity inhibition assay [bio-protocol.org]
- 5. Quantitative analysis of eumelanin and pheomelanin in hair and melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation of a new tautomerase monitored by the conversion of D-dopachrome to 5,6-dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tyrosinase related protein 1 (TRP1) functions as a DHICA oxidase in melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 10. Quantitative analysis of eumelanin and pheomelanin in humans, mice, and other animals: a comparative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Eumelanin Composition: DHI versus DHICA Polymerization
For Researchers, Scientists, and Drug Development Professionals
Eumelanin, the primary determinant of brown and black pigmentation in humans, is a complex biopolymer derived from the oxidative polymerization of two key precursors: 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA). The relative proportion of these two building blocks within the melanin polymer significantly influences its physicochemical properties and biological functions, ranging from photoprotection to antioxidant activity. This guide provides an objective comparison of DHI- and DHICA-derived melanins, supported by experimental data, to aid researchers in understanding the nuances of eumelanin composition and its implications for dermatological and pharmacological research.
Quantitative Comparison of DHI- and DHICA-Melanin Properties
The distinct chemical structures of DHI and DHICA give rise to melanins with differing characteristics. The following table summarizes the key quantitative and qualitative differences between polymers enriched in either DHI or DHICA.
| Property | DHI-Melanin | DHICA-Melanin | Citation(s) |
| Color | Dark brown to black | Lighter brown | [1] |
| Solubility | Insoluble | Soluble in alkali | [1] |
| Visible Light Absorption | High, monotonic profile with a broad band around 500 nm | Lower, with a distinct absorption band in the UV region around 320 nm | [2] |
| Structure | Planar oligomers, allowing for π-stacking | Non-planar, twisted polymer backbone due to carboxyl group repulsion | [2][3] |
| Antioxidant Activity | Can act as a pro-oxidant, generating reactive oxygen species (ROS) | Potent hydroxyl radical scavenger and H-donor | [2][4] |
| Paramagnetic Response | Higher | Lower | [2] |
| Composition in Skin (Fitzpatrick V-VI) | ~60-70% | ~25-35% | [1][5] |
Biosynthetic Pathway of DHI and DHICA Eumelanin
The formation of DHI and DHICA originates from the enzymatic oxidation of L-tyrosine. The following diagram illustrates the key steps in the melanogenesis pathway leading to the polymerization of these two indole derivatives.
Experimental Protocols
The following sections detail the methodologies for the synthesis and characterization of DHI- and DHICA-melanins, providing a framework for reproducible in vitro studies.
In Vitro Synthesis of DHI- and DHICA-Melanin
Objective: To synthesize DHI- and DHICA-melanins for comparative analysis.
Materials:
-
5,6-dihydroxyindole (DHI)
-
5,6-dihydroxyindole-2-carboxylic acid (DHICA)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ammonium hydroxide or sodium hydroxide for pH adjustment
-
Air or oxygen source
Procedure:
-
Prepare separate solutions of DHI and DHICA in 0.1 M phosphate buffer (pH 7.4). A typical starting concentration is 1 mg/mL.
-
For DHICA synthesis, ensure the pH is maintained slightly alkaline (pH 8.0-9.0) to facilitate polymerization.[6]
-
Aerate the solutions by bubbling air or oxygen through them, or by vigorous stirring in an open container, to initiate oxidative polymerization.
-
Monitor the reaction by observing the color change. DHI solutions will rapidly turn dark brown/black, while DHICA solutions will develop a lighter brown color over a period of several hours to days.[7]
-
For DHI-melanin, which is insoluble, the polymer will precipitate out of solution. Collect the precipitate by centrifugation (e.g., 10,000 x g for 15 minutes).
-
Wash the DHI-melanin pellet several times with deionized water to remove unreacted monomer and other soluble impurities.
-
For DHICA-melanin, which is largely soluble, the polymer can be purified by dialysis against deionized water using a membrane with a suitable molecular weight cutoff (e.g., 12-14 kDa) to remove smaller impurities.[3]
-
Lyophilize the purified melanin polymers to obtain a dry powder for storage and subsequent analysis.
Spectrophotometric Analysis of Melanin
Objective: To characterize the light absorption properties of DHI- and DHICA-melanins.
Materials:
-
Synthesized DHI- and DHICA-melanin powders
-
Solubilizing agent (e.g., Soluene-350 or 1 M NaOH)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the melanin powders in a suitable solvent. For DHI-melanin, a strong base like 1 M NaOH is required for solubilization. DHICA-melanin is soluble in alkaline aqueous solutions.[1]
-
Prepare a series of dilutions from the stock solutions to determine the optimal concentration for spectrophotometric analysis.
-
Scan the absorbance of the melanin solutions across a wavelength range of 200-700 nm using a UV-Vis spectrophotometer.
-
Record the absorbance spectra. Note the characteristic monotonic profile of DHI-melanin and the distinct UV absorbance peak for DHICA-melanin around 320 nm.[2]
-
The total melanin content can be estimated by measuring the absorbance at 500 nm (A500).[8] The ratio of absorbance at 650 nm to 500 nm (A650/A500) can provide an indication of the eumelanin type.[8]
HPLC Analysis of DHI/DHICA Ratio
Objective: To determine the relative proportions of DHI and DHICA units in a melanin sample through chemical degradation and HPLC analysis.
Materials:
-
Melanin sample
-
Alkaline hydrogen peroxide (H₂O₂) solution
-
Pyrrole-2,3,5-tricarboxylic acid (PTCA) standard
-
Pyrrole-2,3-dicarboxylic acid (PDCA) standard
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
Procedure:
-
Alkaline Hydrogen Peroxide Oxidation (AHPO): Degrade a known amount of the melanin sample by heating it in an alkaline H₂O₂ solution. This process converts DHICA moieties into PTCA and DHI moieties into PDCA.[4][9]
-
Sample Preparation: Neutralize the reaction mixture and filter it to remove any particulate matter.
-
HPLC Analysis:
-
Inject the prepared sample and standards onto a reversed-phase C18 HPLC column.
-
Use a mobile phase typically consisting of an acidic aqueous buffer (e.g., 0.1 M potassium phosphate, pH 2.1) and an organic modifier like methanol. An ion-pair reagent such as tetra-n-butylammonium bromide can be added to improve the separation of the carboxylic acid degradation products.[10]
-
Employ a gradient elution program to effectively separate PTCA and PDCA.
-
Detect the eluting compounds using a UV detector at a wavelength where both PTCA and PDCA absorb (e.g., 254 nm or 280 nm).
-
-
Quantification:
-
Generate a standard curve for both PTCA and PDCA using the respective standards.
-
Quantify the amounts of PTCA and PDCA in the sample by comparing their peak areas to the standard curves.
-
Calculate the molar ratio of DHI to DHICA in the original melanin sample based on the quantified amounts of their respective degradation products.
-
Antioxidant Activity Assay (DPPH Method)
Objective: To compare the free radical scavenging activity of DHI- and DHICA-melanins.
Materials:
-
DHI- and DHICA-melanin solutions
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in ethanol or methanol
-
Ethanol or methanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in ethanol or methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at its maximum absorbance wavelength (around 517 nm).
-
Prepare a series of dilutions of the DHI- and DHICA-melanin samples.
-
In a set of microplate wells or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the melanin samples.
-
Include a control containing the DPPH solution and the solvent used for the melanin samples.
-
Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the maximum absorbance wavelength of DPPH.
-
The scavenging activity is indicated by the decrease in absorbance of the DPPH solution (a color change from purple to yellow).
-
Calculate the percentage of DPPH radical scavenging activity for each melanin concentration using the following formula:
-
Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
Plot the scavenging activity against the melanin concentration to determine the EC₅₀ value (the concentration of melanin required to scavenge 50% of the DPPH radicals). A lower EC₅₀ value indicates higher antioxidant activity.
Conclusion
The composition of eumelanin, specifically the ratio of DHI to DHICA, is a critical factor that dictates its physicochemical and biological properties. DHI-rich melanins are dark, insoluble polymers that provide strong photoprotection through light absorption and scattering, but may also exhibit pro-oxidant activities. In contrast, DHICA-rich melanins are lighter in color, more soluble, and possess potent antioxidant capabilities. Understanding these differences is paramount for researchers in fields such as dermatology, photobiology, and materials science, as it allows for a more nuanced interpretation of melanin's role in health and disease and opens avenues for the development of novel therapeutic and cosmetic agents. The provided experimental protocols offer a foundation for the in vitro investigation of these distinct melanin types.
References
- 1. med.upenn.edu [med.upenn.edu]
- 2. scielo.br [scielo.br]
- 3. Synthesis and characterization of melanins from dihydroxyindole-2-carboxylic acid and dihydroxyindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodology for evaluation of melanin content and production of pigment cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Late Stages of Melanogenesis: Exploring the Chemical Facets and the Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5,6-Dihydroxyindole eumelanin content in human skin with varying degrees of constitutive pigmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparing the enzymatic kinetics of mushroom tyrosinase and human tyrosinase on L-DOPA
For researchers, scientists, and drug development professionals, understanding the kinetic differences between mushroom and human tyrosinase is crucial for the effective screening and development of tyrosinase inhibitors for cosmetic and therapeutic applications. This guide provides a comparative overview of their enzymatic kinetics using L-DOPA as a substrate, supported by experimental data and detailed protocols.
Executive Summary
Mushroom tyrosinase, readily available and cost-effective, is a common model in preliminary inhibitor screening. However, its kinetic behavior can differ significantly from human tyrosinase, the clinically relevant target. This guide highlights these differences, emphasizing the importance of transitioning to human tyrosinase for later-stage drug development. This comparison reveals that while mushroom tyrosinase generally exhibits a higher affinity for L-DOPA (lower Km), the maximal reaction velocity (Vmax) can vary significantly based on experimental conditions. Human tyrosinase kinetics, in contrast, are notably temperature-dependent.
Comparative Enzymatic Kinetics
The efficiency of an enzyme is characterized by its Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax, indicating the enzyme's affinity for the substrate. A lower Km signifies a higher affinity. Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Enzyme Source | Substrate | Km (mM) | Vmax | Experimental Conditions | Reference |
| Mushroom (Agaricus bisporus) | L-DOPA | 0.87 | 1714 µmole/mL/min | pH 7.0 | [1] |
| Mushroom | L-DOPA | 0.84 | 122 U/min (33.0 µM/min) | pH 6.8, 30°C | [2] |
| Mushroom | L-DOPA | 1.54 | 26.4 nmol/min | 25°C | [3] |
| Mushroom | L-DOPA | 0.676 | 111.85 µM/min | Not specified | [4] |
| Human (recombinant) | L-DOPA | 0.45 ± 0.11 | 1.39 ± 0.11 µM/s | 25°C | [5] |
| Human (recombinant) | L-DOPA | 0.59 ± 0.11 | 2.15 ± 0.14 µM/s | 30°C | [5] |
| Human (recombinant) | L-DOPA | 0.76 ± 0.11 | 3.20 ± 0.20 µM/s | 37°C | [5] |
| Human (recombinant) | L-DOPA | 0.66 ± 0.06 | 22.3 nmol/min | pH 6.5, 30°C | [6] |
Key Observations:
-
Mushroom tyrosinase generally displays a comparable, and in some cases slightly lower, Km for L-DOPA compared to human tyrosinase, suggesting a similar or even higher affinity for the substrate.
-
The Vmax values for mushroom tyrosinase exhibit considerable variation across studies, likely due to differences in enzyme purity, assay conditions, and unit definitions.[1][2][3]
-
Human tyrosinase kinetics are shown to be temperature-dependent, with both Km and Vmax increasing with temperature.[5] This highlights the importance of maintaining consistent temperature control in assays.
Experimental Protocol: Tyrosinase Activity Assay
The following protocol outlines a standard spectrophotometric method for determining tyrosinase activity using L-DOPA as a substrate. This method is applicable to both mushroom and human tyrosinase.
1. Materials and Reagents:
-
Tyrosinase (mushroom or human)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8-7.0)
-
Spectrophotometer capable of reading absorbance at 475 nm
-
Cuvettes (1 cm path length)
-
Micropipettes
2. Preparation of Solutions:
-
Sodium Phosphate Buffer: Prepare a 0.1 M solution and adjust the pH to the desired value (e.g., 6.8).
-
L-DOPA Stock Solution: Dissolve L-DOPA in the sodium phosphate buffer to a final concentration (e.g., 10 mM). This solution should be prepared fresh daily to prevent auto-oxidation.
-
Tyrosinase Solution: Prepare a stock solution of tyrosinase in cold sodium phosphate buffer. The final concentration will need to be optimized to ensure a linear reaction rate over the measurement period.
3. Assay Procedure:
-
Set the spectrophotometer to read absorbance at 475 nm and equilibrate to the desired temperature (e.g., 30°C).
-
In a cuvette, add the sodium phosphate buffer and the L-DOPA solution to achieve the desired final substrate concentration.
-
Initiate the reaction by adding the tyrosinase solution to the cuvette.
-
Immediately mix the contents of the cuvette by gentle inversion.
-
Monitor the increase in absorbance at 475 nm for a set period (e.g., 5 minutes), recording the absorbance at regular intervals (e.g., every 30 seconds). The absorbance increase is due to the formation of dopachrome.[7]
4. Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot. The rate of this compound formation can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for this compound is approximately 3700 M⁻¹cm⁻¹.[2]
-
Repeat the assay with varying concentrations of L-DOPA.
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software or by using a Lineweaver-Burk plot (a plot of 1/v versus 1/[S]).
Visualizing the Process
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Experimental workflow for comparing tyrosinase kinetics.
Caption: Simplified tyrosinase catalytic cycle with L-DOPA.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. brieflands.com [brieflands.com]
- 4. scribd.com [scribd.com]
- 5. Human Tyrosinase: Temperature-Dependent Kinetics of Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pepolska.pl [pepolska.pl]
Measuring Tyrosinase Activity: A Comparative Guide to Alternatives Beyond the Dopachrome Assay
For researchers and drug development professionals engaged in the study of melanogenesis and the screening of tyrosinase inhibitors, accurate and efficient measurement of tyrosinase activity is paramount. The conventional dopachrome assay, while widely used, possesses inherent limitations in sensitivity and stability. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
At a Glance: Performance Comparison of Tyrosinase Activity Assays
The following table summarizes the key performance characteristics of the this compound assay and its primary alternatives. This quantitative overview allows for a rapid assessment of each method's suitability based on experimental requirements such as sensitivity, throughput, and cost.
| Assay Type | Principle | Typical Substrate(s) | Detection Method | Limit of Detection (LOD) | Throughput | Key Advantages | Key Disadvantages |
| This compound Assay | Spectrophotometric measurement of this compound formation. | L-DOPA | Colorimetric (Absorbance at ~475 nm) | Micromolar range | Moderate | Simple, inexpensive, well-established. | Low sensitivity, unstable product, potential for interference. |
| Radiometric (Melanin Formation) | Measures the incorporation of a radiolabeled substrate into melanin. | L-[U-¹⁴C]-Tyrosine | Scintillation Counting | Picomolar range | Low | High sensitivity, directly measures end-product. | Requires radioactive materials and specialized equipment, low throughput. |
| Radiometric (Tyrosine Hydroxylase) | Measures the release of tritiated water from radiolabeled tyrosine. | L-[3,5-³H]-Tyrosine | Scintillation Counting | Picomolar range | Low | High sensitivity, measures the initial hydroxylation step. | Requires radioactive materials and specialized equipment, low throughput. |
| Fluorometric Assay | A fluorogenic substrate is converted into a highly fluorescent product by tyrosinase. | Proprietary fluorogenic substrates | Fluorescence (e.g., Ex/Em = 340/440 nm) | Nanomolar to picomolar range | High | High sensitivity, suitable for HTS, stable signal. | Higher cost of reagents, potential for compound autofluorescence. |
| Enhanced Colorimetric Assay | A phenolic substrate is converted to a quinone intermediate that reacts with an enhancer to form a stable, colored product. | Phenolic substrate + Enhancer | Colorimetric (Absorbance at ~510 nm) | Micromolar to nanomolar range | High | Higher sensitivity than this compound assay, stable product, suitable for HTS. | Proprietary reagents may be required, potential for compound interference. |
| HPLC-Based Assay | Chromatographic separation and quantification of substrate depletion or product formation. | L-Tyrosine, L-DOPA | UV or other detectors | Micromolar to nanomolar range | Low | High specificity, can distinguish between different activities and products. | Low throughput, requires specialized equipment and expertise. |
Understanding the Tyrosinase Pathway in Melanogenesis
Tyrosinase is the rate-limiting enzyme in the biosynthesis of melanin. It catalyzes the first two steps of this pathway: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that can undergo a series of reactions to form either black-brown eumelanin or yellow-red pheomelanin.
Caption: The enzymatic cascade of melanin synthesis initiated by tyrosinase.
Experimental Workflows and Protocols
This section provides an overview of the experimental workflows for the this compound assay and its alternatives, followed by detailed, generalized protocols.
Experimental Workflow Diagrams
Caption: Generalized experimental workflows for different tyrosinase activity assays.
Detailed Experimental Protocols
This traditional method relies on the measurement of the formation of this compound, an orange-red intermediate in the melanin synthesis pathway.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Spectrophotometer or microplate reader capable of reading absorbance at 475 nm
Procedure:
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
In a microplate well or cuvette, add phosphate buffer and the test compound (inhibitor or vehicle control).
-
Add the tyrosinase solution to the well and briefly pre-incubate.
-
Initiate the reaction by adding the L-DOPA solution.
-
Immediately measure the change in absorbance at 475 nm over time (e.g., every minute for 10-20 minutes).
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
This highly sensitive assay quantifies the incorporation of a radiolabeled precursor into melanin.
Materials:
-
Mushroom tyrosinase or cell lysate
-
L-[U-¹⁴C]-Tyrosine
-
L-DOPA (as a cofactor)
-
Phosphate buffer
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, L-DOPA, and L-[U-¹⁴C]-Tyrosine.
-
Add the tyrosinase source (purified enzyme or cell lysate) to initiate the reaction.
-
Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding cold TCA.
-
Precipitate the newly synthesized melanin by centrifugation.
-
Wash the pellet multiple times with TCA to remove unincorporated radiolabeled tyrosine.
-
Dissolve the melanin pellet in a suitable solvent (e.g., Soluene).
-
Add a scintillation cocktail and measure the radioactivity using a scintillation counter.
This assay specifically measures the initial hydroxylation step of tyrosine by quantifying the release of tritiated water.
Materials:
-
Tyrosinase source
-
L-[3,5-³H]-Tyrosine
-
L-DOPA (as a cofactor)
-
Phosphate buffer
-
Activated charcoal
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, L-DOPA, and L-[3,5-³H]-Tyrosine.
-
Add the tyrosinase source to start the reaction.
-
Incubate at 37°C for a specific time.
-
Stop the reaction by adding activated charcoal, which binds the unreacted [³H]-Tyrosine.
-
Centrifuge to pellet the charcoal.
-
Transfer the supernatant (containing the released ³H₂O) to a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity.
This high-throughput-compatible assay utilizes a substrate that becomes fluorescent upon enzymatic conversion by tyrosinase.
Materials:
-
Tyrosinase
-
Fluorogenic tyrosinase substrate (often proprietary)
-
Assay buffer
-
Fluorescence microplate reader
Procedure:
-
Prepare a working solution of the fluorogenic substrate in the assay buffer.
-
In a black microplate, add the tyrosinase solution and the test compound.
-
Initiate the reaction by adding the fluorogenic substrate working solution.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/440 nm).
-
The fluorescence signal is directly proportional to the tyrosinase activity.
This method improves upon the traditional this compound assay by using a coupling agent or enhancer to produce a more stable and intensely colored product.
Materials:
-
Tyrosinase
-
Phenolic substrate (e.g., a tyrosine analog)
-
Enhancer solution (proprietary or a known coupling agent like 3-methyl-2-benzothiazolinone hydrazone - MBTH)
-
Assay buffer
-
Microplate reader
Procedure:
-
Prepare a reaction mix containing the assay buffer, phenolic substrate, and enhancer solution.
-
In a clear microplate, add the tyrosinase solution and the test compound.
-
Add the reaction mix to all wells to start the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.
-
Measure the absorbance at the wavelength corresponding to the colored product (e.g., 510 nm).
-
The absorbance is proportional to the tyrosinase activity.
This method provides high specificity by separating and quantifying the substrate and/or product of the tyrosinase reaction.
Materials:
-
Tyrosinase
-
L-Tyrosine or L-DOPA
-
Buffer
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Quenching solution (e.g., perchloric acid)
Procedure:
-
Prepare a reaction mixture containing buffer, substrate (L-Tyrosine or L-DOPA), and the tyrosinase source.
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding a quenching solution.
-
Centrifuge the samples to remove precipitated protein.
-
Inject the supernatant into the HPLC system.
-
Separate the substrate and product using an appropriate mobile phase.
-
Quantify the peak areas of the substrate and/or product to determine the reaction rate.
Conclusion
The selection of an appropriate assay for measuring tyrosinase activity is contingent on the specific research objectives. While the this compound assay offers simplicity and low cost, its limitations in sensitivity and product stability make it less suitable for certain applications. Radiometric assays provide the highest sensitivity but are hindered by the requirements for handling radioactive materials and their low-throughput nature. For high-throughput screening and applications demanding high sensitivity, fluorometric and enhanced colorimetric assays are superior alternatives.[1][2] HPLC-based methods, though low in throughput, offer unparalleled specificity for detailed kinetic and mechanistic studies. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to best suit their experimental needs.
References
A Comparative Guide to the Cross-Reactivity of Dopachrome Analogs in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzymatic cross-reactivity of various dopachrome analogs, primarily focusing on their interaction with tyrosinase, a key enzyme in melanin biosynthesis. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for those involved in research and development in fields such as dermatology, pharmacology, and cosmetology.
Understanding the Role of Tyrosinase and this compound
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the first two rate-limiting steps in the production of melanin pigment.[1] It first hydroxylates L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and subsequently oxidizes L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that spontaneously cyclizes to form leucothis compound, which is then oxidized to this compound. This compound, a reddish-orange compound, is a critical intermediate in the melanin synthesis pathway. The rate of this compound formation is widely used as an indicator of tyrosinase activity in spectrophotometric assays.[2]
The study of this compound analogs is crucial for understanding the substrate specificity of tyrosinase and for the development of novel inhibitors or activators of the enzyme. These compounds can have significant applications in the treatment of pigmentation disorders and as cosmetic skin-lightening agents.
Comparison of Cross-Reactivity of this compound Precursor Analogs
The following table summarizes the kinetic parameters of mushroom tyrosinase for L-DOPA and several of its analogs. The Michaelis-Menten constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. Vmax represents the maximum rate of the reaction.
| Substrate (Analog) | Km (mM) | Vmax (µmol/mL/min) | Enzyme Source | Reference |
| L-DOPA | 0.87 | 1714 | Agaricus bisporus | [3] |
| Catechol | 0.71 | 2518 | Agaricus bisporus | [3] |
| D-DOPA | 3 | Not specified | Human Melanoma | [4] |
| L-DOPA | 0.5 | Not specified | Human Melanoma | [4] |
| L-DOPA | 0.60 | Not specified | Agaricus bisporus | [5] |
Visualized Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the enzymatic pathway of melanin synthesis and a typical workflow for screening the cross-reactivity of this compound analogs.
Caption: Melanin Synthesis Pathway.
Caption: Enzymatic Assay Workflow.
Detailed Experimental Protocols
This section provides a detailed methodology for a standard enzymatic assay to determine the kinetic parameters of this compound analogs with tyrosinase.
Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of tyrosinase for a given this compound precursor analog.
Materials:
-
Mushroom tyrosinase (e.g., from Agaricus bisporus)
-
This compound precursor analog (substrate)
-
Sodium phosphate buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 475 nm
-
Micropipettes and sterile tips
Procedure:
-
Reagent Preparation:
-
Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.
-
Prepare a stock solution of mushroom tyrosinase in the phosphate buffer. The final concentration in the assay will typically be in the range of 10-50 units/mL.
-
Prepare a series of dilutions of the this compound precursor analog in the phosphate buffer. The concentration range should typically span from 0.1 to 10 times the expected Km.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Phosphate buffer (to bring the final volume to 200 µL)
-
Substrate analog solution (e.g., 20 µL of each dilution)
-
-
Include control wells containing buffer and substrate but no enzyme to account for auto-oxidation of the substrate.
-
Include a blank well with only the buffer.
-
-
Enzyme Reaction and Measurement:
-
Pre-incubate the microplate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the enzymatic reaction by adding the tyrosinase solution (e.g., 20 µL) to each well.
-
Immediately place the microplate in the microplate reader and start the kinetic measurement.
-
Record the absorbance at 475 nm every 30 seconds for a period of 5-10 minutes.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (v) from the linear portion of the absorbance versus time plot. The rate can be expressed as the change in absorbance per minute (ΔAbs/min).
-
To convert the rate to µmol/min, use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of this compound (typically ~3600 M-1cm-1 at 475 nm), c is the concentration, and l is the path length of the light in the well.
-
Generate a Lineweaver-Burk plot by plotting 1/v against 1/[S], where [S] is the substrate concentration.
-
The Km and Vmax can be determined from the intercepts of the linear regression of the Lineweaver-Burk plot:
-
The y-intercept is equal to 1/Vmax.
-
The x-intercept is equal to -1/Km.
-
-
This comprehensive guide provides a foundational understanding of the cross-reactivity of this compound analogs in enzymatic assays. The provided data, visualizations, and protocols serve as a practical resource for researchers aiming to explore the fascinating and complex world of melanin biosynthesis and its modulation.
References
- 1. Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scialert.net [scialert.net]
Safety Operating Guide
Navigating the Safe Disposal of Dopachrome in a Laboratory Setting
For researchers, scientists, and drug development professionals, the integrity of experimental work is intrinsically linked to rigorous safety protocols. The proper disposal of chemical reagents is a critical component of laboratory safety, ensuring the well-being of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe disposal of dopachrome, a key intermediate in the biosynthesis of melanin.[1][2]
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn. All handling of this compound and its waste should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound waste, primarily in aqueous solutions, which is its common form in laboratory experiments.
Step 1: Waste Characterization
-
Hazard Assessment: Due to its relation to the neurotoxic and reactive compound dopaquinone, it is prudent to treat this compound waste as hazardous.
-
pH Measurement: If the this compound solution is acidic or basic, its pH should be measured.
Step 2: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all this compound waste in a dedicated, clearly labeled, and compatible waste container. Plastic containers are often preferred for chemical waste.[4]
-
Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name, "this compound solution." Include the approximate concentration and date of accumulation.
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. For instance, store it separately from strong acids, bases, and oxidizing or reducing agents to prevent violent reactions or the emission of toxic fumes.[5]
Step 3: Storage
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which should be at or near the point of waste generation.[4][5]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate potential leaks or spills.
-
Storage Limits: Adhere to institutional and regulatory limits for the volume of hazardous waste stored in an SAA, which is typically a maximum of 55 gallons.[4]
Step 4: Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in storage for the maximum allowable time (often up to 12 months, provided accumulation limits are not exceeded), contact your institution's EHS department for pickup and disposal.[4]
-
Do Not Drain Dispose: Given the potential hazards and lack of specific data confirming its safety for sewer disposal, do not pour this compound waste down the drain.
III. Quantitative Data for Laboratory Waste Disposal
The following table summarizes general quantitative guidelines for the in-lab handling and disposal of chemical waste, which should be applied to the management of this compound waste.
| Parameter | Guideline | Citation |
| Strong Acid/Base Neutralization Quantity Limit | ≤ 25 mL (must be diluted 10:1 before neutralization) | [6] |
| Sewer Disposal Volume Limit (for approved substances) | ≤ 5 gallons of liquid per discharge | [6] |
| Sewer Disposal pH Range (for approved substances) | Between 5.0 and 12.5 | [5] |
| Satellite Accumulation Area (SAA) Max Volume | 55 gallons of hazardous waste | [4] |
| Acutely Toxic Waste (P-list) SAA Limit | 1 quart of liquid or 1 kilogram of solid | [4] |
| Empty Container Residue Limit (Non-acute) | ≤ 1 inch of residue or 3% by weight for containers < 110 gal | [7] |
IV. This compound Disposal Workflow
The logical flow for making decisions regarding the proper disposal of this compound waste is illustrated in the diagram below. This workflow emphasizes a conservative approach that prioritizes safety and regulatory compliance.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In Vitro Reconstitution of the Melanin Pathway’s Catalytic Activities Using Tyrosinase Nanoparticles [mdpi.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Dopachrome
For researchers, scientists, and drug development professionals working with Dopachrome, a highly reactive and unstable intermediate in melanin biosynthesis, stringent safety protocols are paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in the laboratory.
Hazard Analysis and Personal Protective Equipment
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles to provide an additional layer of protection against splashes and unforeseen reactions. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Due to the reactive nature of this compound, consider double-gloving. Immediately replace gloves if contaminated. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fully covers the arms is required. |
| Respiratory Protection | Fume Hood | All handling of this compound, including preparation, reaction, and quenching, must be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedures
Given this compound's instability, with a shelf-life of approximately 30 minutes at room temperature before it auto-oxidizes, all procedures should be planned and executed efficiently.[2]
-
Preparation : Before generating or handling this compound, ensure all necessary equipment and quenching materials are readily accessible within the fume hood.
-
Synthesis and Handling : Perform all operations within a certified chemical fume hood. Use the smallest quantities of the material necessary for the experiment.
-
Storage : For short-term storage and to prevent auto-oxidation, this compound samples should be immediately frozen in a bath of ethanol and dry ice and then stored at -80°C.[2] Samples stored under these conditions have been reported to be viable for up to 3 months.[2]
-
Spill Management : In case of a spill, evacuate the immediate area. The spill should be absorbed with an inert material (e.g., vermiculite, sand) and collected into a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills of reactive compounds.
Disposal Plan: Managing this compound Waste
As a reactive chemical intermediate, this compound waste must be handled with extreme care to neutralize its reactivity before disposal.
-
Quenching : All reaction mixtures containing this compound must be thoroughly quenched as part of the experimental procedure before being collected as waste.[1] The specific quenching agent will depend on the reaction solvent and other components. A common approach for reactive intermediates is to slowly add a proton source, such as a mild acid or alcohol, while monitoring for any reaction.
-
Waste Collection : Collect the quenched material in a designated, properly labeled hazardous waste container.[1] The label must include all constituents of the quenched mixture.
-
Container Management : Do not mix this compound waste with other chemical waste streams to avoid incompatible chemical reactions.
-
Disposal : Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1][3] Never dispose of reactive chemicals down the drain or in regular trash.[3]
Experimental Workflow for Safe this compound Handling
Caption: A logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
